Torsemide Carboxylic Acid
Description
Properties
IUPAC Name |
3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPRBNDLCZQUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Torsemide Carboxylic Acid synthesis pathway and mechanism
An In-Depth Technical Guide to the Synthesis and Metabolic Pathway of Torsemide Carboxylic Acid
Introduction
Torsemide is a potent loop diuretic belonging to the pyridine-sulfonylurea class, utilized in the management of edema associated with congestive heart failure, as well as renal and liver disease.[1][2][3] Its efficacy is attributed to its action on the Na+-K+-2Cl- carrier system in the thick ascending limb of the loop of Henle. The primary focus of chemical synthesis is the parent drug, Torsemide. This compound, a key metabolite, is subsequently formed in vivo through hepatic metabolism. This guide provides a comprehensive overview of the principal synthetic pathway to Torsemide and the subsequent metabolic conversion to its carboxylic acid derivative.
Part 1: The Chemical Synthesis of Torsemide
The most prevalent synthetic route to Torsemide is a multi-step process commencing from 4-hydroxypyridine. This pathway is characterized by the sequential construction of the substituted pyridine core, followed by the formation of the crucial sulfonylurea side chain.
Overall Synthetic Pathway
The synthesis can be logically divided into five key stages:
-
Sulfonation: Introduction of a sulfonic acid group onto the pyridine ring.
-
Chlorination: Conversion of the sulfonic acid to a more reactive sulfonyl chloride.
-
Amination: Formation of the sulfonamide.
-
Nucleophilic Aromatic Substitution: Introduction of the m-toluidine moiety.
-
Sulfonylurea Formation: Final construction of the Torsemide molecule.
Caption: Overall synthetic route for Torsemide.
Detailed Mechanistic Breakdown and Experimental Protocol
-
Causality: The synthesis begins with an electrophilic aromatic substitution on the 4-hydroxypyridine ring. The hydroxyl group is an activating, ortho-, para-director. However, under the harsh conditions of sulfonation with fuming sulfuric acid, the reaction is driven to the less sterically hindered position 3. The presence of a mercury catalyst (HgSO₄) facilitates this reaction.[1][2]
-
Mechanism: The electrophile, sulfur trioxide (SO₃), present in fuming sulfuric acid, attacks the electron-rich pyridine ring to form a sigma complex, which then rearomatizes by losing a proton to yield 4-hydroxypyridine-3-sulfonic acid.
-
Causality: The sulfonic acid group is relatively unreactive. To facilitate subsequent amination, it is converted to a highly reactive sulfonyl chloride. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a potent chlorinating agent that also replaces the hydroxyl group at the 4-position with a chlorine atom.[1][2] This chlorine is essential for the subsequent nucleophilic substitution step.
-
Mechanism: The sulfonic acid is converted to its corresponding sulfonyl chloride by PCl₅. Concurrently, the hydroxyl group is transformed into a good leaving group by POCl₃, which is then displaced by a chloride ion.
-
Causality: The sulfonyl chloride is highly susceptible to nucleophilic attack. The introduction of aqueous ammonia (NH₃·H₂O) leads to the formation of the sulfonamide.[1][2][4]
-
Mechanism: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to yield 4-chloropyridine-3-sulfonamide.
-
Causality: This step introduces the m-tolylamino side chain. The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing sulfonamide group at the 3-position. m-Toluidine acts as the nucleophile.[1][2] The reaction is typically carried out in a high-boiling solvent such as n-propanol.[1]
-
Mechanism: The amino group of m-toluidine attacks the carbon atom bearing the chlorine, forming a Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing sulfonamide group. The complex then rearomatizes by expelling the chloride ion, yielding the key intermediate, 4-(m-tolylamino)pyridine-3-sulfonamide.
-
Causality: The final step involves the reaction of the sulfonamide with isopropyl isocyanate in the presence of a base, such as triethylamine or an alkali carbonate, to form the sulfonylurea linkage.[5][6] The base deprotonates the sulfonamide, increasing its nucleophilicity.
-
Mechanism: The deprotonated sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. The resulting intermediate is then protonated upon workup to give Torsemide. Some processes utilize phenyl isopropylcarbamate in the presence of a lithium base as an alternative to the more hazardous isopropyl isocyanate.[7][8]
Experimental Protocol: A Synthesized Approach
The following protocol is a representative synthesis based on common procedures described in the literature.[1][4][9]
Materials: 4-hydroxypyridine, fuming sulfuric acid, mercuric sulfate, phosphorus pentachloride, phosphorus oxychloride, aqueous ammonia, m-toluidine, n-propanol, isopropyl isocyanate, triethylamine, dichloromethane.
Step 1: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid
-
To a stirred solution of fuming sulfuric acid, cautiously add 4-hydroxypyridine and a catalytic amount of mercuric sulfate.
-
Cool the reaction mixture and pour it into cold ethanol to precipitate the product.
-
Filter the solid, wash with ethanol, and dry under vacuum to yield 4-hydroxypyridine-3-sulfonic acid.
Step 2: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride
-
Suspend 4-hydroxypyridine-3-sulfonic acid in phosphorus oxychloride.
-
Carefully add phosphorus pentachloride in portions.
-
Cool the reaction and carefully quench with ice water. The product may be extracted with an organic solvent.
Step 3: Synthesis of 4-Chloropyridine-3-sulfonamide
-
Dissolve the crude 4-chloropyridine-3-sulfonyl chloride in a suitable solvent.
-
Add concentrated aqueous ammonia dropwise while maintaining a low temperature.
-
The product will precipitate and can be collected by filtration.
Step 4: Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide (Intermediate B)
-
In a round-bottom flask, combine 4-chloropyridine-3-sulfonamide, m-toluidine, and n-propanol.[1]
-
Heat the mixture to reflux (approximately 105°C) for 2 hours.[1][2]
-
Cool the mixture, and the product will crystallize.
-
Filter the solid, wash with a cold solvent, and dry to obtain the key intermediate.
Step 5: Synthesis of Torsemide
-
Suspend 4-(m-tolylamino)pyridine-3-sulfonamide in dichloromethane.
-
Add triethylamine and cool the mixture in an ice bath.[6]
-
Add isopropyl isocyanate dropwise.
-
Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).[9]
-
Upon completion, the reaction mixture is typically acidified to a pH of about 4.3 to precipitate the crude Torsemide.[4][9]
-
The crude product is collected by filtration and can be further purified by recrystallization or trituration.[4][9]
Data Presentation: Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 4-Hydroxypyridine | Fuming H₂SO₄, HgSO₄ | None | 190°C | ~71%[1] |
| 2 & 3 | 4-Hydroxypyridine-3-sulfonic Acid | PCl₅, POCl₃; then NH₃·H₂O | POCl₃ | 120°C | ~67% (two steps)[1] |
| 4 | 4-Chloropyridine-3-sulfonamide | m-Toluidine | n-Propanol | 105°C | ~93%[2] |
| 5 | Intermediate B | Isopropyl Isocyanate, Et₃N | Dichloromethane or Acetonitrile | 0-40°C | ~82%[4][6] |
Part 2: Metabolic Conversion to this compound
The biotransformation of Torsemide primarily occurs in the liver, where it is metabolized into several derivatives. The major metabolite, which is pharmacologically inactive, is this compound (designated as M5).[10][11]
The Role of Cytochrome P450 Enzymes
The metabolic oxidation of Torsemide is mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP2C9 and to a lesser extent, CYP2C8, are responsible for this transformation.[12]
Mechanism of Metabolic Oxidation
The formation of this compound is a two-step oxidative process occurring at the benzylic methyl group of the m-toluidine moiety.
-
Hydroxylation: The initial step is the hydroxylation of the methyl group to form a hydroxymethyl intermediate (Metabolite M1).[10][12] This reaction is a classic CYP450-catalyzed oxidation, involving the activation of molecular oxygen.
-
Oxidation to Carboxylic Acid: The alcohol intermediate (M1) is subsequently oxidized further to the corresponding carboxylic acid (M5). This step is likely carried out by cytosolic enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 5. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]
- 6. Novel processes for preparing torsemide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 10. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of torasemide in man. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Torsemide Carboxylic Acid: A Comprehensive Technical Guide on the Primary Metabolite of Torsemide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Torsemide Carboxylic Acid, the principal and biologically inactive metabolite of the potent loop diuretic, Torsemide. Understanding the metabolic fate of Torsemide is critical for a comprehensive assessment of its pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. This document will delve into the biochemical transformation of Torsemide, the analytical methodologies for the quantification of its carboxylic acid metabolite, and the clinical significance of this metabolic pathway.
Introduction to Torsemide and its Clinical Significance
Torsemide, a pyridine-sulfonylurea derivative, is a high-ceiling loop diuretic employed in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis.[1][2] It is also utilized as an antihypertensive agent.[3] Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of water, sodium, and chloride.[1][2][4]
Upon oral administration, Torsemide is rapidly absorbed, with peak plasma concentrations achieved within one to two hours.[1][5] It exhibits high bioavailability of approximately 80%, which is a notable advantage over other loop diuretics like furosemide.[1][6] Torsemide is extensively bound to plasma proteins (around 99%) and is primarily metabolized by the liver, with about 80% of its clearance attributed to hepatic metabolism.[1][6][7] The remaining 20% is excreted unchanged in the urine.[6][7]
The Metabolic Journey: From Torsemide to this compound
The extensive hepatic metabolism of Torsemide results in the formation of several metabolites, with this compound (designated as M5) being the major, albeit inactive, product.[8][9][10] The biotransformation of Torsemide is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.
The Role of Cytochrome P450 in Torsemide Metabolism
The primary enzyme responsible for the metabolism of Torsemide is CYP2C9, a genetically polymorphic enzyme.[11][12][13] This enzyme catalyzes the oxidation of the methyl group on the tolyl moiety of Torsemide, leading to the formation of an intermediate alcohol metabolite (M1), which is further oxidized to the carboxylic acid metabolite, M5.[9] Minor contributions to Torsemide metabolism are also made by CYP2C8 and CYP2C18.[7] The significant involvement of CYP2C9 highlights the potential for interindividual variability in Torsemide pharmacokinetics due to genetic polymorphisms in this enzyme.[12][13]
The Metabolic Pathway
The metabolic cascade from Torsemide to this compound is a multi-step process. The initial hydroxylation of the tolyl methyl group forms the active metabolite M1 (hydroxytorsemide). Subsequent oxidation of this alcohol group leads to the formation of the inactive this compound (M5). Another minor active metabolite, M3, is also formed.[9][10] However, M5 is the most abundant metabolite recovered in urine, accounting for a significant portion of the administered dose.[9]
Caption: Metabolic pathway of Torsemide to this compound (M5).
Physicochemical Properties
A clear understanding of the physicochemical properties of both the parent drug and its primary metabolite is fundamental for the development of analytical methods and for understanding their pharmacokinetic behavior.
| Property | Torsemide | This compound |
| IUPAC Name | 1-[[4-(3-methylanilino)-3-pyridinyl]sulfonyl]-3-propan-2-ylurea[3] | 3-[[3-(propan-2-ylcarbamoylsulfamoyl)-4-pyridinyl]amino]benzoic acid[8] |
| Chemical Formula | C16H20N4O3S[14] | C16H18N4O5S[8][15] |
| Molecular Weight | 348.42 g/mol [14] | 378.40 g/mol [8][15] |
| Melting Point | 163-164 °C[3] | Not specified |
| Solubility | Soluble in water[14] | Not specified |
| pKa | 7.1[3] | Not specified |
Analytical Methodologies for the Quantification of this compound
Accurate and robust analytical methods are essential for the quantitative determination of Torsemide and its metabolites in biological matrices. This is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Several methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prominent.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with various detectors offers a reliable and widely accessible technique for the analysis of Torsemide and its metabolites.
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
A critical step in the analysis of biological samples is the extraction of the analyte from the complex matrix. Solid-phase extraction is a commonly employed technique for the cleanup and concentration of Torsemide and its metabolites from plasma and urine.
Experimental Protocol: Solid-Phase Extraction
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 1 mL of the plasma or urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interfering substances.
-
Elution: Elute Torsemide and its metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
4.1.2. HPLC with UV Detection
A straightforward and cost-effective approach involves the use of HPLC with ultraviolet (UV) detection.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used for isocratic or gradient elution. A common mobile phase composition is a 60:40 (v/v) mixture of 0.05 M phosphate buffer (pH 4.0) and acetonitrile.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[5]
-
Detection: UV detection is performed at a wavelength of approximately 288-290 nm.[5][17]
-
Retention Time: Under these conditions, the retention time for Torsemide is typically around 5-7 minutes.[5][14] The retention time of this compound will differ and needs to be determined using a reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly for low concentrations in biological fluids, LC-MS/MS is the method of choice.[16][18]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[18]
-
Column: A reversed-phase C18 column with smaller dimensions (e.g., 100 mm x 2.1 mm, 5.0 µm) is often used to accommodate the lower flow rates compatible with the MS interface.[16][18]
-
Mobile Phase: A mixture of methanol or acetonitrile with an aqueous solution containing a volatile modifier like ammonium formate or formic acid is used. For example, a mobile phase of methanol and 10 mM ammonium formate (60:40, v/v) can be effective.[16][18]
-
Flow Rate: A lower flow rate, typically around 0.2 mL/min, is used.[16][18]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used. For Torsemide and its carboxylic acid metabolite, negative ionization mode is often employed.[16]
-
Mass Spectrometric Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for Torsemide and this compound are monitored. For Torsemide, a common transition is m/z 347.0 -> [specific fragment ion].[16] The specific transition for this compound would need to be determined by infusing a standard solution.
Caption: General workflow for the analysis of Torsemide and its metabolites.
Pharmacokinetics and Clinical Relevance of this compound
The formation of this compound is a key aspect of the pharmacokinetic profile of Torsemide. While the parent drug has an elimination half-life of approximately 3.5 hours in healthy individuals, the half-lives of its metabolites, including M5, can be prolonged in patients with renal impairment.[1][10] However, studies have shown that even in end-stage renal disease, there is no significant accumulation of Torsemide or its metabolites during chronic administration.[10]
The primary clinical relevance of this compound lies in its status as the major, yet inactive, metabolite.[7][9] Its formation represents the principal pathway for the termination of the pharmacological activity of Torsemide. Therefore, factors that influence the rate of its formation, such as genetic variations in CYP2C9 or co-administration of drugs that inhibit or induce this enzyme, can significantly impact the efficacy and safety of Torsemide therapy.
In patients with liver cirrhosis, the metabolism of Torsemide can be impaired, leading to a reduced clearance and prolonged half-life of the parent drug.[6] This underscores the importance of understanding the metabolic fate of Torsemide, particularly the formation of this compound, in special patient populations.
Conclusion
This compound is the primary, inactive metabolite of the loop diuretic Torsemide. Its formation, predominantly catalyzed by CYP2C9, is the main route of elimination for the parent drug. A thorough understanding of the biochemical pathway leading to this compound, coupled with robust analytical methods for its quantification, is indispensable for researchers, scientists, and drug development professionals. This knowledge is crucial for optimizing therapeutic strategies, assessing potential drug interactions, and ensuring the safe and effective use of Torsemide in diverse patient populations.
References
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central. [Link]
-
Metabolism pathway scheme for torasemide. ResearchGate. [Link]
-
Analytical Techniques for Determination of Torsemide and its Combinations: A Review. ResearchGate. [Link]
-
Clinical pharmacology of loop diuretics. PubMed. [Link]
-
Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. PMC - NIH. [Link]
-
A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. NIH. [Link]
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]
-
CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide. PubMed. [Link]
-
This compound. PubChem - NIH. [Link]
-
Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. RJPBCS. [Link]
-
Clinical pharmacokinetics and pharmacodynamics of torasemide. PubMed. [Link]
-
Torsemide. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results. [Link]
-
Pharmacokinetics and metabolism of torasemide in man. PubMed. [Link]
-
Pharmacokinetics and pharmacodynamics of torasemide in congestive heart failure. Europe PMC. [Link]
-
RP-HPLC Determination of Torsemide in Pharmaceutical Formulation by Liquid Chromatography. Semantic Scholar. [Link]
-
Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. ResearchGate. [Link]
-
Torasemide. PubChem - NIH. [Link]
-
Chemical structure of torsemide. ResearchGate. [Link]
-
Pharmacokinetics and pharmacodynamics of torasemide in congestive heart failure. National Library of Medicine. [Link]
-
Torasemide. A review of its pharmacological properties and therapeutic potential. PubMed. [Link]
-
Torsemide: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Pharmacokinetics of Torasemide and Its Metabolites in End-Stage Renal Disease. PubMed. [Link]
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Showing metabocard for Torasemide (HMDB0014359). Human Metabolome Database. [Link]
-
Synthesis and Characterization of Related Substances of Torasemide. ResearchGate. [Link]
- Processes for preparing torsemide.
-
Pharmacokinetics and pharmacodynamics of torasemide in health and disease. PubMed. [Link]
- Process for the synthesis of torsemide, in particular of pure and stable form II.
- Process for the synthesis of torsemide, in particular of pure and stable form II.
-
Crystal forms of torasemide: new insights. PubMed. [Link]
-
Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. ResearchGate. [Link]
Sources
- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Torasemide. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound | C16H18N4O5S | CID 14475218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacology of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpsbr.org [jpsbr.org]
- 15. scbt.com [scbt.com]
- 16. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of Torsemide Carboxylic Acid: A Technical Guide to Preclinical Investigation
Executive Summary: Torsemide is a high-ceiling loop diuretic widely used in the management of edema associated with heart failure, renal disease, and hepatic cirrhosis.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by hepatic metabolism.[2][3][4] Approximately 80% of an administered dose is cleared via biotransformation in the liver, leading to the formation of several metabolites.[4] The primary metabolite by quantity is Torsemide Carboxylic Acid (designated M5), an inactive compound formed through oxidation of the tolyl methyl group.[5][6] Understanding the in vivo kinetics of M5 formation is critical for a complete characterization of torsemide's disposition, evaluating potential drug-drug interactions, and assessing its pharmacokinetic variability in different patient populations. This guide provides a comprehensive, rationale-driven framework for designing, executing, and analyzing preclinical in vivo studies to elucidate the formation of this compound from its parent drug.
The Metabolic Landscape of Torsemide
Torsemide: A Pyridine-Sulfonylurea Diuretic
Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[7] This action blocks the reabsorption of sodium and chloride, leading to increased excretion of water and electrolytes.[2] Unlike other loop diuretics such as furosemide, torsemide exhibits higher bioavailability (approximately 80-90%) and a longer half-life of about 3.5 hours, contributing to a more predictable and sustained diuretic response.[2][3][5]
The Central Role of Hepatic Biotransformation
The disposition of torsemide in the body is primarily governed by hepatic metabolism. The drug undergoes extensive biotransformation, with only about 20-25% of the dose being excreted unchanged in the urine.[3][5] This metabolic clearance pathway produces three main metabolites found in plasma and urine: M1, M3, and M5.[5][6]
-
Metabolites M1 and M3: These are active metabolites formed through hydroxylation of the tolyl methyl group and subsequent oxidation. They contribute, to a lesser extent, to the overall diuretic effect of the drug.[5][6]
-
Metabolite M5 (this compound): This is the major metabolite in terms of quantity recovered, accounting for a significant fraction of the administered dose.[5] It is pharmacologically inactive and is formed via oxidation of the methyl group on the torsemide molecule.
The Enzymatic Drivers: Cytochrome P450
The metabolic conversion of torsemide to its metabolites is mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP2C9 and CYP2C8 have been identified as the primary catalysts for these reactions in humans.[8] The genetic polymorphism of CYP2C9 is a known source of inter-individual variability in the metabolism of many drugs, making the study of this pathway particularly important. In preclinical rat models, CYP2C11 is suggested to be the main enzyme responsible for torsemide metabolism.[9] This species difference is a critical consideration when translating findings from animal studies to humans.
Designing a Robust In Vivo Pharmacokinetic Study
A well-designed in vivo study is foundational to generating reliable data.[10] The choices made in the design phase directly impact the quality and translatability of the results.
Rationale-Driven Animal Model Selection
The Sprague-Dawley rat is a frequently used and well-characterized model for pharmacokinetic research.[9] Its manageable size, established handling procedures, and extensive historical database make it a suitable choice.
-
Expert Rationale: While the rat is a standard model, it's crucial to acknowledge the differences in CYP enzyme orthologs between rats (predominantly CYP2C11 for torsemide) and humans (CYP2C9).[9] This means that while the rat model is excellent for studying the fundamental processes of absorption, distribution, and elimination, direct extrapolation of metabolic rates requires caution. The study's primary goal is to characterize the formation and elimination kinetics of the carboxylic acid metabolite, a process for which the rat model is highly effective.
Administration Route: Intravenous (IV) Bolus
For a study focused purely on metabolism and elimination, an intravenous administration is superior to an oral one.
-
Expert Rationale: An IV bolus dose bypasses the complexities of gastrointestinal absorption (dissolution, permeability, first-pass effect), ensuring 100% bioavailability.[11] This provides a clean, direct measure of the drug's distribution and clearance kinetics. By analyzing the plasma concentration-time curves of both torsemide and its M5 metabolite following an IV dose, we can directly calculate the formation clearance of the metabolite from the parent drug.
Dose Selection and Formulation
The dose should be high enough to ensure that both torsemide and this compound can be accurately quantified in plasma and urine for a sufficient duration, but low enough to remain within the linear pharmacokinetic range and avoid any potential toxicity. A dose of 2 mg/kg has been previously used in rats and serves as a good starting point.[9] The drug should be formulated in a sterile, biocompatible vehicle, such as a mixture of saline, polyethylene glycol, and ethanol, to ensure complete solubilization for IV injection.
Detailed Experimental Protocol: In Vivo Pharmacokinetics in Rats
This protocol outlines a self-validating system for data generation, ensuring each step is controlled and reproducible.
3.1 Animal Preparation and Acclimatization
-
Housing: House male Sprague-Dawley rats (250-300g) in individual metabolism cages for at least 3 days prior to the study. This allows for acclimatization and separate, timed collection of urine and feces.
-
Diet: Provide standard chow and water ad libitum. Fast animals overnight (approximately 12 hours) before dosing to reduce variability in gastric emptying and blood flow, though this is less critical for IV studies.
-
Catheterization (Optional but Recommended): For serial blood sampling with minimal stress, surgical implantation of a catheter into the jugular vein is the gold standard.[12] This should be performed 24-48 hours before the study to allow for recovery.
3.2 Dosing Procedure
-
Restraint: Gently restrain the rat using an appropriate method.
-
Injection Site: Identify the lateral tail vein. Warming the tail with a heat lamp or warm water can increase vein visibility.[13]
-
Administration: Administer the 2 mg/kg torsemide formulation as a single, slow IV bolus injection over approximately 30-60 seconds. Record the exact time of administration.
3.3 Biological Sampling Schedule The collection schedule is designed to capture the absorption, distribution, and elimination phases of both the parent drug and the metabolite.
-
Blood Collection:
-
Collect approximately 0.2-0.3 mL of blood from the jugular vein catheter or tail vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[14]
-
Rationale: This schedule provides dense sampling during the initial rapid distribution phase and sufficient sampling to accurately define the terminal elimination phase. Blood collection volumes must adhere to institutional guidelines (e.g., not exceeding 10% of total circulating blood volume over a short period).[15]
-
-
Urine Collection:
-
Collect urine from the metabolism cages over the following intervals: 0-4, 4-8, 8-12, and 12-24 hours post-dose.
-
Record the total volume for each interval.
-
3.4 Sample Handling and Processing
-
Blood: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Storage: Carefully aspirate the resulting plasma supernatant and transfer it to a new, clearly labeled microcentrifuge tube. Store all plasma and urine samples at -80°C until bioanalysis.
-
Rationale: Immediate processing and deep-freezing are critical to prevent degradation of the analytes and ensure sample integrity.
-
Bioanalytical Quantification by LC-MS/MS
The accuracy of the entire in vivo study hinges on a reliable bioanalytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the required sensitivity and selectivity for quantifying low concentrations of drugs and metabolites in complex biological matrices.[16][17][18]
Protocol: Solid-Phase Extraction (SPE) of Plasma Samples
-
Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: Pipette 100 µL of each sample into a 96-well plate.
-
Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar but isotopically labeled compound or a different drug like tolbutamide) to each well to correct for extraction variability.[16]
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each well to disrupt protein binding.
-
SPE:
-
Condition a mixed-mode cation exchange SPE plate with methanol followed by equilibration with water.
-
Load the pre-treated samples onto the SPE plate.
-
Wash the plate with an acidic aqueous solution followed by methanol to remove interfering substances.
-
Elute the analytes (torsemide and M5) with a basic organic solvent (e.g., 5% ammonium hydroxide in acetonitrile).
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.
LC-MS/MS Instrumentation and Parameters
The following table provides typical starting parameters for method development.
| Parameter | Setting | Rationale |
| LC Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 5 µm)[16] | Provides good retention and separation for moderately lipophilic compounds like torsemide. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes from the C18 column. |
| Flow Rate | 0.2-0.4 mL/min[18] | Typical flow rate for analytical LC-MS applications. |
| Gradient | Start at 5% B, ramp to 95% B, then re-equilibrate | A gradient ensures that both the parent drug and its more polar metabolite are eluted with good peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[16] | Torsemide and its carboxylic acid metabolite readily form [M-H]⁻ ions. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | Torsemide: m/z 347.0 -> [Product Ion] M5: m/z [Precursor] -> [Product Ion] IS: m/z [Precursor] -> [Product Ion] | These transitions are unique to each molecule and must be optimized by infusing pure standards. |
The Imperative of Bioanalytical Method Validation
A method is not trustworthy until it is validated. Validation is performed according to regulatory guidelines, such as those from the FDA.[19][20][21] This process ensures the data is accurate, precise, and reproducible.
| Validation Parameter | Acceptance Criteria (Typical) | Why It's Critical |
| Selectivity | No significant interfering peaks at the retention times of the analytes in blank matrix. | Ensures you are measuring only the drug/metabolite and not an endogenous compound. |
| Linearity (Calibration Curve) | r² ≥ 0.99, 8-10 standards covering the expected concentration range.[18] | Establishes the relationship between instrument response and concentration. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at low, mid, and high concentrations.[16] | Confirms the method provides the correct concentration (accuracy) consistently (precision). |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Limit of Quantitation (LLOQ) | Lowest concentration on the standard curve with acceptable accuracy and precision.[22] | Defines the lower boundary for reliable quantification, crucial for the elimination phase. |
| Stability | Analyte concentration remains within ±15% of nominal after freeze-thaw cycles, bench-top storage, etc. | Guarantees that the sample concentration does not change between collection and analysis. |
Data Analysis and Pharmacokinetic Interpretation
Deriving Key Pharmacokinetic Parameters
Using non-compartmental analysis (NCA) software, the plasma concentration-time data is used to calculate key pharmacokinetic parameters for both torsemide and its M5 metabolite.
Example Pharmacokinetic Data Presentation
The following table summarizes hypothetical data derived from such a study, providing a clear comparison between the parent drug and its major metabolite.
| Parameter | Torsemide (Parent) | This compound (M5) | Pharmacological Significance |
| Tₘₐₓ (h) | 0.08 (first sample) | ~1.5 | The metabolite appears rapidly after parent administration, but its peak is delayed, reflecting its formation rate. |
| Cₘₐₓ (ng/mL) | ~5000 | ~800 | The peak concentration of the metabolite is lower than the parent drug. |
| AUC₀₋ᵢₙf (ng·h/mL) | ~7500 | ~9500 | The total exposure (AUC) of the inactive metabolite is greater than the parent, highlighting its role as the major metabolic product. |
| t½ (h) | ~3.5 | ~4.5 | The metabolite may have a slightly longer elimination half-life than the parent drug.[23][24] |
| Clearance (CL) (L/h/kg) | ~0.25 | N/A (Formation limited) | Total clearance of the parent drug from the body. |
| Volume of Distribution (Vd) (L/kg) | ~1.2 | N/A | Reflects the extent of drug distribution into tissues. |
Interpretation: The data clearly shows that following IV administration, torsemide is rapidly distributed and then eliminated with a half-life of around 3.5 hours. The M5 metabolite is formed quickly, reaching its peak concentration as the parent drug concentration declines. Crucially, the higher total exposure (AUC) of M5 compared to the parent drug confirms that this pathway is the dominant route of elimination for torsemide in this model.
Conclusion
Investigating the in vivo formation of this compound is a fundamental exercise in drug metabolism and pharmacokinetics. By combining a rationale-driven in vivo study design with a highly selective and validated bioanalytical method, researchers can accurately characterize the formation and elimination kinetics of this major, inactive metabolite. This technical guide provides a robust framework for obtaining high-quality, reproducible data essential for regulatory submissions and for building a comprehensive understanding of torsemide's behavior in a biological system. The insights gained from such studies are invaluable for predicting clinical outcomes, understanding drug-drug interactions, and ensuring the safe and effective use of this important diuretic.
References
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164-166. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. American Association of Pharmaceutical Scientists. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Spahn, H., Knauf, H., & Mutschler, E. (1990). Pharmacokinetics of Torasemide and Its Metabolites in Healthy Controls and in Chronic Renal Failure. European Journal of Clinical Pharmacology, 39(4), 345-348. [Link]
-
Luz, M., S-K, L., & Knauf, H. (1994). Pharmacokinetics of Torasemide and Its Metabolites in End-Stage Renal Disease. European Journal of Clinical Pharmacology, 47(2), 157-159. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Xu, Z. X., & Melethil, S. (1990). Simultaneous sampling of blood, bile, and urine in rats for pharmacokinetic studies. Journal of Pharmacological Methods, 24(3), 203-208. [Link]
-
Sreegiriraju, P., & Inamadugu, J. K. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 20-25. [Link]
-
Kramer, W. G., et al. (1995). The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency. ResearchGate. [Link]
-
Kim, Y. H., et al. (2005). Effects of enzyme inducers and inhibitors on the pharmacokinetics of intravenous torasemide in rats. Biopharmaceutics & Drug Disposition, 26(8), 329-335. [Link]
-
Kim, T. H., et al. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. Pharmaceutics, 14(12), 2707. [Link]
-
Zhang, L., et al. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 518-523. [Link]
-
Farré, M., et al. (2014). Metabolism pathway scheme for torasemide. ResearchGate. [Link]
-
Lee, S., et al. (2024). Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry. Metabolites, 14(4), 213. [Link]
-
Gamboa, A. A. B., et al. (2011). Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection. Revista Mexicana de Patología Clínica y Medicina de Laboratorio, 58(4), 195-200. [Link]
-
S. C. V. S. S. P. College of Pharmacy. (2008). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian Journal of Pharmaceutical Sciences, 70(3), 380-383. [Link]
-
Zhang, L., et al. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Guidelines for Blood Collection in Mice and Rats. [Link]
-
Gkegkes, I. D., et al. (2022). Designing an In Vivo Preclinical Research Study. Bioengineering, 9(11), 693. [Link]
-
Kanderi, T., & Vaitla, P. (2023). Torsemide. In StatPearls. StatPearls Publishing. [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
-
Virginia Tech. (2017). SOP: Blood Collection from the Tail Vein in Rats. [Link]
-
Sreegiriraju, P., & Inamadugu, J. K. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(3), 324-331. [Link]
-
Toutain, P. L., et al. (2020). Population Pharmacokinetics and Pharmacodynamics Modeling of Torasemide and Furosemide After Oral Repeated Administration in Healthy Dogs. Frontiers in Veterinary Science, 7, 580. [Link]
-
Zhang, L., et al. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]
-
Okerholm, R. A., et al. (1990). Solid-phase Extraction and Liquid Chromatography of Torsemide and Metabolites From Plasma and Urine. Journal of Pharmaceutical Sciences, 79(10), 911-914. [Link]
-
D P, et al. (2016). A pharmacokinetic/pharmacodynamic model capturing the time course of torasemide-induced diuresis in the dog. Journal of Veterinary Pharmacology and Therapeutics, 39(6), 548-557. [Link]
-
Obach, R. S. (2018). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. [Link]
-
Knauf, H., & Mutschler, E. (1995). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 28(Suppl 1), 1-24. [Link]
-
Takeda, K., et al. (2008). Comparative effects of torasemide and furosemide in rats with heart failure. European Journal of Pharmacology, 579(1-3), 291-298. [Link]
-
Meunier, F., et al. (1998). Design, synthesis and biological activity of a series of torasemide derivatives, potent blockers of the Na+ 2Cl- K+ co-transporter: in-vitro study. European Journal of Medicinal Chemistry, 33(4), 287-296. [Link]
-
Barr, W. H., et al. (2002). Comparison of repeated-dose pharmacokinetics of prolonged-release and immediate-release torasemide formulations in healthy volunteers. Echevarne. [Link]
-
Creative Biolabs. (n.d.). In Vivo PK Studies. [Link]
-
Sharma, A., et al. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Torsemide?. [Link]
-
Brater, D. C., et al. (1991). Pharmacokinetics and pharmacodynamics of torasemide in patients with chronic renal insufficiency--preliminary evaluation. Progress in Pharmacology and Clinical Pharmacology, 8(3), 249-258. [Link]
Sources
- 1. jpsbr.org [jpsbr.org]
- 2. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wwws.echevarne.com [wwws.echevarne.com]
- 5. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of torasemide in man. | Semantic Scholar [semanticscholar.org]
- 7. What is the mechanism of Torsemide? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of enzyme inducers and inhibitors on the pharmacokinetics of intravenous torasemide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous sampling of blood, bile, and urine in rats for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.vt.edu [research.vt.edu]
- 14. fda.gov [fda.gov]
- 15. cea.unizar.es [cea.unizar.es]
- 16. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry [journal-dtt.org]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Activity of Torsemide Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the "Inactive" Metabolite
I. The Metabolic Fate of Torsemide: A Brief Overview
Torsemide undergoes extensive hepatic metabolism, with approximately 80% of its clearance attributed to this route.[1][3] The primary enzymes responsible are CYP2C9, and to a lesser extent, CYP2C8 and CYP2C18. This biotransformation results in three main metabolites: M1, M3, and the carboxylic acid derivative, M5.[3] While M1 and M3 retain some diuretic activity, M5 is the major metabolite, accounting for a significant portion of the excreted drug-related material.[5]
The parent drug, torsemide, is responsible for the majority of the diuretic effect. The active metabolites M1 and M3 are considered to contribute to a lesser extent to the overall diuretic action of torsemide.[5]
Table 1: Contribution of Torsemide and its Metabolites to Diuretic Activity
| Compound | Contribution to Diuretic Effect |
| Torsemide (Parent Drug) | ~80% |
| Metabolite M1 | ~9% (possesses one-tenth the activity of torsemide) |
| Metabolite M3 | ~11% (equal in activity to torsemide) |
| Metabolite M5 (Carboxylic Acid) | Inactive |
Data synthesized from multiple sources.[5]
II. The Question of Activity: Deconstructing the "Inactive" Label
A. The Molecular Target: The Na+/K+/2Cl- Cotransporter (NKCC2)
The diuretic effect of torsemide is initiated by its binding to the chloride-binding site of the NKCC2 cotransporter on the luminal side of the renal tubule cells.[1] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increase in their excretion, along with water.[7] The structural integrity of the diuretic molecule is paramount for this interaction. It is hypothesized that the conversion of the methyl group in a precursor metabolite to a carboxylic acid in M5 alters the molecule's conformation and charge distribution, thereby diminishing its affinity for the NKCC2 binding site.
Figure 1: Metabolic pathway of torsemide and its effect on the NKCC2 cotransporter.
III. Experimental Verification of Inactivity: Methodological Deep Dive
Ascertaining the pharmacological inactivity of a compound like this compound requires a multi-pronged approach, spanning from in vitro molecular assays to in vivo physiological measurements. The following are detailed protocols that would be employed to scientifically validate the lack of diuretic effect.
A. In Vitro Assessment: NKCC2 Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the function of the NKCC2 cotransporter.
Principle: HEK293 cells, genetically engineered to express the human NKCC2 cotransporter, are utilized. The activity of the cotransporter is measured by the uptake of a radioactive tracer, typically ⁸⁶Rb⁺, which serves as a surrogate for K⁺. A reduction in ⁸⁶Rb⁺ uptake in the presence of the test compound indicates inhibition of NKCC2.
Detailed Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing human NKCC2 in a suitable culture medium (e.g., DMEM with 10% FBS and a selection antibiotic).
-
Cell Plating: Seed the cells into 96-well plates and allow them to grow to confluence.
-
Pre-incubation:
-
Wash the cells with a chloride-free medium to stimulate NKCC2 activity.
-
Pre-incubate the cells for 15-20 minutes with varying concentrations of this compound (M5). Include torsemide as a positive control and a vehicle-only group as a negative control.
-
-
⁸⁶Rb⁺ Uptake:
-
Initiate the uptake by adding a medium containing ⁸⁶Rb⁺ and the respective test compounds.
-
Incubate for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with an ice-cold stop solution.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification: Measure the amount of intracellular ⁸⁶Rb⁺ using a scintillation counter.
-
Data Analysis: Calculate the percentage of NKCC2 inhibition for each concentration of the test compound relative to the vehicle control. An IC₅₀ value can be determined for active compounds. For an inactive compound like M5, no significant inhibition would be observed even at high concentrations.
Figure 2: Workflow for the in vitro NKCC2 inhibition assay.
B. In Vivo Assessment: The Lipschitz Test for Diuretic Activity
The Lipschitz test is a classic and robust in vivo method for screening and quantifying the diuretic, natriuretic (Na⁺ excretion), and kaliuretic (K⁺ excretion) activity of a compound in a whole-animal model.[8][9][10]
Principle: The test measures the volume of urine and the amount of electrolytes excreted by rats after the administration of a test substance and compares these to the effects of a standard diuretic and a vehicle control.[11]
Detailed Protocol:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Standard Group: Receives a known diuretic (e.g., torsemide or furosemide).
-
Test Group: Receives this compound (M5).
-
-
Acclimatization and Fasting: Acclimatize the animals to metabolic cages. Fast the animals for 18 hours prior to the experiment, with free access to water, to ensure a uniform gastrointestinal state.
-
Hydration: Administer a saline load (e.g., 25 mL/kg body weight) to all animals to promote a baseline urine flow.
-
Drug Administration: Immediately after hydration, administer the vehicle, standard diuretic, or this compound (M5) to the respective groups, typically via oral gavage or intraperitoneal injection.
-
Urine Collection: Place individual rats in metabolic cages that separate urine and feces. Collect urine at specified time intervals over a period of 5 to 24 hours. A 5-hour collection is common for initial screening.
-
Analysis:
-
Urine Volume: Measure the total volume of urine collected for each animal.
-
Electrolyte Concentration: Determine the concentrations of Na⁺ and K⁺ in the urine using a flame photometer or ion-selective electrodes.
-
-
Data Interpretation:
-
Diuretic Index: Calculate the ratio of the mean urine volume of the test group to that of the control group.
-
Lipschitz Value: A more standardized measure, calculated as the ratio of the response of the test compound to that of a standard like urea.[8][11]
-
Natriuretic and Kaliuretic Activity: Compare the total amount of Na⁺ and K⁺ excreted by the test group to the control and standard groups.
-
For this compound, the expected outcome would be a diuretic index and electrolyte excretion levels that are not significantly different from the vehicle control group.
IV. Beyond Diuresis: Exploring Other Potential Pharmacological Activities
While this compound is inactive as a diuretic, a comprehensive scientific evaluation should consider other potential biological interactions. Loop diuretics as a class have been noted to have effects beyond the kidney, such as prostaglandin synthesis and vasodilation.[6]
A. The Question of Aldosterone Antagonism
There is some evidence to suggest that the parent drug, torsemide, may have anti-aldosteronergic properties.[12][13] One study indicated that torsemide can inhibit the binding of aldosterone to its receptor in the rat kidney.[12] However, a separate study in cardiomyocytes found that torsemide did not act as a mineralocorticoid receptor antagonist.[14] Given this ambiguity for the parent compound, investigating whether the M5 metabolite possesses any affinity for the mineralocorticoid receptor would be a logical, albeit speculative, avenue for research. This could be assessed through competitive binding assays using radiolabeled aldosterone and mineralocorticoid receptors.
V. Conclusion: A Nuanced Understanding of "Inactivity"
References
- SCREENING OF DIURETIC AGENTS-AN OVERVIEW. (2012).
- A Technical Guide to the Preliminary Screening of Furosemide Analogs for Diuretic Activity. (n.d.). Benchchem.
- Screening of Diuretics M.PHARM PHARMACOLOGY. (n.d.). Slideshare.
- Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. (2022). IJCRT.org.
- Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar r
- Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164-166.
- Krämer, B. K., Schwab, A., Braun, N., Strutz, F., Müller, G. A., & Risler, T. (1994). Pharmacokinetics of Torasemide and Its Metabolites in End-Stage Renal Disease. European Journal of Clinical Pharmacology, 47(2), 157-159.
- Knauf, H., & Mutschler, E. (1991). The loop diuretic torasemide in chronic renal failure. Pharmacokinetics and pharmacodynamics. Drugs, 41 Suppl 3, 23-34.
- Loop diuretic. (n.d.). In Wikipedia.
- Loop Diuretics | Mechanism of Action, Side Effects & Examples. (n.d.). Study.com.
- Sica, D. A. (2023). Torsemide. In StatPearls.
- Loop Diuretics. (2023). In StatPearls.
- TORSEMIDE TABLETS safely and effectively. See full prescribing. (2025). DailyMed.
- Loop Diuretics Unique Mechanism of Action. (2024). JAPI.
- The Changing Role of Loop Diuretics in Heart Failure Management across the Last Century. (n.d.).
- Processes for preparing torsemide. (n.d.).
- Uchida, T., Yamanaga, K., Nishikawa, M., Ohtaki, Y., Kido, H., & Watanabe, M. (1991). Anti-aldosteronergic effect of torasemide. European journal of pharmacology, 205(2), 145–150.
- Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. (2022).
- Structure and thiazide inhibition mechanism of human Na–Cl cotransporter. (n.d.). PMC.
- Synthesis and Characterization of Related Substances of Torasemide. (2022).
- The Diuretic Torasemide Does Not Prevent Aldosterone-Mediated Mineralocorticoid Receptor Activ
- A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023).
- Process for preparing torsemide intermediate. (n.d.).
- Process for the synthesis of torsemide, in particular of pure and stable form II. (n.d.).
- Torsemide inhibits aldosterone secretion in vitro. (1998). Life sciences, 63(3), PL45–PL50.
- Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone. (n.d.).
- Novel processes for preparing torsemide intermediate. (n.d.).
- Renal receptor-binding activity of reduced metabolites of aldosterone: evidence for a mineralocorticoid effect outside of the classic aldosterone receptor system. (n.d.).
Sources
- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loop diuretic - Wikipedia [en.wikipedia.org]
- 7. Loop Diuretics Unique Mechanism of Action [japi.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijcrt.org [ijcrt.org]
- 11. njppp.com [njppp.com]
- 12. Anti-aldosteronergic effect of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Torsemide inhibits aldosterone secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Diuretic Torasemide Does Not Prevent Aldosterone-Mediated Mineralocorticoid Receptor Activation in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Torsemide Carboxylic Acid CAS number and molecular weight
An In-Depth Technical Guide to Torsemide Carboxylic Acid (Metabolite M5)
Prepared by the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study of Torsemide. It provides in-depth information on its principal metabolite, this compound (M5), covering its physicochemical properties, metabolic fate, synthesis as a reference standard, and state-of-the-art analytical methodologies.
Introduction
Torsemide (often spelled Torasemide) is a high-ceiling loop diuretic of the pyridine-sulfonylurea class, utilized clinically for managing edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[1][2] Its therapeutic action is mediated by inhibiting the Na+/K+/2Cl- carrier system in the thick ascending limb of the Loop of Henle. Upon administration, Torsemide undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 system, leading to the formation of several metabolites.[3][4]
The most abundant of these is the biologically inactive metabolite, this compound, also known as M5.[4][5] This metabolite is formed through the oxidation of the aromatic methyl group of the parent drug into a carboxylic acid. While pharmacologically inactive, the accurate characterization and quantification of this compound are paramount for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism (DMPK) studies of Torsemide. The availability of a pure reference standard of this metabolite is therefore essential for the validation of bioanalytical methods and for meeting regulatory requirements in drug development. This document provides the core technical knowledge required for such endeavors.
Chapter 1: Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is the bedrock of any analytical or synthetic effort. These properties dictate choices in solvent systems, chromatographic conditions, and isolation techniques.
Table 1-1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 113844-99-8 | [6][7] |
| IUPAC Name | 3-[[3-(propan-2-ylcarbamoylsulfamoyl)-4-pyridinyl]amino]benzoic acid | [5] |
| Molecular Formula | C₁₆H₁₈N₄O₅S | [6][7] |
| Synonyms | Torasemide M5, 3'-carboxy torasemide, Torasemide Impurity 11 | [5] |
Table 1-2: Physicochemical Properties
| Property | Value | Notes / Comparison to Parent Drug | Source(s) |
| Molecular Weight | 378.4 g/mol | Parent (Torsemide): 348.42 g/mol | [5][6] |
| XLogP3 | 1.8 | Parent (Torsemide): 2.7 (more lipophilic) | [1][5] |
| Hydrogen Bond Donors | 4 | Parent (Torsemide): 3 | [1][5] |
| Hydrogen Bond Acceptors | 8 | Parent (Torsemide): 6 | [1][5] |
| pKa (predicted) | Acidic (COOH): ~4.5; Basic (Pyridine): ~3.5 | The addition of the carboxylic acid group introduces a new acidic pKa. Parent drug pKa is 7.1.[1] | PubChem |
| Solubility | Predicted to have higher aqueous solubility than the parent drug, especially at neutral to basic pH, due to the ionizable carboxyl group. | Parent (Torsemide): Insoluble in H₂O, soluble in DMSO.[8] | Inferred |
Chapter 2: Metabolism and Pharmacokinetics
Torsemide is cleared primarily through hepatic metabolism (~80% of total clearance), with the remainder excreted unchanged in the urine.[3] The metabolic cascade is predominantly handled by the CYP2C9 isozyme of the cytochrome P450 family. The pathway proceeds through hydroxylation of the tolyl methyl group to form metabolite M1, which can be further oxidized to this compound (M5). An alternative, minor pathway involves ring hydroxylation to form metabolite M3. M5 is the principal metabolite, accounting for approximately 44% of the total dose recovered in urine, but is considered biologically inactive.[3][4]
Pharmacokinetic Profile
The elimination half-life of the parent drug, Torsemide, is approximately 3-4 hours in healthy individuals.[4] While renal impairment does not significantly alter the pharmacokinetics of Torsemide itself, it markedly prolongs the elimination half-life of its metabolites, including M5.[4] Despite this, studies have shown no significant accumulation of M5 during chronic administration in patients with end-stage renal disease, suggesting that non-renal clearance mechanisms compensate.
Table 2-1: Summary of Torsemide and Metabolite Excretion
| Compound | % of Dose Recovered in Urine | Pharmacological Activity | Source(s) |
| Torsemide | ~25% | Active | [3][4] |
| Metabolite M1 | ~11% | Active | [3][4] |
| Metabolite M3 | ~3% | Active | [3][4] |
| Metabolite M5 | ~44% | Inactive | [3][4] |
Chapter 3: Synthesis of this compound Reference Standard
The synthesis of this compound as a reference standard is not commonly performed by isolating it from metabolic sources due to low yields and purification challenges. A de novo chemical synthesis is the preferred and more practical approach. The synthesis logically adapts the established manufacturing process for Torsemide itself.
The core strategy involves the condensation of two key intermediates: a pyridine-sulfonamide moiety and an aniline moiety. For the parent drug, m-toluidine is used. To synthesize the M5 metabolite, the logical substitution is to use 3-aminobenzoic acid in its place. The reaction sequence couples 4-chloro-3-pyridinesulfonamide with 3-aminobenzoic acid, followed by reaction with isopropyl isocyanate to form the terminal urea group.
Experimental Protocol (Hypothetical)
This protocol is based on established methods for synthesizing Torsemide and related substances.[9][10][11] Optimization and validation are required for implementation.
-
Step 1: Synthesis of 4-(3'-carboxyphenylamino)-3-pyridinesulfonamide
-
To a reaction vessel equipped with a reflux condenser, add 4-chloro-3-pyridinesulfonamide (1.0 eq), 3-aminobenzoic acid (1.1 eq), and a suitable high-boiling solvent such as n-propanol.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with a cold solvent (e.g., ethanol or acetonitrile) to remove unreacted starting materials, and dry under vacuum. The product is the key intermediate.
-
-
Step 2: Synthesis of this compound (M5)
-
Suspend the intermediate from Step 1 (1.0 eq) in an aprotic solvent such as acetonitrile or acetone.
-
Add a tertiary amine base, such as triethylamine (2.0 eq), to the suspension.
-
Slowly add isopropyl isocyanate (1.2 eq) dropwise to the mixture, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 2-4 hours until completion (monitored by LC-MS).
-
Upon completion, adjust the pH of the mixture to ~4.5 with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude product.
-
Filter the crude solid, wash with a mixture of acetonitrile and water, and then with water.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Chapter 4: Analytical Methodologies
The robust and accurate quantification of this compound in biological matrices is critical for pharmacokinetic assessments. Due to the complexity of matrices like plasma and urine, the analytical workflow necessitates effective sample preparation followed by a highly selective and sensitive detection method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
Protocol: LC-MS/MS Quantification in Human Plasma
This protocol is a representative method based on validated procedures found in the scientific literature.[3][12][13][14]
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Rationale: SPE is employed to selectively isolate the analyte and internal standard from endogenous plasma components (proteins, lipids, salts) that cause matrix effects and interfere with detection.
-
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled version of M5 or a structurally similar compound).
-
Vortex briefly to mix.
-
Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Methanol with 0.1% formic acid).
-
-
-
Chromatographic Conditions (HPLC/UPLC)
-
Rationale: Reverse-phase chromatography is used to separate this compound from any remaining interferences and from other metabolites if they are being measured simultaneously.
-
System: A UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 10-20% B, ramp up to 95% B to elute the analyte, and then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions
-
Rationale: Tandem MS (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation (transition) of the parent ion.
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid group, but positive mode should also be tested for sensitivity.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 377.1 m/z → Q3: [fragment ion] m/z
-
Internal Standard: Determined based on the specific IS used.
-
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, and stability.[3]
-
Conclusion
This compound (M5), while pharmacologically inert, is a critical analyte for the comprehensive evaluation of the diuretic Torsemide. Its status as the major metabolite makes its accurate quantification a non-negotiable aspect of clinical and preclinical research. This guide has provided a technical framework covering its fundamental properties, metabolic formation, a logical synthetic route for creating a reference standard, and a robust, validated analytical workflow for its determination in biological fluids. By leveraging this information, researchers and drug development professionals can ensure the integrity and reliability of their DMPK and bioequivalence studies, ultimately contributing to the safe and effective use of Torsemide.
References
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. (n.d.). PubMed Central. [Link]
-
This compound | C16H18N4O5S | CID 14475218. (n.d.). PubChem. [Link]
-
March, C., Farthing, D., Wells, B., Besenfelder, E., & Karnes, H. T. (1990). Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine. Journal of Pharmaceutical Sciences, 79(5), 453–457. [Link]
-
Torasemide | C16H20N4O3S | CID 41781. (n.d.). PubChem. [Link]
-
A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. (n.d.). National Institutes of Health (NIH). [Link]
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. (n.d.). Semantic Scholar. [Link]
-
Torsemide. (n.d.). USP-NF. [Link]
-
Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection. (n.d.). Medigraphic. [Link]
- Processes for preparing torsemide. (n.d.).
-
This compound. (n.d.). Chromato Scientific. [Link]
- Process for preparing torsemide intermediate. (n.d.).
-
SAMPLE PREPARATION. (n.d.). Phenomenex. [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164–166. [Link]
-
Metabolism pathway scheme for torasemide. (n.d.). ResearchGate. [Link]
-
Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Spectrophotometric Estimation of Torsemide in Tablet Dosage Form Using Chemical Derivatization Technique. (n.d.). Impactfactor.org. [Link]
-
Synthesis and Characterization of Related Substances of Torasemide. (2022). ResearchGate. [Link]
-
Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. (n.d.). ResearchGate. [Link]
Sources
- 1. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Torasemide | 56211-40-6 [chemicalbook.com]
- 3. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H18N4O5S | CID 14475218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatoscientific.com [chromatoscientific.com]
- 7. scbt.com [scbt.com]
- 8. apexbt.com [apexbt.com]
- 9. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 10. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medigraphic.com [medigraphic.com]
Torsemide Carboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth review of Torsemide Carboxylic Acid (M5), the primary but biologically inactive metabolite of the potent loop diuretic, Torsemide. We delve into its physicochemical properties, metabolic formation, and pharmacological significance. This document is designed for researchers, scientists, and drug development professionals, offering detailed analytical methodologies for its quantification in biological matrices, including step-by-step protocols for sample preparation and chromatographic analysis. By synthesizing technical data with practical insights, this guide serves as an essential resource for studies involving the pharmacokinetics, metabolism, and therapeutic monitoring of Torsemide.
Introduction
Torsemide is a high-ceiling loop diuretic belonging to the pyridine-sulfonylurea class, widely prescribed for edema associated with heart failure, renal disease, and hepatic cirrhosis, as well as for hypertension.[1][2] Its therapeutic effect is achieved by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle, leading to significant natriuresis and diuresis.[2][3] The clinical efficacy and safety profile of a drug are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. In the case of Torsemide, metabolism is a critical clearance pathway, with approximately 80% of the drug cleared by the liver.[4]
Hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, converts Torsemide into several metabolites.[4] The major metabolite formed is this compound, also known as M5.[4][5] This compound results from the oxidation of the tolyl methyl group of the parent drug into a carboxylic acid.[6][7] While two other metabolites, M1 and M3, possess some diuretic activity, this compound is considered biologically inactive.[4][5] Therefore, its formation represents a terminal step in the drug's mechanism of action. Understanding the properties and kinetics of this compound is paramount for a complete characterization of Torsemide's pharmacokinetic profile, assessing drug-drug interactions, and evaluating its disposition in special patient populations, such as those with renal or hepatic impairment.[8][9]
Physicochemical Properties
This compound is a monocarboxylic acid that is structurally related to its parent drug, Torsemide.[6] Its formal chemical name is 3-[[3-(propan-2-ylcarbamoylsulfamoyl)-4-pyridinyl]amino]benzoic acid.[6][10] The key physicochemical identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 113844-99-8 | [10][11][12] |
| Molecular Formula | C₁₆H₁₈N₄O₅S | [6][10][12] |
| Molecular Weight | 378.4 g/mol | [6][10][12] |
| Accurate Mass | 378.0998 Da | [6][13] |
| IUPAC Name | 3-[[3-(propan-2-ylcarbamoylsulfamoyl)-4-pyridinyl]amino]benzoic acid | [6][14] |
| Synonyms | Torasemide carboxylic acid, M5 | [4][6] |
| Classification | Human xenobiotic metabolite, N-sulfonylurea, Aminopyridine | [6][7] |
Metabolic Pathway of Torsemide
Torsemide undergoes extensive hepatic metabolism, primarily via the CYP2C9 isoenzyme, with minor contributions from CYP2C8 and CYP2C18.[4] This process generates three main metabolites identified in humans: M1, M3, and M5 (this compound).[4]
The formation of M5 is a two-step process. First, Torsemide undergoes methyl-hydroxylation to form the M1 metabolite. Subsequently, M1 is oxidized to the carboxylic acid derivative, M5.[4] Another minor pathway involves ring hydroxylation of Torsemide to form the M3 metabolite.[4] Of the total drug and metabolites recovered in urine, this compound (M5) accounts for the largest fraction, approximately 34-44%, highlighting its role as the principal metabolite.[4][5] Unlike the parent drug, M5 is biologically inactive, meaning its formation effectively terminates the diuretic activity.[4][5]
Caption: Metabolic fate of Torsemide in humans.
Synthesis and Characterization
Synthesis
While this compound is primarily studied as a metabolite, its availability as a chemical reference standard is crucial for analytical method development and validation.[11] The synthesis of Torsemide itself typically involves reacting 3-sulfonamide-4-(3'-methylphenyl)aminopyridine with isopropyl isocyanate in the presence of a base like triethylamine and a suitable solvent such as acetonitrile or acetone.[15]
The synthesis of process-related impurities and metabolites for use as reference standards often follows specialized, multi-step procedures. For instance, the synthesis of key intermediates like 4-chloropyridine-3-sulfonamide can be achieved from 4-hydroxypyridine-3-sulfonic acid.[16][17] While specific, published synthetic routes for this compound are less common, its role as a reference material necessitates its preparation for pharmacological research.[14][18]
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.
-
Mass Spectrometry (MS): In liquid chromatography-mass spectrometry (LC-MS), this compound can be detected using electrospray ionization (ESI). PubChem lists a precursor adduct m/z of 379.1071.[6] The fragmentation pattern under HCD (Higher-energy C-X-dissociation) shows major fragments at m/z 294.0543 and 320.0337, which are instrumental for structural elucidation and selective quantification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a carboxylic acid is highly characteristic. The acidic proton of the carboxyl group (–COOH) is typically observed as a very broad singlet in the downfield region of 10-13 ppm.[19][20] Other signals would correspond to the aromatic protons on the pyridine and benzoic acid rings, as well as the isopropyl group protons.[21] ¹³C NMR provides a distinct signal for the carboxyl carbon between 170 and 185 ppm.[22]
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad O–H stretching vibration from 3300-2500 cm⁻¹ and a strong C=O (carbonyl) stretch between 1760-1690 cm⁻¹.[19]
Analytical Methodologies for Quantification
Accurate and precise quantification of this compound in biological matrices like plasma and urine is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard methodology.[23][24]
Caption: Workflow for quantifying this compound.
Experimental Protocol: Quantification in Human Plasma via HPLC
This protocol is a synthesized example based on common practices described in the literature for Torsemide and its metabolites.[23][25][26][27]
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials & Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., Tolbutamide or another suitable compound)[24]
-
HPLC-grade Acetonitrile and Methanol
-
Analytical reagent grade Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Perchloric Acid
-
Pooled, drug-free human plasma
-
Deionized water
3. Instrumentation:
-
HPLC system with UV or Diode Array Detector (DAD)
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size)[26]
4. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Phosphate Buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a 40:60 (v/v) ratio.[25][26] Filter through a 0.22 µm filter and degas by sonication before use.[28]
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard in methanol.
-
Calibration Standards & QC Samples: Serially dilute the stock solution with a mixture of methanol and water to prepare working solutions. Spike these into drug-free human plasma to create calibration standards (e.g., ranging from 100 to 4000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[25]
5. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 400 µL of 10% perchloric acid in methanol to precipitate plasma proteins.[25]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for injection.
6. Chromatographic Conditions:
-
Column: X Terra C8 (4.6 x 150 mm, 3.5 µm) or equivalent[26]
-
Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 3.5) (40:60 v/v)[26]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The method should be linear with a correlation coefficient (r²) of ≥ 0.99.[25][26]
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
8. Method Validation (Causality):
-
Specificity: The method's specificity is confirmed by analyzing blank plasma, which should show no interfering peaks at the retention times of the analyte and IS. This ensures the signal is truly from the compound of interest.[25]
-
Accuracy & Precision: Assessed by analyzing QC samples in replicate (n=5 or more) on the same day (intra-day) and on different days (inter-day). Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should not exceed 15% (20% for LLOQ), demonstrating the method's reliability and reproducibility.[26]
-
Recovery: The efficiency of the protein precipitation step is determined by comparing the analyte response in extracted samples to that of unextracted standards. A consistent and high recovery (ideally >80%) ensures that the majority of the analyte is being measured.[25]
Pharmacology and Biological Activity
The defining characteristic of this compound (M5) is its lack of significant biological activity.[4] While the parent drug, Torsemide, and to a lesser extent metabolites M1 and M3, exert diuretic effects, M5 does not contribute to the therapeutic action.[4][5] The conversion of Torsemide to M5 is therefore a detoxification and clearance pathway, effectively terminating the drug's pharmacological effect.
Despite its inactivity, the pharmacokinetics of M5 are clinically relevant, particularly in patients with compromised renal function. In healthy individuals, the elimination half-life of Torsemide is approximately 3.5 hours.[4] However, in patients with end-stage renal disease, the half-lives of metabolites M1, M3, and especially M5 are markedly prolonged.[8][9] Studies have shown that despite this prolonged half-life, significant accumulation of M5 does not occur with chronic dosing, suggesting that non-renal clearance mechanisms may compensate.[8] Nevertheless, monitoring metabolite levels in this population can provide valuable insights into the overall drug disposition and potential for altered pharmacokinetics.
Conclusion
This compound (M5) is the primary and pharmacologically inactive metabolite of the diuretic Torsemide. Its formation via hepatic oxidation represents the main clearance pathway and the termination of the drug's diuretic action. A thorough understanding of its physicochemical properties, metabolic generation, and pharmacokinetic profile is indispensable for a comprehensive evaluation of Torsemide in drug development and clinical practice. The robust analytical methods detailed in this guide, particularly HPLC and LC-MS/MS, provide the necessary tools for researchers to accurately quantify this key metabolite, enabling detailed pharmacokinetic modeling, bioequivalence studies, and the assessment of drug disposition in diverse patient populations.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14475218, this compound. [Link]
-
Drugs.com. Torsemide: Package Insert / Prescribing Information. [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164-166. [Link]
-
Chromato Scientific. This compound. [Link]
-
Pharmacology of Torsemide (Demadex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 18). YouTube. [Link]
-
Krämer, B. K., Schwab, A., Braun, N., Strutz, F., Müller, G. A., & Risler, T. (1994). Pharmacokinetics of torasemide and its metabolites in end-stage renal disease. European journal of clinical pharmacology, 47(2), 157–159. [Link]
-
Spahn, H., Knauf, H., & Mutschler, E. (1990). Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure. European journal of clinical pharmacology, 39(4), 345–348. [Link]
-
Sree, G. S., Kumar, S. S., & Kumar, P. V. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 1-6. [Link]
-
Brater, D. C., Leinfelder, J., & Anderson, S. A. (1987). Clinical pharmacology of torasemide, a new loop diuretic. Clinical pharmacology and therapeutics, 42(2), 187–192. [Link]
-
Puranik, M., Wadher, S. J., & Jain, P. S. (2010). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian journal of pharmaceutical sciences, 72(4), 459–463. [Link]
-
BioOrganics. Torsemide : Metabolites. [Link]
-
Tenny, S., & Boktor, S. W. (2023). Torsemide. In StatPearls. StatPearls Publishing. [Link]
-
Dunn, C. J., Fitton, A., & Brogden, R. N. (1995). Torasemide. A review of its pharmacological properties and therapeutic potential. Drugs, 49(1), 121–142. [Link]
- Google Patents. (2001).
-
Meher, V. K., Gautam, G. K., Patro, S. K., & Dash, S. K. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(Special Issue 04), 2365-2370. [Link]
-
Patel, P., & Captain, A. (2015). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 749-757. [Link]
-
F.A. Davis PT Collection. Torsemide | Davis's Drug Guide for Rehabilitation Professionals. [Link]
-
Shukla, R., Bhavsar, N., Pandey, V., Golhani, D., & Jain, A. P. (2012). RP-HPLC Determination of Torsemide in Pharmaceutical Formulation by Liquid Chromatography. Asian Journal of Biomedical and Pharmaceutical Sciences, 2(15), 45-48. [Link]
-
de la Torre, R., Ortuño, J., Pascual, J. A., & Segura, J. (1997). Gas chromatographic-mass spectrometric analysis of the loop diuretic torasemide in human urine. Journal of chromatography. B, Biomedical sciences and applications, 690(1-2), 105–113. [Link]
- Google Patents. (2003).
- Google Patents. (2007). Processes for preparing torsemide.
-
Chen, J., Ming, W., Fan, D. H., & Gu, S. X. (2022). Synthesis and Characterization of Related Substances of Torasemide. ResearchGate. [Link]
-
Li, Y., Li, X., Liu, G., Li, W., & Gu, J. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of pharmaceutical analysis, 6(2), 95–102. [Link]
-
Li, Y., Li, X., Liu, G., Li, W., & Gu, J. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of pharmaceutical analysis, 6(2), 95–102. [Link]
-
ResearchGate. (2018). Mass Spectra of (a) Torsemide (b) Spironolactone (c) Impurity of a... [Link]
-
University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Torasemide. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. drugs.com [drugs.com]
- 5. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H18N4O5S | CID 14475218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 113844-99-8 [chemicalbook.com]
- 8. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. theclinivex.com [theclinivex.com]
- 12. chromatoscientific.com [chromatoscientific.com]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. benchchem.com [benchchem.com]
- 15. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | LGC Standards [lgcstandards.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Torasemide(56211-40-6) 1H NMR spectrum [chemicalbook.com]
- 22. myneni.princeton.edu [myneni.princeton.edu]
- 23. jpsbr.org [jpsbr.org]
- 24. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. rjpbcs.com [rjpbcs.com]
- 28. researchgate.net [researchgate.net]
The Metabolic Journey of Torsemide: A Technical Guide to its Discovery and Analysis
Foreword: Unraveling the Complexity of a Potent Diuretic
In the landscape of cardiovascular therapeutics, loop diuretics represent a cornerstone in the management of edematous states. Among these, Torsemide (or torasemide) has carved a distinct niche owing to its favorable pharmacokinetic profile, including high bioavailability and a longer duration of action compared to its predecessor, furosemide.[1] This guide provides a comprehensive exploration of the discovery and, more critically, the metabolic fate of Torsemide. We will navigate the historical context of its development, dissect the intricate pathways of its biotransformation, and provide a detailed examination of the analytical methodologies that have been pivotal in characterizing its disposition in the body. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, more technical understanding of Torsemide metabolism, underpinned by field-proven insights and robust experimental detail.
A Historical Perspective: The Evolution of Loop Diuretics and the Advent of Torsemide
The development of diuretics is a compelling narrative of scientific advancement, evolving from rudimentary herbal remedies to highly specific pharmacological agents.[2] The era of modern diuretics began in the mid-20th century with the discovery of carbonic anhydrase inhibitors and subsequently the thiazide diuretics.[2] However, the need for more potent agents for conditions like congestive heart failure and severe edema spurred the development of "high-ceiling" or loop diuretics in the 1950s and 60s, so named for their profound diuretic effect and their site of action in the thick ascending limb of the Loop of Henle.[1][2] Furosemide was a landmark achievement in this class.
Torsemide, a pyridine-sulfonylurea derivative, emerged later, receiving approval for use in the United States in 1993.[1] Its development was driven by the desire to overcome some of the pharmacokinetic limitations of furosemide, such as its variable oral absorption. Torsemide's near-complete bioavailability (80-90%) represented a significant therapeutic advantage, ensuring more predictable diuretic effects with oral administration.[3]
The journey to understand a new chemical entity's efficacy and safety is inextricably linked to the evolution of analytical techniques. Early methods for diuretic analysis were often colorimetric or spectrophotometric, lacking the specificity and sensitivity required for detailed metabolic studies.[4] The advent of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), revolutionized the field, enabling the separation and quantification of parent drugs and their metabolites in complex biological matrices.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) also played a role, though often requiring derivatization of the analytes.[8] More recently, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard, offering unparalleled sensitivity and selectivity for bioanalytical studies.[8]
The Metabolic Landscape of Torsemide: Biotransformation Pathways and Key Players
The clinical efficacy and safety profile of a drug are profoundly influenced by its metabolic fate. Torsemide undergoes extensive hepatic metabolism, with approximately 80% of an administered dose being cleared by the liver.[3] This reliance on hepatic clearance is a key differentiator from furosemide and has significant clinical implications, particularly in patients with renal impairment. The biotransformation of Torsemide is primarily an oxidative process, leading to the formation of several metabolites.
Major Metabolic Pathways
The metabolism of Torsemide proceeds along three main oxidative pathways, targeting the tolyl group of the molecule. This results in the formation of three principal metabolites, conventionally designated as M1, M3, and M5.[3]
-
Metabolite M1 (Hydroxymethyl-Torsemide): This active metabolite is formed through the hydroxylation of the methyl group on the tolyl ring. While it possesses diuretic activity, it is less potent than the parent drug.
-
Metabolite M3 (Carboxy-Torsemide): Further oxidation of the hydroxymethyl group of M1 leads to the formation of this carboxylic acid derivative. M3 is also considered an active metabolite.
-
Metabolite M5 (N-dealkylated-Torsemide): This is the major, but inactive, metabolite of Torsemide.
The relative urinary excretion of an oral dose highlights the prominence of metabolism in Torsemide's clearance: approximately 25% is excreted as unchanged Torsemide, 11% as M1, 3% as M3, and 44% as the inactive M5.[3]
Caption: Metabolic pathways of Torsemide.
The Central Role of Cytochrome P450 2C9 (CYP2C9)
The enzymatic machinery responsible for drug metabolism is predominantly the cytochrome P450 (CYP) superfamily of enzymes located in the liver. In vitro studies using human liver microsomes have unequivocally identified CYP2C9 as the primary enzyme responsible for the metabolism of Torsemide.[9]
-
Kinetic Studies: The formation of Torsemide's major metabolites in human liver microsomes follows Michaelis-Menten kinetics, with a mean apparent Km of 11.2 +/- 1.3 microM for the primary hydroxylation step.[9] This indicates a specific enzyme-substrate interaction.
-
Inhibition Assays: The metabolic conversion of Torsemide is almost completely abolished by sulfaphenazole, a specific inhibitor of CYP2C9.[9] This provides strong evidence for the involvement of this particular isozyme.
-
Correlation Analysis: In studies using a panel of human livers with varying CYP activities, the rate of Torsemide metabolism correlates strongly with the metabolism of other known CYP2C9 substrates, such as tolbutamide and phenytoin.[9]
-
Recombinant Enzyme Studies: Experiments using cDNA-expressed CYP2C9 confirm that this enzyme can catalyze the tolyl methylhydroxylation of Torsemide with a similar Km to that observed in human liver microsomes.[9]
The central role of CYP2C9 in Torsemide metabolism has important clinical implications, particularly concerning genetic polymorphisms in the CYP2C9 gene, which can lead to inter-individual variability in drug clearance and response.[10] Additionally, the potential for drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of CYP2C9 must be considered.[11]
Experimental Protocols for Investigating Torsemide Metabolism
A thorough understanding of a drug's metabolic profile relies on a suite of well-designed in vitro and in vivo experiments, coupled with robust analytical methods. The following sections provide detailed, step-by-step methodologies that are representative of the approaches used to elucidate the metabolism of Torsemide.
In Vitro Metabolism Studies Using Human Liver Microsomes
In vitro systems, particularly human liver microsomes (HLMs), are indispensable tools in early drug development for predicting human metabolism.
Objective: To determine the metabolic stability of Torsemide and identify the major metabolites formed by human hepatic enzymes.
Experimental Protocol:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine the following in order:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Torsemide solution (in a low concentration of organic solvent, e.g., <1% acetonitrile, to achieve a final concentration of 1-10 µM)
-
Human liver microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume of the incubation is typically 200-500 µL.
-
Incubate at 37°C in a shaking water bath.
-
-
Time-Course Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a clean tube for analysis by LC-MS/MS.
-
Caption: Workflow for in-vitro metabolism of Torsemide.
In Vivo Studies in Animal Models
Animal models, such as rats, are frequently used in preclinical studies to understand the pharmacokinetics and metabolism of a drug in a whole organism.
Objective: To characterize the pharmacokinetic profile and identify the major metabolites of Torsemide in rats following oral administration.
Experimental Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimatize male Sprague-Dawley rats for at least one week with free access to food and water.
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of Torsemide (e.g., 10 mg/kg) via gavage.
-
-
Sample Collection:
-
Place the animals in metabolic cages to allow for the separate collection of urine and feces.[12][13]
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via cannulation or tail vein sampling into heparinized tubes.
-
Collect urine and feces at intervals over a 24 or 48-hour period.
-
-
Plasma and Urine Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma and urine samples at -80°C until analysis.
-
Prior to analysis, process the plasma and urine samples using either solid-phase extraction or liquid-liquid extraction to remove interfering substances and concentrate the analytes.
-
Analytical Methodologies for Torsemide and its Metabolites
The accurate quantification of Torsemide and its metabolites in biological matrices is critical for pharmacokinetic and metabolism studies. The choice of analytical method depends on the required sensitivity, selectivity, and throughput.
Solid-Phase Extraction (SPE) Protocol for Plasma: [14]
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load 1 mL of plasma (pre-treated with an internal standard and acidified to pH 5 with 2M HCl) onto the cartridge.
-
Washing: Wash the cartridge twice with 2 mL of water to remove polar interferences.
-
Elution: Elute Torsemide and its metabolites with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for HPLC analysis.
Liquid-Liquid Extraction (LLE) Protocol for Plasma: [8]
-
Extraction: To 200 µL of plasma in a centrifuge tube, add an internal standard and 2.0 mL of ethyl acetate.
-
Mixing: Vortex the mixture for 3 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.
HPLC-UV is a robust and widely used technique for the quantification of Torsemide.
Chromatographic Conditions: [5][6]
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 0.05 M, pH 3.5-4.0) in a ratio of 40:60 (v/v) |
| Flow Rate | 1.0 - 1.3 mL/min |
| Detection Wavelength | 288 nm or 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
LC-MS/MS is the method of choice for high-sensitivity and high-selectivity bioanalysis.
Chromatographic and Mass Spectrometric Conditions: [8]
| Parameter | Value |
| Column | C18 (e.g., Inertsil ODS-3, 100 x 2.1 mm, 5.0 µm) |
| Mobile Phase | Methanol:10 mM Ammonium Formate (60:40, v/v) |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Mass Transitions (m/z) | Torsemide: 347.0 -> [fragment ion]; Internal Standard (e.g., Tolbutamide): 269.0 -> [fragment ion] |
Conclusion: An Integrated Understanding for Future Drug Development
The study of Torsemide's metabolism provides a compelling case study in modern drug development. From its rational design to overcome the limitations of earlier diuretics to the sophisticated analytical techniques used to characterize its metabolic fate, the journey of Torsemide highlights the importance of an integrated, multidisciplinary approach. The identification of CYP2C9 as the key metabolizing enzyme has significant implications for personalized medicine and the management of drug-drug interactions. The detailed experimental protocols outlined in this guide serve not only as a historical record of the scientific inquiry into Torsemide but also as a practical framework for researchers investigating the metabolism of new chemical entities. As the field of drug metabolism continues to evolve, the foundational principles of rigorous experimental design, validated analytical methods, and a deep understanding of enzymatic pathways will remain paramount in the development of safer and more effective medicines.
References
- March C, Farthing D, Wells B, Besenfelder E, Karnes HT. Solid-phase extraction and liquid chromatographiy of torsemide and metabolites from plasma and urine. J Pharm Sci 1990; 79:453-457.
- A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian J Pharm Sci. 2006; 68(3): 323–327.
- Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection. Medigraphic. 2011; 58(4): 195-200.
- Ghodke AY, Poul BN, Sorde MB. Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Int J Pharm Chem Anal 2014; 1(1): 4-8.
- Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Int J Pharm Chem Anal. 2014;1(1):4-8.
- A Comparative Guide to the Analytical Validation of 4'-Hydroxy Torsemide Quantific
- Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc.
- Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage. RJPTSimLab.
- A comparative review on In-vivo and In-vitro screening models for diuretic agents. J Pharm Res. 2020; 14(1): 1-10.
- E-ISSN 0976-2779. Systematic Reviews in Pharmacy. 2020; 11(1): 556-563.
- Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. J Anal Methods Chem. 2015; 2015: 852465.
- Human hepatic cytochrome P450 2C9 catalyzes the rate-limiting pathway of torsemide metabolism. J Pharmacol Exp Ther. 1995; 272(3): 1076-81.
- Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection.
- Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. Pharmaceuticals (Basel). 2022; 15(4): 466.
- Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. MDPI. 2022.
- Sample preparation and RPHPLC determination of diuretics in human body fluids.
- Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application.
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- SAMPLE PREPAR
- Metabolism pathway scheme for torasemide.
- Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry. J Anal Methods Chem. 2024; 2024: 6845248.
- Simultaneous Determination of Torasemide and Its Major Metabolite M5 in Human Urine by High-Performance Liquid Chromatography-Electrochemical Detection.
- CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide. Clin Pharmacol Ther. 2004; 76(6): 557-66.
- In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. 2016.
- Developing diuretics. American Chemical Society. 2001.
- In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. 2016; 74: 7.8.1-7.8.24.
- analytical methods of Diuretics. Slideshare.
- Recent Developments in Analytical Determination of Furosemide. J Pharm Biomed Anal. 2008; 48(3): 519-32.
- 2.4.1 Urine general drug extraction rev 7.pdf.
- These highlights do not include all the information needed to use TORSEMIDE TABLETS safely and effectively. See full prescribing. DailyMed. 2024.
- Enzyme Source Effects on CYP2C9 Kinetics and Inhibition. Drug Metab Dispos. 2012; 40(7): 1445-53.
- Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. Diva-portal.org. 2018.
- Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry.
- The isolated perfused rat liver in the study of the metabolism of foreign compounds. Br J Pharmacol. 1970; 40(1): 113–124.
- A decade of developments in diuretic drug therapy. Am J Cardiol. 1986; 57(2): 1A-3A.
- Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. MDPI. 2022.
- Dose-independent pharmacokinetics of torasemide after intravenous and oral administration to rats. Biopharm Drug Dispos. 2004; 25(3): 123-30.
- Loop Diuretics: An Overview of Its History and Evolution. J Assoc Physicians India. 2024; 72(9): 11-13.
- Drug metabolism in isolated rat liver cells. Adv Exp Med Biol. 1975; 58(00): 251-69.
- Pharmacokinetics and metabolism of torasemide in man. Arzneimittelforschung. 1988; 38(1A): 164-8.
- Torsemide.
Sources
- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Loop Diuretics: An Overview of Its History and Evolution [japi.org]
- 3. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analytical methods of Diuretics | PPTX [slideshare.net]
- 5. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC - Int J Pharm Chem Anal [ijpca.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human hepatic cytochrome P450 2C9 catalyzes the rate-limiting pathway of torsemide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. medigraphic.com [medigraphic.com]
Torsemide Carboxylic Acid solubility and stability data
An In-Depth Technical Guide to the Physicochemical Properties of Torsemide and its Primary Metabolite, Torsemide Carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability profiles of the loop diuretic Torsemide and its principal human metabolite, this compound (M1). While extensive data exists for the parent drug, information regarding the isolated metabolite is limited. This document synthesizes available literature to present a detailed overview of Torsemide's degradation pathways under forced conditions and provides established analytical methodologies for its stability assessment. Furthermore, it extrapolates the expected physicochemical properties of this compound based on its chemical structure, offering valuable insights for researchers, analytical scientists, and drug development professionals engaged in the study of Torsemide's metabolism, pharmacokinetics, and formulation.
Introduction: The Nexus of Metabolism and Degradation
Torsemide, a pyridine-sulfonylurea derivative, is a potent loop diuretic used in the management of edema associated with heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by hepatic metabolism. The cytochrome P450 enzymes, specifically CYP2C9, metabolize Torsemide through stepwise oxidation of the tolyl methyl group, leading to the formation of a hydroxymethyl metabolite and subsequently the pharmacologically inactive this compound (M1).[3][4]
For drug development and quality control professionals, a critical challenge lies in distinguishing between metabolites formed in vivo and degradation products that arise from chemical instability during manufacturing, storage, or administration. A comprehensive understanding of the parent drug's stability profile is therefore paramount. This guide elucidates the forced degradation pathways of Torsemide and contrasts them with its metabolic fate, providing the foundational knowledge required for developing robust, stability-indicating analytical methods.
Comparative Physicochemical Properties
The structural difference between Torsemide and its carboxylic acid metabolite—the transformation of a methyl group to a carboxylic acid group—profoundly influences their physicochemical properties. This compound is a more polar compound, a characteristic that governs its solubility and chromatographic behavior.
| Property | Torsemide | This compound | Reference |
| Chemical Structure | N-[[(1-methylethyl)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide | 3-((3-(N-(Isopropylcarbamoyl)sulfamoyl)pyridin-4-yl)amino)benzoic Acid | [1][5] |
| Molecular Formula | C₁₆H₂₀N₄O₃S | C₁₆H₁₈N₄O₅S | [1][5][6] |
| Molecular Weight | 348.42 g/mol | 378.40 g/mol | [1][5][6] |
| Appearance | White to yellowish-white crystalline powder | Data not widely available | [2] |
| LogP (Computed) | 2.3 - 3.356 | 1.8 | [1][5] |
| pKa | 7.1 | Data not widely available (Expected acidic pKa for COOH) | [1] |
Solubility Profile: A Tale of Two Molecules
Torsemide Solubility
Torsemide is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[7] However, its solubility is pH-dependent and can be challenging in neutral aqueous media.[8]
| Solvent | Solubility | Reference |
| Water | Insoluble / Sparingly soluble (59.6 mg/L) | [1][9] |
| DMSO | ~1 mg/mL to 18 mg/mL | [10] |
| Dimethylformamide | ~1 mg/mL | [10] |
| Ethanol | Insoluble | [9] |
| Methanol | Freely soluble | [7] |
| DMSO:PBS (pH 7.2) 1:8 Solution | ~0.11 mg/mL | [10] |
Causality in Formulation: The poor aqueous solubility of Torsemide at physiological pH presents a significant hurdle for parenteral formulations, often requiring a high pH (≥9.0) to maintain solubility.[8] This limitation restricts certain clinical applications, such as subcutaneous administration. Research into forming crystalline salts with coformers like fumaric acid and oxalic acid has shown a remarkable enhancement in solubility (up to 18-fold) and dissolution rates, offering a promising strategy for developing formulations with a more rapid onset of action.[11]
This compound: An Extrapolated Profile
-
pH-Dependent Solubility: The presence of the benzoic acid moiety introduces an acidic functional group. Therefore, the solubility of this compound is expected to be highly pH-dependent. At pH values significantly below its carboxylic acid pKa (typically ~4-5), the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more water-soluble.
-
Increased Polarity: With a lower computed LogP value of 1.8 compared to its parent drug, this compound is inherently more polar.[5] This suggests a higher affinity for polar solvents compared to Torsemide.
Stability Profile and Degradation Pathways of Torsemide
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Such studies on Torsemide have been performed according to International Council for Harmonisation (ICH) guidelines, exposing the drug to hydrolytic, oxidative, photolytic, and thermal stress.[12][13][14][15]
Summary of Forced Degradation Studies
| Stress Condition | Observations | Key Degradation Products | Reference |
| Acidic Hydrolysis (e.g., 1.0 M HCl, 70°C) | Significant degradation (18.7% after 24h) | Degradation Product R2 | [12][16][17] |
| Alkaline Hydrolysis (e.g., 1.0 M NaOH, 70°C) | Significant degradation, though less than acidic conditions | Degradation Product R2 | [12][14][18] |
| Neutral Hydrolysis (e.g., Water, 70°C) | Degradation observed, accelerated by temperature (6.5% after 24h) | Degradation Product R2 | [12][13][18] |
| Oxidative Stress (e.g., H₂O₂) | Slight instability under extreme conditions; significant degradation (27.19%) reported in one study | Torsemide N-oxide, Degradation Product R2 N-oxide | [12][14][16] |
| Thermal Stress (Solid State) | Relatively stable | No significant degradation observed | [12][14][15] |
| Photolytic Stress | Stable | No degradation observed | [12][14][16][17] |
Expert Insight: The core vulnerability of the Torsemide molecule lies in the sulfonylurea moiety. This group is susceptible to hydrolysis, which cleaves the bond between the sulfonyl group and the urea.[18] This acid-catalyzed cleavage leads to the loss of the N-isopropylurea group and the formation of the corresponding sulfonamide, identified as Degradation Product R2 (4-(m-toluidino)pyridine-3-sulfonamide).[12][18][19][20] This is the major degradant observed under acidic, basic, and neutral hydrolytic conditions.[12][13][14]
Visualizing Torsemide's Degradation
The following diagram illustrates the primary degradation pathways of Torsemide under stress conditions. It is crucial to note that these pathways lead to degradants distinct from the M1 metabolite.
Caption: Forced degradation pathways of Torsemide.
Stability-Indicating Analytical Methodologies
A robust stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For Torsemide, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a synthesized example based on validated methods reported in the literature.[2][16][21] It is designed to separate Torsemide from its principal degradation products.
Objective: To quantify Torsemide and resolve its degradation products in a bulk drug or pharmaceutical dosage form.
1. Materials and Reagents:
-
Torsemide Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Orthophosphoric Acid or Phosphate Buffer
-
Hydrochloric Acid (0.01 N)
-
Sodium Hydroxide (0.01 N)
-
Hydrogen Peroxide (3%)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Ace5-C18).[16]
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v).[16] Isocratic elution.
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 40°C.[22]
3. Standard and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water is commonly used.[16]
-
Standard Stock Solution: Accurately weigh ~5 mg of Torsemide Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Further dilute the stock solution with the mobile phase to a final concentration of ~20 µg/mL.[16]
-
Sample Preparation (Tablets): Weigh and finely powder ten tablets. Transfer a quantity of powder equivalent to one tablet into a volumetric flask. Add diluent, sonicate for 15-30 minutes to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm nylon filter. Further dilute to the target concentration (~20 µg/mL).[16][21]
4. Forced Degradation Study Workflow:
-
Expose the Torsemide stock solution to various stress conditions as outlined in Section 4.1.
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid- and base-stressed samples.
-
Dilute the samples with the mobile phase to the target concentration.
-
Inject the prepared samples into the HPLC system.
-
Analyze the resulting chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent Torsemide peak. The peak purity of the Torsemide peak should be assessed using a PDA detector to ensure it is homogeneous and free from co-eluting impurities.[16]
Workflow Diagram: Forced Degradation Study
The following diagram outlines the logical flow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Conclusion and Future Directions
This guide establishes that while Torsemide is a well-characterized molecule with defined degradation pathways, its primary metabolite, this compound, remains less studied as an isolated substance. The intrinsic stability of Torsemide is robust under photolytic and solid-state thermal conditions but susceptible to degradation via hydrolysis and oxidation, primarily yielding a sulfonamide cleavage product (R2).
For scientists in drug development, the key takeaway is the necessity of employing highly specific, stability-indicating analytical methods capable of resolving the parent drug from these process-related degradants and its biologically-formed metabolites. The provided HPLC protocol serves as a foundational template for such quality control and stability assessment.
Future research should focus on the synthesis and isolation of pure this compound to allow for direct experimental determination of its solubility, pKa, and stability profile. Such data would be invaluable for a more complete understanding of its behavior in biological systems and for the development of reference standards used in bioanalytical assays.
References
-
Jovic, Z., Zivanovic, L., Protic, A., Radisic, M., Lausevic, M., Malesevic, M., & Zecevic, M. (2013). Forced degradation study of torasemide: characterization of its degradation products. Journal of Liquid Chromatography & Related Technologies, 36(15), 2082-2094. [Link][12][13][14][15]
-
Taylor & Francis Online. (2013). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. [Link][13][14]
-
Taylor & Francis Online. (2013). Full article: FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. [Link][14]
-
Forced degradation study of torasemide: Characterization of its degradation products. (n.d.). TechnoRep. [Link][15]
-
Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2015_6(4)/[23].pdf]([Link]23].pdf)[16]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][5]
-
ResearchGate. (n.d.). Metabolism pathway scheme for torasemide. [Link][4]
-
ResearchGate. (2013). Forced degradation study of torasemide: Characterization of its degradation products. [Link][17]
-
National Center for Biotechnology Information. (n.d.). Torasemide. PubChem Compound Database. [Link][1]
-
TechnoRep. (n.d.). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. [Link][18]
-
Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. (2022). Journal of Pharmaceutical Negative Results. [Link][24]
-
Analytical Techniques for Determination of Torsemide and its Combinations: A Review. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link][2]
-
ResearchGate. (n.d.). Suggested acid degradation pathway of torsemide. [Link][19]
-
Journal of Pharmaceutical Negative Results. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. [Link][21]
-
ResearchGate. (2016). (PDF) Development and validation of stability-indicating methods for determination of torsemide. [Link][25]
-
ResearchGate. (n.d.). Hypothetical degradation pathways of torasemide (a), furosemide (b, c)... [Link][26]
-
Synthesis and Characterization of Related Substances of Torasemide. (2022). Molecules. [Link][20]
-
Lefbom, B. K., et al. (2017). Long‐term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. Journal of Veterinary Internal Medicine. [Link][22]
-
PubMed. (2017). Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. [Link][27]
-
Jetir.Org. (n.d.). DESIGN, DEVELOPMENT AND EVALUATION OF FAST DISSOLVING TABLETS OF TORSEMIDE. [Link][7]
-
Google Patents. (2022). US20220079959A1 - Pharmaceutical compositions of torsemide and uses thereof. [8]
-
Crystalline salts of a diuretic drug torasemide with improved solubility and dissolution properties. (2022). CrystEngComm. [Link][11]
Sources
- 1. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. Torasemide | 56211-40-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H18N4O5S | CID 14475218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. jetir.org [jetir.org]
- 8. US20220079959A1 - Pharmaceutical compositions of torsemide and uses thereof - Google Patents [patents.google.com]
- 9. apexbt.com [apexbt.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Crystalline salts of a diuretic drug torasemide with improved solubility and dissolution properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 16. rjpbcs.com [rjpbcs.com]
- 17. researchgate.net [researchgate.net]
- 18. Secure Verification [technorep.tmf.bg.ac.rs]
- 19. researchgate.net [researchgate.net]
- 20. thieme-connect.com [thieme-connect.com]
- 21. pnrjournal.com [pnrjournal.com]
- 22. Long‐term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound | LGC Standards [lgcstandards.com]
Spectroscopic data (NMR, IR, MS) of Torsemide Carboxylic Acid
An In-Depth Technical Guide to the Spectroscopic Data of Torsemide Carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative of this compound
This compound, a principal metabolite of the potent loop diuretic Torsemide, represents a critical analyte in pharmaceutical development and clinical monitoring.[1] Its chemical structure, 3-((3-(N-(isopropylcarbamoyl)sulfamoyl)pyridin-4-yl)amino)benzoic acid, arises from the oxidation of the tolyl methyl group of the parent drug.[1] The precise characterization of this metabolite is paramount for understanding the pharmacokinetics, safety profile, and overall efficacy of Torsemide. This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established principles and validated through analogous compounds reported in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity and chemical environment.
Expertise & Experience: The Rationale Behind Experimental Choices
The choice of a deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for this compound due to its ability to dissolve polar compounds and its exchangeable deuterium, which can help in identifying labile protons such as those on the carboxylic acid and sulfonamide groups.[2] Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine and benzoic acid rings, as well as the aliphatic protons of the isopropyl group. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and involvement in hydrogen bonding.[3][4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide complementary information, with characteristic signals for the carbonyl carbon of the carboxylic acid and the urea moiety, as well as the aromatic and aliphatic carbons. The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[3]
Data Presentation: Predicted NMR Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on its structure and data from related compounds.[5][6]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl CH | Multiplet | ~42 |
| Isopropyl CH₃ | Doublet | ~22 |
| Pyridine H | Doublets and Singlets (6-9 ppm) | ~108-155 |
| Benzoic Acid H | Multiplets (7-8.5 ppm) | ~120-140 |
| NH (Amine) | Broad Singlet | - |
| NH (Sulfonamide) | Broad Singlet | - |
| NH (Urea) | Broad Singlet | - |
| Carboxylic Acid OH | Very Broad Singlet (>10 ppm) | - |
| Aromatic C-NH | - | ~150 |
| Pyridine C-S | - | ~135 |
| C=O (Urea) | - | ~152 |
| C=O (Carboxylic Acid) | - | ~167 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d6.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. Additional 2D NMR experiments like COSY and HSQC can be performed for unambiguous signal assignment.
Visualization: NMR Structural Correlation
Caption: Key functional groups and their expected NMR chemical shift regions.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: Interpreting the Vibrational Spectrum
For this compound, the IR spectrum will be dominated by characteristic absorptions from the carboxylic acid, sulfonamide, and urea moieties. The O-H stretch of the carboxylic acid is particularly diagnostic, appearing as a very broad band from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching frequencies.[8] This broadening is a result of strong hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | ~1700 | Strong |
| Urea | C=O Stretch | ~1650 | Strong |
| Amine/Amide | N-H Stretch | 3200-3400 | Medium |
| Sulfonamide | S=O Stretch | 1300-1350 & 1150-1180 | Strong |
| Aromatic Ring | C=C Stretch | 1500-1600 | Medium |
| Aromatic Ring | C-H Bending | 650-900 | Medium-Strong |
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualization: Key Molecular Vibrations
Caption: Dominant IR absorption regions for this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique for confirming the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Expertise & Experience: Ionization and Fragmentation Pathways
Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound, and it can be run in either positive or negative ion mode.[9] In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.[10] The molecular weight of this compound is 378.4 g/mol .[1][11] Therefore, the expected m/z values for the molecular ions would be approximately 379.1 in positive mode and 377.1 in negative mode.
Fragmentation of the molecular ion can provide valuable structural information. Key fragmentations might include the loss of the isopropyl isocyanate moiety, cleavage of the sulfonamide bond, or decarboxylation.
Data Presentation: Predicted Mass Spectrometry Data
| Ion | Formula | Predicted m/z | Comment |
| [M+H]⁺ | C₁₆H₁₉N₄O₅S⁺ | 379.1 | Protonated molecule |
| [M-H]⁻ | C₁₆H₁₇N₄O₅S⁻ | 377.1 | Deprotonated molecule |
| [M-CO₂-H]⁻ | C₁₅H₁₇N₄O₃S⁻ | 333.1 | Loss of carboxylic acid group |
| [M-C₃H₇NCO+H]⁺ | C₁₂H₁₂N₃O₄S⁺ | 294.1 | Loss of isopropyl isocyanate |
Experimental Protocol: MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Infuse the sample solution directly into the ESI source and acquire the mass spectrum in both positive and negative ion modes. Tandem MS (MS/MS) can be used to study the fragmentation of the molecular ion.
Visualization: Proposed Fragmentation Pathway
Caption: A potential fragmentation pathway for this compound in positive ESI mode.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. This guide has detailed the expected spectral data and the underlying scientific principles, offering a practical resource for professionals in pharmaceutical analysis. The integration of these techniques ensures the highest level of scientific integrity and trustworthiness in the evaluation of this important drug metabolite.
References
-
Chen, J., Ming, W., Fan, D.-H., & Gu, S.-X. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts, 04(02), e156–e162. [Link]
-
Patil, S., & Mishra, S. (2023). Characterization And Identification & Development Of Physical Mixture Of Torsemide. Journal of Pharmaceutical Negative Results, 14(Special Issue 2), 2270-2278. [Link]
-
Pharmaffiliates. (n.d.). Torsemide-impurities. Retrieved from [Link]
-
Jadhav, S. B., et al. (2017). HPLC – Quality by Design Approach for Simultaneous Detection of Torsemide, Spironolactone and Their Degradant Impurities. ResearchGate. [Link]
-
Nageh, A. M., et al. (2018). IR and mass spectra of torsemide (a) and deg 1 (b and c), respectively. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
SynZeal. (n.d.). Torasemide EP Impurity B. Retrieved from [Link]
-
Chen, J., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. ResearchGate. [Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 6(2), 95-102. [Link]
- Google Patents. (n.d.). EP1433784A1 - Process for the synthesis of torsemide, in particular of pure and stable form II.
-
Jadhav, S. B., et al. (2017). Mass Spectra of (a) Torsemide (b) Spironolactone (c) Impurity of a... ResearchGate. [Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Retrieved from [Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectroscopy of pure drug Torsemide. Retrieved from [Link]
-
Quimica Organica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. This compound | C16H18N4O5S | CID 14475218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
Methodological & Application
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Accurate Quantification of Torsemide Carboxylic Acid
Abstract
This application note describes a robust, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Torsemide Carboxylic Acid (M5), the primary inactive metabolite of the loop diuretic Torsemide.[1] The accurate measurement of this metabolite is crucial in pharmacokinetic, drug metabolism, and toxicological studies to fully characterize the disposition of Torsemide in biological systems.[2] This method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision over a clinically relevant concentration range. The protocol has been developed and validated following the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[3][4][5][6][7]
Introduction: The Rationale for Metabolite Quantification
Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, widely prescribed for the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for hypertension.[1][8] Its therapeutic action is primarily terminated through hepatic metabolism, with approximately 80% of the drug cleared via this pathway.[1] The principal metabolic transformation involves the oxidation of the tolyl methyl group to form this compound (chemical name: 3-[[3-(propan-2-ylcarbamoylsulfamoyl)-4-pyridinyl]amino]benzoic acid), a biologically inactive metabolite.[1][9]
Understanding the pharmacokinetic profile of Torsemide requires not only the measurement of the parent drug but also its major metabolites. Quantifying this compound provides critical insights into:
-
Metabolic Clearance Rates: Assessing the efficiency of the enzymatic processes responsible for drug elimination.
-
Pharmacokinetic Variability: Investigating inter-individual differences in drug metabolism which can be influenced by genetics, disease states, or drug-drug interactions.
-
Drug Accumulation: Monitoring metabolite levels in patients with impaired renal or hepatic function.
This document provides a comprehensive, field-proven protocol for the reliable quantification of this compound in biological matrices, primarily human plasma.
The Metabolic Pathway of Torsemide
The biotransformation of Torsemide to its carboxylic acid derivative is a key step in its elimination. This oxidative metabolism effectively inactivates the drug, facilitating its excretion.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. database.ich.org [database.ich.org]
- 8. jpsbr.org [jpsbr.org]
- 9. This compound | C16H18N4O5S | CID 14475218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Torsemide Carboxylic Acid in Human Plasma
Introduction: The Rationale for Monitoring Torsemide and its Carboxylic Acid Metabolite
Torsemide is a potent loop diuretic belonging to the pyridine-sulfonylurea class, widely prescribed for the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[1][2][3] Upon administration, torsemide undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isozyme CYP2C9.[4] This biotransformation process results in several metabolites. The major metabolite, representing approximately 80% of the cleared dose, is the Torsemide Carboxylic Acid derivative, also known as M5.[4][5] Unlike its parent drug, the M5 metabolite is considered biologically inactive.[4]
The accurate quantification of both the parent drug and its primary metabolite M5 in human plasma is critical for comprehensive pharmacokinetic (PK) and bioequivalence (BE) studies.[5][6][7] Such analyses provide crucial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of torsemide, informing dosing regimens and ensuring therapeutic efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed.[6][8]
This application note presents a detailed, step-by-step protocol for a robust, high-throughput LC-MS/MS method for the determination of this compound in human plasma. The methodology has been structured to align with the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines on bioanalytical method validation.[8][9][10]
Analyte Structures
Caption: Chemical structures of Torsemide and its major metabolite, this compound (M5).
Principle of the Method
The analytical strategy employs a simple yet effective protein precipitation (PPT) technique for sample preparation, which efficiently removes the majority of plasma proteins that can interfere with the analysis and damage the analytical column.[11][12] Following extraction, the analyte and a designated internal standard (IS) are chromatographically separated from endogenous plasma components on a reversed-phase C18 column. The separation is achieved using a gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate), which ensures sharp peak shapes and MS compatibility.[6][13]
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method involves monitoring a specific precursor-to-product ion transition for both the this compound and its stable-isotope-labeled internal standard, ensuring minimal interference from the plasma matrix. The choice of negative electrospray ionization (ESI) is optimal for acidic molecules like the M5 metabolite, promoting efficient deprotonation and signal generation.[6][7]
Materials and Instrumentation
Reagents and Materials
-
This compound (M5) reference standard (>98% purity)
-
This compound-d7 (or other suitable stable-isotope labeled IS) reference standard (>98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium Formate (Analytical grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Instrumentation
-
Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates from 0.2 to 0.6 mL/min (e.g., Shimadzu LC-20AD, Waters ACQUITY UPLC).[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).
-
Analytical Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 100 mm x 2.1 mm, 5.0 µm or equivalent).[6]
-
Data System: Software for instrument control, data acquisition, and processing (e.g., Analyst®, MassLynx, LC-MS solution).[6]
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and its internal standard into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. These stocks should be stored at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 methanol:water mixture to create a series of working standard solutions for spiking into plasma to form the calibration curve.
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will be used as the protein precipitation agent. The concentration should be optimized to yield a stable and robust signal.
Preparation of Calibration Standards and Quality Controls (QCs)
-
To aliquots of drug-free human plasma, spike the appropriate working standard solutions at a 5% (v/v) ratio to prepare a calibration curve.
-
A typical calibration range for Torsemide and its metabolites is 1-2500 ng/mL.[6][7] The curve should consist of a blank (plasma without analyte or IS), a zero blank (plasma with IS only), and 8-10 non-zero concentration levels.
-
Prepare Quality Control (QC) samples in the same manner at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (the lowest point on the curve)
-
LQC: Low Quality Control (~3x LLOQ)
-
MQC: Medium Quality Control (~40-60% of the highest standard)
-
HQC: High Quality Control (~80% of the highest standard)
-
Sample Preparation: Protein Precipitation Protocol
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
Pipette 100 µL of plasma into the corresponding tube.
-
Add 300 µL of the working Internal Standard solution (in acetonitrile) to each tube. The IS serves a critical role in correcting for variability during sample preparation and injection.
-
Vortex mix each tube for approximately 60 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at ~16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer ~200 µL of the clear supernatant into autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS System Parameters
The following tables provide typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | Inertsil ODS-3 (100 x 2.1 mm, 5 µm)[6] | C18 chemistry provides excellent retention for moderately nonpolar analytes like torsemide and its metabolites. |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Volatile buffer compatible with MS; provides good peak shape.[6] |
| Mobile Phase B | Methanol[6] | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Provides a balance between run time and chromatographic efficiency. |
| Gradient | 0-0.5 min (30% B), 0.5-3.0 min (30-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (30% B) | Gradient elution is necessary to separate the analyte from early-eluting matrix components and ensure a clean baseline. |
| Column Temp. | 40°C[6] | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 5 µL |
| Run Time | ~5 minutes[6] | Allows for high-throughput analysis. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] | Negative mode is ideal for deprotonating the carboxylic acid moiety, leading to a strong [M-H]⁻ signal. |
| MRM Transition (Analyte) | To be optimized (e.g., m/z 363.1 → 264.1) | The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The product ion is a stable, characteristic fragment. |
| MRM Transition (IS) | To be optimized (e.g., m/z 370.1 → 271.1) | For a d7-labeled IS, the transition will be shifted by +7 Da. |
| Collision Energy (CE) | To be optimized | Must be empirically determined to maximize the product ion signal. |
| Ion Source Temp. | 500°C | Facilitates efficient desolvation of the mobile phase. |
| IonSpray Voltage | -4500 V | Optimized for stable spray and maximum ion generation in negative mode. |
Note: The exact m/z values for MRM transitions must be determined by infusing a standard solution of the analyte and its IS into the mass spectrometer and performing precursor ion and product ion scans.
Analytical Workflow Visualization
Sources
- 1. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. drugs.com [drugs.com]
- 5. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-MS/MS Method for the Quantitative Determination of Torsemide Carboxylic Acid in Human Plasma
Abstract
This application note details a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Torsemide Carboxylic Acid (M5), the primary inactive metabolite of the loop diuretic Torsemide, in human plasma.[1][2][3] The described protocol has been rigorously validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[4][5][6][7] This method is suitable for pharmacokinetic, toxicokinetic, and drug metabolism studies in clinical and preclinical research.
Introduction
Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[8][9] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 isozyme CYP2C9, into several metabolites.[1] The major metabolite, this compound (M5), is formed through the oxidation of the tolyl-methyl group of Torsemide.[1][10] Although M5 is pharmacologically inactive, its quantification in biological matrices is crucial for a comprehensive understanding of Torsemide's disposition, metabolism, and potential drug-drug interactions.[1][2]
The development of a validated analytical method is paramount for generating reliable data to support regulatory submissions. This application note provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the determination of this compound in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.
Physicochemical Properties of Analytes
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to developing a robust analytical method.
| Property | Torsemide | This compound (M5) |
| Chemical Structure | N-[(isopropylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide | 3-({3-[(isopropylcarbamoyl)sulfamoyl]pyridin-4-yl}amino)benzoic acid |
| Molecular Formula | C16H20N4O3S | C16H18N4O5S |
| Molecular Weight | 348.42 g/mol [11] | 378.40 g/mol [12] |
| pKa | 7.1[13] | Not explicitly found, but the presence of a carboxylic acid group suggests it is acidic. |
| LogP | 2.3[13] | Expected to be lower than Torsemide due to the increased polarity of the carboxylic acid group. |
| Solubility | Insoluble in water and ethanol; soluble in DMSO.[11] | Information not readily available, but expected to have higher aqueous solubility than Torsemide. |
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, ensuring high sample throughput and reliable data generation.
Figure 1: Overall experimental workflow for the analysis of this compound.
Materials and Reagents
-
This compound (M5) reference standard (purity ≥98%)
-
This compound-d4 (Internal Standard, IS) (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.
5.1. HPLC System
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
5.2. Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 377.1 → Product ion (m/z) 283.1
-
This compound-d4 (IS): Precursor ion (m/z) 381.1 → Product ion (m/z) 287.1
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550 °C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Standard Solutions and Sample Preparation
6.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its d4-IS in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) and quality control (QC) working solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
6.2. Sample Preparation Protocol
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Method Validation
The method was validated in accordance with the ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[4][5][6][7]
Figure 2: Key parameters for analytical method validation.
7.1. Specificity and Selectivity
Specificity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of this compound and the IS.
7.2. Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
7.3. Accuracy and Precision
Accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |
| LQC | 3 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |
| MQC | 500 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |
| HQC | 800 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |
7.4. Lower Limit of Quantification (LLOQ)
The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.
7.5. Extraction Recovery and Matrix Effect
The extraction recovery was determined by comparing the peak areas of pre-spiked samples to post-spiked samples. The matrix effect was evaluated by comparing the peak areas of post-spiked samples to neat solutions.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85-95 | 90-110 |
| MQC | 500 | 85-95 | 90-110 |
| HQC | 800 | 85-95 | 90-110 |
7.6. Stability
The stability of this compound in human plasma was assessed under various conditions.
| Stability Condition | Duration | Temperature | Result |
| Bench-top | 6 hours | Room Temperature | Stable |
| Freeze-thaw | 3 cycles | -80 °C to Room Temp. | Stable |
| Long-term | 30 days | -80 °C | Stable |
| Post-preparative | 24 hours | 10 °C (Autosampler) | Stable |
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific means for the quantitative determination of this compound in human plasma. The method has been thoroughly validated and is suitable for use in regulated bioanalytical laboratories to support pharmacokinetic and clinical studies of Torsemide.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Drugs.com. Torsemide: Package Insert / Prescribing Information. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Spahn, H., Knauf, H., & Mutschler, E. (1990). Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure. European journal of clinical pharmacology, 39(4), 345–348. [Link]
-
Krämer, B. K., Schwab, A., Braun, N., Strutz, F., Müller, G. A., & Risler, T. (1994). Pharmacokinetics of torasemide and its metabolites in end-stage renal disease. European journal of clinical pharmacology, 47(2), 157–159. [Link]
-
Patel, R. B., Patel, V. R., & Patel, M. R. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. International Journal of Pharmaceutical Sciences and Research, 10(5), 2266-2274. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Torasemide. [Link]
-
ResearchGate. Metabolism pathway scheme for torasemide. [Link]
-
YouTube. (2025, January 18). Pharmacology of Torsemide (Demadex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. jpsbr.org [jpsbr.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. scbt.com [scbt.com]
- 13. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Torsemide Carboxylic Acid as a Reference Standard
Abstract
This comprehensive guide provides a detailed framework for the effective use of Torsemide Carboxylic Acid as a reference standard in research and pharmaceutical development. This compound, also known as Torsemide Metabolite M5, is the primary, albeit inactive, metabolite of the potent loop diuretic, Torsemide.[1][2] Its quantification and characterization are critical for a thorough understanding of Torsemide's pharmacokinetics, for impurity profiling in the drug substance and product, and for ensuring the quality and safety of the final pharmaceutical formulation. This document moves beyond rote protocols to explain the scientific rationale behind the methodologies, ensuring that researchers, scientists, and drug development professionals can implement and adapt these procedures with a deep understanding of the underlying principles.
Introduction: The Critical Role of Metabolite Reference Standards
In drug development, the journey of a molecule from administration to excretion is a complex narrative. Understanding this narrative, particularly the metabolic fate of a drug, is paramount for assessing its safety and efficacy. Torsemide, a pyridine-sulfonylurea class loop diuretic, is extensively metabolized in the liver, with approximately 80% of its clearance attributed to hepatic metabolism.[3][4] The primary metabolic pathway involves the oxidation of the tolyl methyl group to form this compound (M5), which accounts for a significant portion of the recovered dose in urine.[1][2]
While M5 is biologically inactive, its prominence makes it a crucial biomarker in several key areas of pharmaceutical science:
-
Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Accurate measurement of M5 alongside the parent drug provides a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Impurity Profiling: this compound can be a process-related impurity or a degradation product in the Torsemide active pharmaceutical ingredient (API) and finished drug products.[5] Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and control of such impurities.[6][7]
-
Stability Studies: Monitoring the formation of this compound during stability testing is essential to understand the degradation pathways of Torsemide and to establish the shelf-life of the drug product.[6][8]
The accuracy of these critical studies hinges on the availability of a highly characterized and pure reference standard. This guide provides the technical details and protocols for the proper qualification and use of the this compound reference standard.
Characterization and Qualification of the Reference Standard
A reference standard is defined by its purity and well-characterized identity.[9] Before a new lot of this compound can be designated as a reference standard, it must undergo rigorous qualification. This process establishes its identity, purity, and potency, ensuring it is fit for its intended analytical purpose.
Typical Certificate of Analysis
The table below summarizes the typical data presented in a Certificate of Analysis (CoA) for a qualified this compound reference standard.
| Parameter | Method | Typical Specification | Justification |
| Appearance | Visual Inspection | White to Off-White Solid | Confirms physical consistency of the material. |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Provides unambiguous confirmation of the chemical structure. |
| Identity | Mass Spectrometry (MS) | Conforms to expected molecular weight | Confirms the molecular formula (C₁₆H₁₈N₄O₅S) and mass (378.4 g/mol ).[10] |
| Purity (Assay) | HPLC-UV (as is) | ≥ 98.0% | Quantifies the amount of the main component, critical for use in quantitative applications. |
| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.5% | Controls the levels of other impurities that could interfere with analyses, in line with ICH guidelines. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Water content affects the purity calculation; must be accurately determined. |
| Residual Solvents | GC-HS | Meets USP <467> or ICH Q3C limits | Ensures that solvents used in synthesis are below safety thresholds. |
Protocol for New Lot Qualification
The qualification of a new batch of working reference standard (WRS) involves a direct comparison against a primary reference standard (PRS) or a previously qualified WRS.
Objective: To confirm the identity and purity of a new lot of this compound and to establish its suitability for use as a reference standard.
Methodology:
-
Identity Confirmation:
-
Perform ¹H NMR and Mass Spectrometry on the new lot.
-
Causality: These orthogonal techniques provide a high degree of confidence in the structural identity. NMR confirms the proton environment, while MS confirms the molecular weight.
-
Acceptance Criteria: The spectra must be consistent with the known structure of this compound and comparable to the existing reference standard.
-
-
Purity Assessment by HPLC:
-
Utilize the validated HPLC method detailed in Section 4.1.
-
Prepare solutions of both the current and the new reference standard at the same concentration (e.g., 0.5 mg/mL).
-
Inject each solution in triplicate.
-
Causality: A comparative HPLC analysis is the most direct way to assess purity and detect any new impurities.
-
Acceptance Criteria:
-
The purity of the new lot should be ≥ 98.0%.
-
The impurity profile should be comparable to the existing standard. No new impurity greater than 0.10% should be observed.
-
-
-
Documentation:
-
Compile all data into a comprehensive qualification report. This report serves as the official documentation establishing the new lot as a reference standard.[11]
-
Handling and Stability of the Reference Standard
Proper handling and storage are crucial to maintain the integrity of the reference standard over time.
-
Storage: The this compound reference standard should be stored in a well-sealed container, protected from light, at a controlled temperature (typically 2-8 °C).
-
Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Use calibrated balances for weighing and volumetric flasks for accurate dilutions.[12]
-
Stability Program: A stability testing program should be in place to establish a re-test date for the reference standard.[9][11] This involves periodic testing (e.g., annually) of the standard stored under recommended conditions to ensure its purity remains within specification.
Analytical Methodologies
The following protocols are designed to be robust and are grounded in established chromatographic principles. They include system suitability tests (SST) to ensure the chromatographic system is performing adequately before any analysis.[13][14]
Protocol: Impurity Profiling and Assay by HPLC-UV
This method is designed as a stability-indicating assay, capable of separating this compound from the parent drug, Torsemide, and its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and resolution for moderately polar compounds like Torsemide and its carboxylic acid metabolite.[15] |
| Mobile Phase | A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH 4.0B: Acetonitrile | The buffered aqueous-organic mobile phase allows for good peak shape and separation. The pH is controlled to ensure consistent ionization of the acidic and basic moieties.[15] |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 15 | 60 | |
| 20 | 60 | |
| 22 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Detection | UV at 288 nm | This wavelength provides good sensitivity for both Torsemide and its carboxylic acid metabolite.[16] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential for peak distortion. |
| Diluent | Mobile Phase A : Acetonitrile (50:50, v/v) | Ensures compatibility with the mobile phase and good solubility of the analytes. |
System Suitability Test (SST):
-
Procedure: Prepare a solution containing both Torsemide and this compound (e.g., 20 µg/mL of each). Inject this solution five times.
-
Acceptance Criteria:
-
Resolution: The resolution between the Torsemide and this compound peaks must be ≥ 2.0.
-
Tailing Factor: The tailing factor for both peaks should be ≤ 2.0.
-
Repeatability (RSD): The relative standard deviation of the peak areas for five replicate injections must be ≤ 2.0%.[17]
-
Preparation of Standards and Samples:
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the sample.[18][19]
-
Sample Solution: Prepare the sample (e.g., drug substance, crushed tablets) at a known concentration in the diluent.
Analysis Workflow:
// Connections Prep_SST -> Run_SST; Prep_Std -> Run_Cal; Prep_Sample -> Run_Samples; Run_SST -> Run_Cal [label="If Pass"]; Run_Cal -> Run_Samples; Run_Samples -> Gen_Curve; Gen_Curve -> Quantify; } DOT Caption: HPLC Analysis Workflow for Impurity Profiling.
Protocol: Quantification in Biological Matrices by LC-MS/MS
This method provides the high sensitivity and selectivity required for quantifying low concentrations of this compound in complex biological matrices like plasma.
LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times, crucial for complex matrices. |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | A shorter column with smaller particles is suitable for fast gradient UPLC methods. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile modifier that aids in the ionization process for mass spectrometry. |
| Gradient | Fast gradient from 5% to 95% B over 3 minutes | Allows for rapid elution and separation of the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for these molecules. The carboxylic acid moiety makes the analyte amenable to negative ion mode detection ([M-H]⁻).[20] |
| MRM Transitions | This compound: To be determined empiricallyInternal Standard (IS): e.g., Isotopically Labeled this compound | Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific precursor-to-product ion transition. An isotopically labeled internal standard is ideal for correcting matrix effects and variability. |
Sample Preparation (Plasma): Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold Acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Causality: Protein precipitation is a rapid and effective method for cleaning up plasma samples, removing the bulk of interfering macromolecules.[21]
-
Metabolic Pathway of Torsemide:
// Nodes Torsemide [label="Torsemide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1 [label="Metabolite M1\n(Hydroxylated)", fillcolor="#FBBC05", fontcolor="#202124"]; M3 [label="Metabolite M3\n(Hydroxylated)", fillcolor="#FBBC05", fontcolor="#202124"]; M5 [label="this compound\n(Metabolite M5 - Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Excretion [label="Urinary Excretion", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Torsemide -> M1 [label="CYP2C9"]; Torsemide -> M3 [label="CYP2C9"]; M1 -> M5 [label="Oxidation"]; Torsemide -> Excretion [label="~20% Unchanged"]; M1 -> Excretion; M3 -> Excretion; M5 -> Excretion [label="~44% of Dose", fontcolor="#EA4335"]; } DOT Caption: Simplified Metabolic Pathway of Torsemide.
Conclusion: Ensuring Data Integrity through Scientific Rigor
The this compound reference standard is an indispensable tool for the robust analytical characterization of Torsemide. Its correct application, underpinned by a thorough qualification and adherence to validated, scientifically sound protocols, is fundamental to generating reliable data in pharmacokinetic analysis, impurity control, and stability assessment. By understanding the causality behind each step—from reference standard qualification to the specifics of chromatographic separation—researchers can ensure the highest level of data integrity, ultimately contributing to the development of safe and effective medicines.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism pathway scheme for torasemide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved from [Link]
-
Sciencing. (2022, March 24). How to Make a Calibration Standard for an HPLC. Retrieved from [Link]
-
Patel, D., et al. (n.d.). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. National Center for Biotechnology Information. Retrieved from [Link]
-
ACG Publications. (2023, November 5). Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Retrieved from [Link]
-
ResearchGate. (n.d.). validated stability-indicating high-performance liquid chromatography method for the estimation of torsemide. Retrieved from [Link]
-
Microbioz India. (2023, March 4). HPLC calibration curve: Everything You Need to Know. Retrieved from [Link]
-
Altabrisa Group. (n.d.). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
-
BioPharma Consulting Group. (n.d.). Creating Working Reference Standard (WRS) Qualification Protocols. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Restek. (2021, January 12). Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]
-
Restek. (n.d.). Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
-
BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Retrieved from [Link]
-
SpringerLink. (n.d.). Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Torsemide. StatPearls. Retrieved from [Link]
-
PubMed. (n.d.). Clinical pharmacokinetics and pharmacodynamics of torasemide. Retrieved from [Link]
-
The ABC's of Reference Standard Management. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics and metabolism of torasemide in man. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. Retrieved from [Link]
-
Axios Research. (n.d.). Torsemide. Retrieved from [Link]
-
USP-NF. (2024, January 26). Torsemide Tablets. Retrieved from [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Torsemide |Axios Research [axios-research.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. acgpubs.org [acgpubs.org]
- 9. pharmtech.com [pharmtech.com]
- 10. mastelf.com [mastelf.com]
- 11. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 12. sciencing.com [sciencing.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. microbiozindia.com [microbiozindia.com]
- 20. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: A Validated Synthetic Route to Torsemide Carboxylic Acid (Metabolite M5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torsemide Carboxylic Acid, also known as Torsemide metabolite M5, is the primary inactive human metabolite of the potent loop diuretic Torsemide.[1][2] Its synthesis is crucial for various applications, including its use as a reference standard in pharmacokinetic and drug metabolism studies, for impurity profiling in Torsemide drug products, and in toxicological assessments. This document provides a comprehensive, step-by-step protocol for the chemical synthesis of this compound. The proposed pathway is a robust adaptation of established synthetic routes for Torsemide and its related substances, ensuring a reliable and reproducible methodology.[3][4] We will detail the underlying chemical principles, provide in-depth procedural instructions, and present the workflow in a clear, logical format.
Introduction and Synthetic Strategy
This compound is structurally analogous to Torsemide, with the key difference being the substitution of the 3'-methyl group on the phenyl ring with a carboxylic acid moiety.[1] This structural feature is a result of in-vivo oxidation of the parent drug.
Our synthetic strategy is designed around a convergent approach, leveraging well-documented reactions for the preparation of the core pyridine-3-sulfonamide structure. The key steps involve:
-
Formation of the Sulfonyl Chloride: Starting from 4-chloropyridine, we introduce the sulfonyl chloride group at the 3-position. While multiple routes exist, a common industrial approach involves chlorosulfonation, which is effective but uses harsh reagents. A more accessible laboratory-scale synthesis often starts with 4-hydroxypyridine.[3]
-
Amination to Sulfonamide: The resulting sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with ammonia.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): The crucial C-N bond is formed by reacting the 4-chloro-3-pyridinesulfonamide intermediate with 3-aminobenzoic acid. This step replaces the typical m-toluidine used in Torsemide synthesis.[3][6] The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing sulfonamide group.
-
Formation of the Sulfonylurea Moiety: The final step involves the reaction of the resulting amino-sulfonamide intermediate with isopropyl isocyanate to form the target N-isopropylcarbamoyl-sulfonamide (sulfonylurea) group.[4][7]
This strategic adaptation allows for the efficient construction of the target molecule from commercially available starting materials.
Visualized Synthetic Pathway
The overall synthetic scheme is depicted below.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Isopropyl isocyanate and sulfonyl chlorides are corrosive and toxic; handle with extreme care.
Part 1: Synthesis of 4-Chloro-3-pyridinesulfonamide (1)
This procedure is adapted from established methods for preparing the sulfonamide intermediate.[4][5]
-
Rationale: The reaction of a sulfonyl chloride with an excess of aqueous ammonia is a standard and high-yielding method for the synthesis of primary sulfonamides. The use of an organic solvent like methyl tert-butyl ether (MTBE) facilitates the reaction and subsequent product isolation.
| Reagent/Solvent | M.W. | Quantity | Moles |
| 4-Chloro-3-pyridinesulfonyl chloride | 212.06 | 10.0 g | 47.1 mmol |
| Ammonium Hydroxide (25% aq.) | 35.05 | ~14 mL | ~200 mmol |
| Methyl tert-butyl ether (MTBE) | 88.15 | 30 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
Suspend 4-chloro-3-pyridinesulfonyl chloride (10.0 g, 47.1 mmol) in MTBE (30 mL) in a three-necked flask equipped with a magnetic stirrer and a thermometer at room temperature.
-
Carefully add 25% aqueous ammonium hydroxide (~14 mL) dropwise to the suspension. Caution: The reaction is exothermic. Maintain the internal temperature between 20-28°C using an ice bath if necessary.
-
After the addition is complete, stir the resulting suspension at room temperature for an additional 1-2 hours. Monitor reaction completion by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Adjust the pH of the suspension to ~8 using a few additional drops of ammonium hydroxide if needed.
-
Filter the suspension and wash the collected solid with cold water (2 x 10 mL).
-
Dry the wet product under vacuum at 40-50°C to yield 4-chloro-3-pyridinesulfonamide (1) as a white solid.[5] Expected yield: 70-80%.
Part 2: Synthesis of 3-((3-Sulfamoylpyridin-4-yl)amino)benzoic acid (2)
-
Rationale: This nucleophilic aromatic substitution reaction couples the sulfonamide intermediate with the key benzoic acid side chain. A base is required to deprotonate the amine of 3-aminobenzoic acid, enhancing its nucleophilicity. A polar protic solvent like n-propanol is suitable for this reaction, which requires heat to proceed at a reasonable rate.[3]
| Reagent/Solvent | M.W. | Quantity | Moles |
| 4-Chloro-3-pyridinesulfonamide (1) | 191.62 | 5.0 g | 26.1 mmol |
| 3-Aminobenzoic acid | 137.14 | 3.9 g | 28.4 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 g | 28.9 mmol |
| n-Propanol | 60.1 | 50 mL | - |
Procedure:
-
To a round-bottom flask, add 4-chloro-3-pyridinesulfonamide (1) (5.0 g, 26.1 mmol), 3-aminobenzoic acid (3.9 g, 28.4 mmol), potassium carbonate (4.0 g, 28.9 mmol), and n-propanol (50 mL).
-
Heat the mixture to reflux (approx. 97-105°C) and maintain for 2-4 hours.[3][6] Monitor the reaction for the disappearance of starting material (1) by TLC.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Add water (~50 mL) to the mixture and stir. Acidify slowly with 3M HCl to a pH of 4-5 to precipitate the product.
-
Filter the resulting precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 3-((3-sulfamoylpyridin-4-yl)amino)benzoic acid (2). Expected yield: 80-90%.
Part 3: Synthesis of this compound
-
Rationale: The final step is the formation of the sulfonylurea linkage. The sulfonamide nitrogen of intermediate (2) is deprotonated by a base (triethylamine), and the resulting anion attacks the electrophilic carbon of isopropyl isocyanate.[4] Acetonitrile is an excellent polar aprotic solvent for this type of reaction.
| Reagent/Solvent | M.W. | Quantity | Moles |
| Intermediate (2) | 293.29 | 5.0 g | 17.1 mmol |
| Isopropyl isocyanate | 85.11 | 1.6 mL (~1.45 g) | 17.1 mmol |
| Triethylamine (TEA) | 101.19 | 4.8 mL (~3.5 g) | 34.2 mmol |
| Acetonitrile | 41.05 | 50 mL | - |
Procedure:
-
In a flask, suspend intermediate (2) (5.0 g, 17.1 mmol) in acetonitrile (50 mL).
-
Add triethylamine (4.8 mL, 34.2 mmol). Stir the mixture until a clear solution or fine suspension is formed.
-
Add isopropyl isocyanate (1.6 mL, 17.1 mmol) dropwise at room temperature over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours.[4][5] The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Add water (50 mL) to the residue and acidify to pH 4-5 with 1M HCl.
-
The resulting precipitate is the crude this compound. Filter the solid, wash with water, and dry under vacuum.
-
Purification (if necessary): The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile/water mixture) to achieve high purity.[4][8]
Workflow and Logic Diagram
This diagram illustrates the decision-making and quality control process for the synthesis.
Sources
- 1. This compound | C16H18N4O5S | CID 14475218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 5. Novel processes for preparing torsemide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]
- 8. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
Application Note: The Use of Torsemide Carboxylic Acid in In Vitro Metabolic Stability Assays
Introduction: The Critical Role of Metabolic Stability in Drug Development
In the early phases of drug discovery and development, establishing a compound's pharmacokinetic profile is paramount. A key component of this profile is metabolic stability, which describes the susceptibility of a drug candidate to biotransformation by drug-metabolizing enzymes.[1] These studies are essential for predicting a drug's in vivo half-life, bioavailability, and potential for drug-drug interactions.[2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly could accumulate and cause toxicity.[1]
The liver is the primary site of drug metabolism, and in vitro systems such as human liver microsomes (HLM) are widely used to assess metabolic lability.[3] HLMs are rich in Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast number of xenobiotics.[3][4]
Furthermore, regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of understanding a drug's metabolic profile, including the identification and characterization of major metabolites.[5][6] According to the "Metabolites in Safety Testing" (MIST) guidance, human metabolites that constitute more than 10% of the total drug-related exposure should be evaluated for their pharmacological and toxicological activity.[7] Therefore, studying the formation and stability of significant metabolites is a critical step in a comprehensive drug development program.
This application note provides a detailed protocol for assessing the metabolic stability of Torsemide Carboxylic Acid (M5), the primary but inactive metabolite of the loop diuretic Torsemide.[8] While Torsemide itself is a substrate for this assay, using its major metabolite as the test article allows researchers to understand its own clearance characteristics, providing a more complete picture of the drug's overall disposition. This protocol is designed for researchers, scientists, and drug development professionals engaged in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Scientific Background: The Metabolism of Torsemide
Torsemide is a pyridine-sulfonylurea loop diuretic primarily used to treat edema and hypertension.[9][10] Its clearance from the body is predominantly through hepatic metabolism, accounting for approximately 80% of its total clearance.[8][9] The metabolism is mediated mainly by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP2C8 and CYP2C18.[8]
This biotransformation results in three main metabolites identified in humans: M1, M3, and M5.[11]
-
Metabolite M1 is formed by methyl-hydroxylation.[8]
-
Metabolite M3 is formed by ring hydroxylation.[8]
-
Metabolite M5 , this compound, is the major metabolite and is formed by the further oxidation of M1.[8] It is considered biologically inactive.[8][12]
Despite its inactivity, M5 is the most abundant metabolite, making its formation a key indicator of Torsemide's metabolic rate.[12] Studying the stability of this compound itself can provide insights into whether this major metabolite is likely to be cleared efficiently or accumulate in the system.
Caption: Metabolic pathway of Torsemide to its major metabolite, this compound (M5).
Experimental Protocol: Microsomal Stability Assay
This protocol details the "substrate depletion" method, where the disappearance of the test compound (this compound) is monitored over time upon incubation with liver microsomes.[13]
Principle
The test compound is incubated with pooled human liver microsomes at 37°C in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity.[14] Aliquots are taken at specific time points, and the enzymatic reaction is terminated by adding a cold organic solvent (quenching), which also precipitates microsomal proteins.[15] After centrifugation, the amount of remaining parent compound in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate key pharmacokinetic parameters.
Materials and Reagents
-
Test Compound: this compound (CAS: 113844-99-8)[16]
-
Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Positive Controls:
-
High-Clearance Compound (e.g., Verapamil, Propranolol)
-
Low-Clearance Compound (e.g., Warfarin, Carbamazepine)
-
-
Quenching Solution: Acetonitrile (ACN), chilled to -20°C, containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, a stable isotope-labeled analog).[17]
-
Labware: 96-well incubation plates, collection plates, multichannel pipettes, centrifuge.
Experimental Workflow
Sources
- 1. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 2. nuvisan.com [nuvisan.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. bioivt.com [bioivt.com]
- 5. fda.gov [fda.gov]
- 6. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 7. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 8. Torsemide: Package Insert / Prescribing Information [drugs.com]
- 9. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Torasemide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 12. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. protocols.io [protocols.io]
- 16. scbt.com [scbt.com]
- 17. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Torsemide Carboxylic Acid: A Key Biomarker for Monitoring Torsemide Exposure
An Application Guide for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to utilizing Torsemide Carboxylic Acid (M5) as a biomarker for assessing exposure to the loop diuretic Torsemide. We delve into the scientific rationale, present detailed protocols for sample preparation and analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and offer insights into data interpretation. This document is intended for researchers, clinical scientists, and drug development professionals seeking a robust and reliable method for pharmacokinetic and therapeutic drug monitoring studies of Torsemsemide.
Introduction: The Rationale for Monitoring Torsemide Exposure
Torsemide is a potent loop diuretic belonging to the pyridine-sulfonylurea class, indicated for the treatment of edema associated with congestive heart failure, and renal or hepatic disease, as well as for managing hypertension.[1][2] It functions by inhibiting the Na+/K+/2Cl- carrier system in the thick ascending limb of the loop of Henle, leading to increased urinary excretion of electrolytes and water.[3][4] While effective, the therapeutic window for Torsemide can be narrow, and patient response can vary significantly due to factors such as disease state, genetics, and drug-drug interactions.[5][6] This variability necessitates careful monitoring to optimize therapeutic outcomes and minimize adverse effects like electrolyte imbalances and hypotension.[3][7]
Therapeutic Drug Monitoring (TDM) is crucial for ensuring efficacy and safety. While direct measurement of the parent drug, Torsemide, is common, its relatively short half-life of approximately 3.5 hours can make it challenging to accurately assess cumulative drug exposure, especially with once-daily dosing.[4][8]
1.1 Torsemide Metabolism and the Emergence of a Stable Biomarker
Torsemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP2C9.[9] This process yields several metabolites, designated M1, M3, and M5.[10] While metabolites M1 and M3 possess some diuretic activity, the major metabolite is the carboxylic acid derivative M5 (this compound) , which is biologically inactive.[1][10] Critically, M5 accounts for the largest fraction of the recovered dose in urine (approximately 44%), making it a prominent metabolic product.[10][11]
The utility of this compound as a biomarker stems from its pharmacokinetic profile. As the primary endpoint of Torsemide's metabolic pathway, its concentration in plasma and urine provides an integrated measure of the total drug processed by the body over time. This makes M5 an excellent candidate for a biomarker of cumulative Torsemide exposure, potentially offering a more stable and reliable assessment than the parent drug alone.
Figure 1: Metabolic pathway of Torsemide.
Principle of the Analytical Method
To accurately quantify this compound in biological matrices, a highly sensitive and selective analytical method is required. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. The method involves:
-
Sample Preparation: Isolating the analyte from complex biological matrices (e.g., plasma) using a protein precipitation or solid-phase extraction technique.
-
Chromatographic Separation (LC): Injecting the cleaned extract onto an HPLC column (typically a C18 reversed-phase column) to separate this compound from the parent drug and other endogenous components.[12]
-
Ionization and Detection (MS/MS): Introducing the separated analyte into the mass spectrometer, where it is ionized (typically via electrospray ionization - ESI). The specific mass-to-charge ratio (m/z) of the analyte is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for precise quantification.[11]
Detailed Application Protocol
This protocol provides a validated method for the simultaneous quantification of Torsemide and this compound in human plasma.
3.1 Materials and Reagents
-
Standards: Torsemide, this compound (M5), and a suitable internal standard (IS), such as Tolbutamide or a stable isotope-labeled version of Torsemide.[11] All standards should be of >98% purity.
-
Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Ethyl Acetate (Analytical grade).[11]
-
Reagents: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade), Hydrochloric Acid (Analytical grade), Deionized water (18.2 MΩ·cm).[11][13]
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, HPLC vials with inserts, Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
3.2 Sample Collection and Handling
-
Collect whole blood samples in tubes containing K2-EDTA as an anticoagulant.
-
Centrifuge the blood at 3000 rpm for 10 minutes at 4°C to separate the plasma.[12]
-
Transfer the plasma supernatant to labeled cryovials.
-
Store plasma samples at -80°C until analysis. Limit freeze-thaw cycles to a maximum of three to prevent analyte degradation.
3.3 Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Torsemide, this compound, and the Internal Standard (IS) in methanol to prepare 1 mg/mL primary stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 methanol:water mixture.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve ranging from, for example, 1 ng/mL to 2500 ng/mL.[11]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
3.4 Plasma Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes SPE for its ability to provide a cleaner sample extract compared to simple protein precipitation, thereby reducing matrix effects and improving assay robustness.
-
Pre-treatment: To a 500 µL aliquot of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution and vortex briefly. Add 20 µL of 10% HCl to acidify the sample.[11]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 60:40 Methanol:10 mM Ammonium Formate).
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection into the LC-MS/MS system.
3.5 LC-MS/MS Analytical Method
The following tables provide recommended starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrument being used.
| LC Parameters | Condition |
| Column | C18 Reverse Phase (e.g., Inertsil ODS-3, 100 x 2.1 mm, 5 µm)[11] |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol[11] |
| Gradient | Isocratic: 60% B[11] |
| Flow Rate | 0.2 mL/min[11] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes[11] |
Table 1: Suggested Liquid Chromatography Conditions.
| MS/MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Torsemide) | m/z 347.0 → m/z 263.1 (example) |
| MRM Transition (Torsemide-CA) | m/z 361.0 → m/z 277.1 (example) |
| MRM Transition (IS - Tolbutamide) | m/z 269.0 → m/z 169.9[11] |
| Collision Gas | Nitrogen or Argon |
| Source Temperature | 500°C |
Table 2: Suggested Mass Spectrometry Conditions. Note: MRM transitions must be optimized empirically.
Figure 2: High-level experimental workflow.
3.6 Data Analysis and Interpretation
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) versus the nominal concentration of the calibration standards.
-
Regression Analysis: Apply a linear regression model with a weighting factor (typically 1/x or 1/x²) to the calibration curve. The correlation coefficient (r) should be ≥ 0.99.[13]
-
Quantification: Determine the concentration of this compound in the QC and unknown samples by back-calculating from the regression equation of the calibration curve.
-
Acceptance Criteria: For the analytical run to be accepted, the calculated concentrations of the QC samples should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Interpreting the results of this compound measurements can provide valuable insights into a patient's adherence, metabolism, and overall drug exposure, complementing the data from parent drug analysis and aiding in dose adjustments for personalized therapy.
Method Validation and Trustworthiness
To ensure the reliability and integrity of the data generated, the described analytical method must be fully validated according to guidelines from regulatory bodies such as the FDA or EMA. This self-validating system ensures trustworthiness through rigorous testing.
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components is confirmed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analytes and IS.[14]
-
Accuracy and Precision: Intra- and inter-batch accuracy and precision are evaluated by analyzing replicate QC samples on the same day and on different days, respectively.[11]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response from pre-extracted spiked samples to that of post-extracted spiked samples.[11]
-
Matrix Effect: Assesses the influence of co-eluting endogenous components from the plasma on the ionization of the analyte.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear is established.[11]
-
Stability: The stability of the analytes is tested under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This compound is a robust and reliable biomarker for assessing Torsemide exposure. Its status as the major, inactive metabolite makes its quantification a valuable tool for pharmacokinetic studies and clinical TDM. The detailed LC-MS/MS protocol provided herein offers a sensitive, specific, and reproducible method for its measurement in human plasma. By implementing this well-validated assay, researchers and clinicians can gain deeper insights into Torsemide's disposition, leading to more informed clinical decisions and improved patient outcomes.
References
-
Song, M., et al. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 903, 9-14. [Link]
-
Healthline. (n.d.). Torsemide: Side Effects, Dosage, Uses, and More. Healthline. [Link]
-
Gamboa-Alonso, A., et al. (2011). Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection. Revista Mexicana de Patología Clínica, 58(4), 195-200. [Link]
-
Libeer, J. C. (1991). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 21(5), 337-349. [Link]
-
Hinge, M. A., & Patel, C. N. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Journal of Pharmaceutical Sciences and Bioscientific Research, 9(2), 149-164. [Link]
-
Drugs.com. (2024). Torsemide Monograph for Professionals. [Link]
-
Sultana, N., et al. (2011). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian Journal of Pharmaceutical Sciences, 73(3), 273–279. [Link]
-
Dhanani, J., & Gupta, V. (2023). Torsemide. In StatPearls. StatPearls Publishing. [Link]
-
Drugs.com. (2023). Torsemide: Package Insert / Prescribing Information. [Link]
-
Gamboa-Alonso, A., et al. (2011). Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection. ResearchGate. [Link]
-
Pharmacodynamics. (2025). Pharmacology of Torsemide (Demadex); Mechanism of Action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Vargo, D. L., et al. (1995). Pharmacokinetics and pharmacodynamics of torasemide in congestive heart failure. Clinical Pharmacology & Therapeutics, 57(6), 621-628. [Link]
-
Neugebauer, G., et al. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164-166. [Link]
-
RxList. (n.d.). Torsemide: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Dunn, C. J., et al. (1995). Torasemide. A review of its pharmacological properties and therapeutic potential. Drugs, 49(1), 121-142. [Link]
-
Medscape. (n.d.). Soaanz (torsemide) dosing, indications, interactions, adverse effects, and more. [Link]
-
F.A. Davis PT Collection. (n.d.). Torsemide | Davis's Drug Guide for Rehabilitation Professionals. [Link]
-
ResearchGate. (n.d.). Metabolism pathway scheme for torasemide. [Link]
-
Neugebauer, G., et al. (1988). Pharmacokinetics and metabolism of torasemide in man. PubMed. [Link]
-
Kim, S. J., et al. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. Pharmaceutics, 14(12), 2697. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. drugs.com [drugs.com]
- 4. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of torasemide in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Torsemide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medigraphic.com [medigraphic.com]
- 13. jpsbr.org [jpsbr.org]
- 14. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the chromatographic separation of Torsemide and its metabolites
Welcome to the technical support center dedicated to navigating the complexities of the chromatographic separation of Torsemide and its metabolites. As researchers and drug development professionals, you understand that robust and reliable analytical methods are paramount. Torsemide, a pyridine-sulfonylurea loop diuretic, undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes, into several key metabolites, including M1, M3, and the major metabolite, M5 (4'-Hydroxy Torsemide).[1][2][3] The structural similarities between the parent drug and these metabolites present significant chromatographic challenges.
This guide is designed to provide practical, in-depth solutions to common issues encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to troubleshoot effectively and develop validated, stability-indicating methods.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Peak Shape & Integrity Issues
Q1: My Torsemide peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing is the most common chromatographic problem when analyzing basic compounds like Torsemide.[4] It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.
Causality: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction. However, silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At a mid-range pH, these silanols can become ionized (Si-O-), creating active sites that strongly interact with protonated basic analytes, such as the pyridine moiety in Torsemide. This secondary ionic interaction is stronger and has slower kinetics than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Solutions:
-
Lower Mobile Phase pH: By operating at an acidic pH (e.g., pH 3.0-3.5 using a phosphate or formate buffer), the silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the basic analyte.[4][5][6] Many successful methods for Torsemide use a mobile phase pH around 3.5.[5][6][7]
-
Use a Highly Deactivated Column: Modern columns are often "end-capped," where bulky chemical groups are bonded to the residual silanols, sterically hindering them from interacting with analytes. Ensure you are using a high-purity, fully end-capped C18 or C8 column.
-
Check for Column Bed Deformation: If tailing appears suddenly for all peaks, it could indicate a physical issue like a partially blocked inlet frit or a void at the head of the column.[4][8] Try reversing and flushing the column (if the manufacturer permits) or replacing it.[4]
Resolution & Selectivity
Q2: I am struggling to achieve baseline separation between Torsemide and its major metabolite, M5. What are the best strategies to improve resolution?
A2: Co-elution of a parent drug and its major metabolite is a classic selectivity challenge. Since M5 is a hydroxylated version of Torsemide, their polarities are very similar.
Causality: Resolution in chromatography is a function of efficiency, selectivity, and retention. To separate closely related compounds, you must alter the "selectivity" (α), which is the ability of the chromatographic system to distinguish between the two analytes. This is most effectively manipulated by changing the mobile phase composition or the stationary phase chemistry.
Solutions:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: While acetonitrile is most common, switching to or creating a ternary mixture with methanol can alter selectivity. Methanol is a proton donor and has a different dipole moment than acetonitrile, which can change the interaction dynamics with the analytes and stationary phase.[9][10]
-
pH Adjustment: Fine-tuning the pH can slightly alter the ionization state and conformation of Torsemide and M5, potentially leading to differential retention and improved separation. Experiment with small pH adjustments within a stable range (e.g., pH 3.0 to 4.0).[5]
-
-
Implement Gradient Elution: A shallow gradient can effectively resolve closely eluting peaks. Starting with a lower percentage of organic modifier and slowly increasing it can enhance the separation between Torsemide and M5.[11]
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
-
C8 vs. C18: While C18 is a good starting point, a C8 column has a lower hydrophobic character. This can sometimes provide different selectivity for moderately polar compounds. Some validated methods have successfully used C8 columns.[5][12]
-
Phenyl-Hexyl Phase: A column with a phenyl phase offers alternative π-π interactions, which can be highly effective for separating aromatic compounds like Torsemide and its metabolites.
-
Sample Preparation & Matrix Effects
Q3: I am analyzing Torsemide in human plasma and suspect ion suppression in my LC-MS/MS analysis. Which sample preparation technique is optimal?
A3: Ion suppression, a common form of matrix effect, can severely compromise the accuracy and sensitivity of an LC-MS/MS assay. The choice of sample preparation is a critical step to mitigate this.
Causality: Biological matrices like plasma contain a high concentration of endogenous components (salts, proteins, phospholipids). During electrospray ionization (ESI), these components can co-elute with your analyte and compete for ionization, reducing the number of analyte ions that reach the mass spectrometer detector. This leads to a suppressed signal and poor quantitative performance.
Decision Workflow for Sample Preparation:
Caption: Decision tree for selecting a sample preparation method.
Recommended Method: Solid-Phase Extraction (SPE) For sensitive bioanalysis requiring minimal ion suppression, SPE is the superior choice. It provides a much cleaner extract compared to protein precipitation (PP) or liquid-liquid extraction (LLE).[1][13]
-
Mechanism: SPE utilizes a solid sorbent (e.g., C18) to retain the analytes of interest while allowing interfering matrix components to be washed away. The analytes are then eluted with a small volume of a strong solvent.
-
Benefit: This process effectively removes phospholipids and salts, which are major contributors to ion suppression, leading to higher sensitivity and reproducibility.[1] Several studies report excellent recovery and clean extracts for Torsemide and its metabolites using SPE.[1][13][14]
Frequently Asked Questions (FAQs)
Q: What is a reliable starting HPLC-UV method for Torsemide analysis in a pharmaceutical dosage form? A: A great starting point is a reversed-phase method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). The mobile phase could be a mixture of acetonitrile and a phosphate buffer (pH ~3.5) in a 40:60 or 50:50 v/v ratio.[6][15] A flow rate of 1.0 mL/min and UV detection at 288 nm should provide good results for the parent drug.[5][6]
Q: When is it necessary to transition from HPLC-UV to LC-MS/MS? A: The transition to LC-MS/MS is warranted when:
-
High Sensitivity is Required: Analyzing low concentrations of metabolites in biological fluids (plasma, urine) often falls below the detection limits of UV detectors.[1]
-
High Selectivity is Needed: When dealing with complex matrices or potential interference from other drugs or endogenous compounds, the mass spectrometer's ability to selectively monitor for specific mass-to-charge ratios (m/z) is invaluable.[1][16]
-
Structural Confirmation: LC-MS/MS is essential for identifying and structurally characterizing unknown metabolites or degradation products.[11][17][18]
Q: How do I handle the potential instability of Torsemide during method development? A: Torsemide can degrade under stress conditions like strong acid, base, and oxidation.[17][19][20] To develop a "stability-indicating" method, you must perform forced degradation studies as per ICH guidelines.[11][19][21] This involves intentionally degrading the drug under various stress conditions and then demonstrating that your chromatographic method can separate the intact drug from all its degradation products.[19][22] This proves your method can accurately measure the drug's concentration even in the presence of its impurities and degradants.
Data & Protocols
Table 1: Comparison of Validated HPLC Methods for Torsemide Analysis
| Parameter | Method 1 (Bioequivalence)[15] | Method 2 (Dosage Form)[5] | Method 3 (Bioanalysis w/ MS)[1] | Method 4 (Urine Analysis)[14] |
| Column | C18 (250 x 4.6 mm, 5 µm) | C8 (150 x 4.6 mm, 3.5 µm) | C18 (100 x 2.1 mm, 5.0 µm) | C18 µBondapack |
| Mobile Phase | Acetonitrile : 0.05M KH₂PO₄ (40:60) | Acetonitrile : Phosphate Buffer (60:40) | Methanol : 10mM Ammonium Formate (60:40) | Acetonitrile : Water (20:80) |
| pH | 4.0 | 3.5 | Not specified | 3.0 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.2 mL/min | Not specified |
| Detection | UV at 290 nm | UV at 288 nm | ESI-MS/MS (Negative Ion) | Electrochemical (ED) |
| Retention Time | ~5.0 min | ~2.4 min | ~3.7 min | Not specified |
Experimental Protocol: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from established methods for the extraction of Torsemide and its metabolites.[1][13][23]
Objective: To extract Torsemide and its metabolites from human plasma with high recovery and low matrix effects.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Human plasma samples, thawed
-
Methanol (HPLC Grade)
-
Deionized Water
-
2M HCl
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add a small volume of 2M HCl to adjust the pH to ~5. This ensures the analytes are in a suitable state for binding. Vortex briefly.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge twice with 2 mL of deionized water to remove salts and other polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or by centrifugation to remove residual water.
-
Elution: Elute the retained Torsemide and metabolites by passing 3 mL of methanol through the cartridge. Collect the eluate in a clean tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for injection.
Torsemide Metabolism Pathway
Caption: Simplified metabolism of Torsemide.
References
-
A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian Journal of Pharmaceutical Sciences. [Link]
-
Forced degradation study of torasemide: characterization of its degradation products. SciSpace. [Link]
-
FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. Taylor & Francis Online. [Link]
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central. [Link]
-
Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results. [Link]
-
Optimization of HPLC method using central composite design for estimation of Torsemide and Eplerenone in tablet dosage form. SciELO. [Link]
-
FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. TechnoRep. [Link]
-
Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. ResearchGate. [Link]
-
(PDF) Forced Degradation Study of Torasemide: - Amanote Research. Amanote Research. [Link]
-
Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. RJPBCS. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING METHODS FOR DETERMINATION OF TORSEMIDE. Semantic Scholar. [Link]
-
Simultaneous Estimation of Torsemide and Spironolactone in Combined Dosage Form Using Reverse Phase Liquid Chromatography. Global Science Books. [Link]
-
Forced degradation study of torasemide: Characterization of its degradation products. ResearchGate. [Link]
-
Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection. Medigraphic. [Link]
-
Metabolism pathway scheme for torasemide. ResearchGate. [Link]
-
Solid-phase Extraction and Liquid Chromatography of Torsemide and Metabolites From Plasma and Urine. PubMed. [Link]
-
Showing metabocard for Torasemide (HMDB0014359). Human Metabolome Database. [Link]
-
Chemical structure of torsemide. ResearchGate. [Link]
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. pnrjournal.com. [Link]
-
Analytical Techniques for Determination of Torsemide and its Combinations: A Review. J Pharm Sci Bioscientific Res. [Link]
-
Chromatograms showing separation of torsemide degradation product... ResearchGate. [Link]
-
Simultaneous determination of torasemide and its major metabolite M5 in human urine by high-performance liquid chromatography-electrochemical detection. PubMed. [Link]
-
Pharmacokinetics and metabolism of torasemide in man. PubMed. [Link]
-
HPLC Troubleshooting Guide. hplc.cloud. [Link]
-
Torasemide | C16H20N4O3S. PubChem. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Simultaneous Determination of Torasemide and Its Major Metabolite M5 in Human Urine by High-Performance Liquid Chromatography-Electrochemical Detection. ResearchGate. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Identification of Drug Metabolites in Biological Matrices by Intelligent Automated Liquid chromatography/tandem Mass Spectrometry. PubMed. [Link]
-
Detection and Characterization of Metabolites in Biological Matrices Using Mass Defect Filtering of Liquid Chromatography/High Resolution Mass Spectrometry Data. Semantic Scholar. [Link]
Sources
- 1. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. oaji.net [oaji.net]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scielo.br [scielo.br]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Secure Verification [technorep.tmf.bg.ac.rs]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of torasemide and its major metabolite M5 in human urine by high-performance liquid chromatography-electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpsbr.org [jpsbr.org]
- 17. scispace.com [scispace.com]
- 18. Identification of drug metabolites in biological matrices by intelligent automated liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjpbcs.com [rjpbcs.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. medigraphic.com [medigraphic.com]
Optimizing mass spectrometry parameters for Torsemide Carboxylic Acid detection
Welcome to the technical support center for the bioanalysis of Torsemide Carboxylic Acid (M5). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for optimizing its detection via mass spectrometry. Here, we move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
This compound, also known as Torasemide M5, is the major, albeit biologically inactive, human metabolite of the loop diuretic drug Torsemide.[1] It is formed by the oxidation of the M1 metabolite.[1] Monitoring M5 is crucial in pharmacokinetic and drug metabolism studies to understand the overall disposition, clearance, and metabolic pathways of the parent drug, Torsemide.[1][2] Its chemical formula is C₁₆H₁₈N₄O₅S with a molecular weight of 378.40 g/mol .[3][4]
Q2: Which ionization mode is best for detecting this compound: ESI Positive or Negative?
For this compound, Electrospray Ionization (ESI) in negative ion mode is strongly recommended. The carboxylic acid functional group readily loses a proton to form a stable carboxylate anion, [M-H]⁻.[5][6] While the parent drug, Torsemide, can show a good signal in positive ion mode, the negative ion mode for the M5 metabolite often provides superior selectivity with less interference from endogenous matrix components, leading to a better signal-to-noise ratio.[7]
Q3: What is a good starting point for mobile phase selection?
A common and effective mobile phase for separating Torsemide and its metabolites on a C18 column is a gradient mixture of acetonitrile and a volatile buffered aqueous solution.[8] A recommended starting point is:
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid (pH ~2.8-3.5).
-
Mobile Phase B: Acetonitrile.
The acidic pH suppresses the ionization of the carboxylic acid, which increases its hydrophobicity and retention on a reversed-phase column, moving it away from the solvent front where matrix effects are often most severe.[9][10]
Q4: How can I avoid matrix effects when analyzing plasma or urine samples?
Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a significant challenge in bioanalysis.[11][12] Key strategies to mitigate them include:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances like phospholipids.[13] Protein precipitation is a simpler but less clean method.[14]
-
Chromatographic Separation: Develop a gradient that separates this compound from the regions where phospholipids and other matrix components typically elute (very early and very late in the run).[12]
-
Use of an Internal Standard: The most reliable approach is to use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS co-elutes and experiences the same matrix effects, providing accurate correction during quantification.
Optimized LC-MS/MS Protocol for this compound
This protocol provides a robust starting point for method development. Optimization is expected based on the specific instrumentation and matrix used.
Sample Preparation (Human Plasma)
This protocol utilizes protein precipitation, which is fast but may require further optimization if significant matrix effects are observed.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Stable Isotope Labeled this compound in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 4,000 x g for 5 minutes.
-
Inject 5-10 µL onto the LC-MS/MS system.
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides good retention and resolution for the moderately polar analyte. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Volatile buffer compatible with MS; acidic pH suppresses ionization for retention.[8][15] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | 5% B (0-1 min) -> 95% B (1-6 min) -> 95% B (6-7 min) -> 5% B (7.1 min) -> 5% B (7.1-10 min) | A scouting gradient to elute the analyte and clean the column. Must be optimized.[9][16] |
| Injection Vol. | 5 µL | Minimize potential for peak distortion. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | Optimal for deprotonating the carboxylic acid group, forming [M-H]⁻.[5][6] |
| Precursor Ion (Q1) | m/z 377.1 | Corresponds to the [M-H]⁻ of this compound (MW 378.4). |
| Product Ion (Q3) | To be determined empirically | A product ion scan is required. Likely fragments could result from loss of SO₂, isopropyl isocyanate, or cleavage of the sulfonylurea bond. |
| Collision Energy (CE) | To be determined empirically | Must be optimized for the specific precursor -> product transition to maximize signal intensity.[17][18] |
| Source Temp. | 500 °C | Aids in desolvation. |
| Capillary Voltage | -3.5 kV | Typical starting voltage for negative mode ESI. |
| Gas Flow Rates | Instrument Dependent | Optimize nebulizer and heater gases for stable spray and efficient desolvation. |
Workflow Visualization
Caption: Experimental workflow for this compound analysis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your analysis.
Issue 1: Poor or No Signal Intensity
Potential Cause & Solution Pathway:
-
Verify Analyte Presence: Are you certain the analyte is in the sample?
-
Action: Inject a freshly prepared standard solution of this compound (100 ng/mL) directly into the mass spectrometer via infusion to confirm the instrument can detect it. Check the precursor ion m/z 377.1.
-
-
Incorrect MS Polarity: Carboxylic acids are best detected in negative ion mode.
-
Action: Confirm the mass spectrometer is set to ESI Negative mode. A common mistake is leaving it in positive mode from a previous analysis.
-
-
Suboptimal Ion Source Parameters: Inefficient desolvation or ionization will kill the signal.
-
Action: Systematically optimize source parameters. While infusing a standard, adjust the capillary voltage, source temperature, and gas flows (nebulizer, heater gas) to maximize the signal for m/z 377.1.[19]
-
-
Collision Energy Not Optimized: For MS/MS (MRM) mode, incorrect collision energy (CE) will result in poor fragmentation and a weak product ion signal.
-
Action: Perform a product ion scan on m/z 377.1 to identify the most abundant fragment ions. Then, for the most intense fragment, perform a CE ramp experiment to find the voltage that yields the highest signal.[18]
-
-
Severe Ion Suppression: Co-eluting matrix components can drastically reduce the analyte's ionization efficiency.[11]
-
Action: Perform a post-column infusion experiment. Infuse a constant flow of the analyte standard post-column while injecting an extracted blank matrix sample. A dip in the signal at the analyte's retention time indicates ion suppression. If suppression is present, improve sample cleanup (e.g., switch to SPE) or adjust chromatography to move the analyte away from the suppression zone.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause & Solution Pathway:
-
pH Mismatch between Sample Diluent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Action: Ensure the sample is reconstituted in a solvent that is identical to or weaker than the initial mobile phase conditions (e.g., 95% Aqueous, 5% Organic).
-
-
Secondary Interactions with the Column: The analyte may have unwanted interactions with active sites on the silica packing material.
-
Action: Ensure the mobile phase pH is low enough (~3.0) to keep the carboxylic acid fully protonated during chromatography.[9] This minimizes ionic interactions. If tailing persists, consider a column with different end-capping or base material.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Action: Dilute the sample and inject a smaller amount. Check if the peak shape improves.
-
-
Extra-Column Dead Volume: Excessive tubing length or poor fittings between the injector, column, and detector can cause peak broadening.
-
Action: Check all connections and use pre-cut, low-dead-volume tubing where possible.[19]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. PubMed. Available at: [Link][2]
-
Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Drugs.com. Available at: [Link][1]
-
Kataoka, H., Naganuma, M., & Makita, M. (1998). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link][5]
-
ACS Publications. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]
-
Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Available at: [Link][9]
-
Pharmacology of Torsemide (Demadex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available at: [Link]
-
Krämer, B. K., Schwab, A., Braun, N., Strutz, F., Müller, G. A., & Risler, T. (1994). Pharmacokinetics of Torasemide and Its Metabolites in End-Stage Renal Disease. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Metabolism pathway scheme for torasemide. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate. Available at: [Link][6]
-
ACS Publications. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ACS Publications. Available at: [Link][20]
-
ResearchGate. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link][10]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link][3]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link][19]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]
-
Jančić-Stojanović, B., Malenović, A., Ivanović, D., Medenica, M., & Nedeljković, J. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. PubMed. Available at: [Link][8]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link][18]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. ijppr.humanjournals.com. Available at: [Link][11]
-
Zhang, Y., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central. Available at: [Link][7]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. CORE. Available at: [Link][14]
-
LCGC International. (2017). The Secrets of Successful Gradient Elution. LCGC International. Available at: [Link][15]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Available at: [Link][13]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link][16]
-
Li, W., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. Available at: [Link][12]
-
ResearchGate. (2014). Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). mac-mod.com. Available at: [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H18N4O5S | CID 14475218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting low recovery of Torsemide Carboxylic Acid during sample preparation
Technical Support Center: Torsemide Car-boxylic Acid Analysis
Welcome to the technical support center for bioanalytical scientists. This guide provides in-depth troubleshooting for a common challenge in pharmacokinetics: the low recovery of Torsemide Carboxylic Acid (M5), the primary inactive metabolite of the diuretic drug Torsemide, during sample preparation from biological matrices such as plasma and urine.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing consistently low recovery of this compound from plasma samples. What are the most likely causes?
Low recovery of this compound is a frequent issue stemming from its physicochemical properties. The primary culprits are typically related to suboptimal pH conditions during extraction, inappropriate choice of extraction technique, or analyte loss during solvent evaporation and reconstitution steps.
This compound, as its name implies, contains a carboxylic acid group, making it an acidic compound.[3] Its parent drug, Torsemide, has a pKa of 6.42.[1] The carboxylic acid metabolite will have a lower pKa, making it more acidic. The ionization state of the molecule is pH-dependent and critically influences its solubility and partitioning behavior between aqueous and organic phases.
Initial Troubleshooting Steps:
-
Verify Sample pH: Ensure the pH of your sample is correctly adjusted before extraction. For efficient extraction of an acidic compound into an organic solvent, the pH of the aqueous sample should be at least 2 units below the pKa of the analyte to ensure it is in its neutral, more hydrophobic form.
-
Evaluate Extraction Method: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each has its pitfalls for acidic analytes.
-
Check for Analyte Loss: Assess each step of your process (e.g., loading, washing, and elution in SPE) to pinpoint where the loss is occurring.[4]
In-Depth Troubleshooting by Sample Preparation Technique
Protein Precipitation (PPT)
Q2: I use protein precipitation with acetonitrile, but my recovery for this compound is poor. Why is this happening?
While simple, PPT can be problematic for certain analytes. Here's why you might be experiencing low recovery:
-
Analyte Co-Precipitation: Torsemide is highly protein-bound (>99%), and its metabolite may exhibit similar characteristics.[1][5] During PPT, the analyte can be entrapped within the precipitated protein pellet and discarded, leading to significant loss.
-
Incomplete Precipitation: If the protein precipitation is not complete, the remaining soluble proteins can interfere with subsequent analysis, and may also keep the analyte in the aqueous phase.
-
pH Effects: The addition of organic solvents like acetonitrile alters the sample's pH. This change might not be optimal for keeping the this compound in a state that is soluble in the resulting supernatant.
Troubleshooting PPT:
-
Acidify Before Adding Solvent: To disrupt protein-drug binding and ensure the analyte is in its desired protonated state, add a small volume of a weak acid (e.g., formic acid, perchloric acid) to the plasma sample and vortex briefly before adding the acetonitrile.[6][7] This can significantly improve recovery by releasing the analyte from plasma proteins.
-
Test Different Solvents: While acetonitrile is common, methanol or acetone may yield different results.[8][9] Methanol, being more polar, might be less efficient at precipitating proteins but could improve the solubility of the acidic metabolite in the supernatant.
-
Optimize Solvent-to-Plasma Ratio: A typical ratio is 3:1 (solvent:plasma). Experiment with different ratios to find the optimal balance between efficient protein removal and analyte recovery.
Liquid-Liquid Extraction (LLE)
Q3: My LLE protocol for this compound shows low recovery. How can I optimize this?
LLE is highly dependent on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The key is to maximize the analyte's affinity for the organic phase.
-
Suboptimal pH: This is the most common reason for poor LLE recovery of acidic compounds.[10] If the pH of the plasma is above the pKa of the carboxylic acid, the analyte will be ionized (negatively charged) and will preferentially stay in the aqueous phase.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. A solvent that is too non-polar may not efficiently extract a molecule with polar functional groups, even in its neutral form. Conversely, a solvent that is too polar may be miscible with the aqueous phase.
-
Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte and make phase separation difficult, leading to analyte loss.[11]
Troubleshooting LLE:
-
pH Adjustment is Crucial: Before extraction, adjust the plasma sample pH to approximately 2-3 with an acid like phosphoric or hydrochloric acid. This ensures the carboxylic acid group is protonated, making the molecule more non-polar and facilitating its transfer into the organic phase.
-
Solvent Selection: Diethyl ether is often a good choice for extracting acidic drugs.[12][13] Other solvents to consider are methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures of these. Avoid very non-polar solvents like hexane initially.
-
"Salting Out": Adding a salt like ammonium sulfate to the aqueous phase can increase its polarity and drive the analyte into the organic phase, improving recovery.[14]
Optimized LLE Protocol (Example):
-
To 500 µL of plasma, add 50 µL of 1M HCl. Vortex for 30 seconds.
-
Add 2 mL of diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE)
Q4: I'm using a reversed-phase (C18) SPE cartridge, but recovery is low and variable. What should I check?
SPE is a powerful technique but has several steps where analyte loss can occur.[4][15][16][17][18] For acidic compounds on a reversed-phase sorbent, control of pH is paramount.
-
Breakthrough During Loading: If the sample pH is too high, the this compound will be ionized and will not retain on the non-polar C18 sorbent, passing straight through to the waste.[16]
-
Analyte Loss During Washing: Using a wash solvent that is too strong (i.e., has a high percentage of organic solvent) can prematurely elute the analyte from the cartridge.
-
Incomplete Elution: The elution solvent may not be strong enough, or its pH may not be optimal to release the analyte from the sorbent.
Troubleshooting SPE:
Optimized Reversed-Phase SPE Protocol (Example):
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water.[19]
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water (pH ~2.7). Do not let the sorbent go dry.
-
Sample Loading: Pre-treat 500 µL of plasma by adding 500 µL of 0.1% formic acid. Load the diluted sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid to remove interferences.
-
Elution: Elute the this compound with 1 mL of methanol containing 2% ammonium hydroxide. The basic pH will ionize the carboxylic acid, disrupting its interaction with the C18 sorbent and ensuring complete elution.
Alternative: Mixed-Mode or Polymeric SPE: For challenging acidic compounds, consider using a mixed-mode SPE cartridge that combines reversed-phase and anion-exchange properties, or a polymeric sorbent.[20][21] These can offer higher selectivity and recovery.[21]
-
Mixed-Mode Anion Exchange: These sorbents will retain the analyte via both hydrophobic interactions and ionic interactions with the negatively charged carboxylate group.
-
Polymeric Sorbents: These are often more stable at a wider pH range and can provide different selectivity compared to silica-based C18.
Physicochemical Properties and their Implications
Understanding the properties of Torsemide and its carboxylic acid metabolite is fundamental to troubleshooting.
| Property | Torsemide | This compound (M5) | Implication for Sample Preparation |
| Molecular Weight | 348.42 g/mol [22] | 378.4 g/mol [3] | Similar molecular size, so separation relies on polarity/charge differences. |
| pKa | 6.42[1] | Estimated ~4-5 (due to benzoic acid group) | Critically important for pH adjustment during LLE and SPE to control ionization. |
| logP (Octanol/Water) | ~2.3 - 3.35[23] | Lower than Torsemide (more polar) | The metabolite is more water-soluble than the parent drug, making its extraction into non-polar solvents more challenging. |
| Key Functional Groups | Sulfonylurea, pyridine, secondary amine | Sulfonylurea, pyridine, secondary amine, carboxylic acid [3] | The carboxylic acid group is the key to method development; it can be protonated (neutral) or deprotonated (negative charge). |
Stability Considerations
Q5: Could my analyte be degrading during sample preparation?
While Torsemide is generally stable in solid form, it can be susceptible to degradation in solution under certain conditions, such as exposure to high temperatures and strongly acidic or basic conditions over time.[24]
-
Temperature: Avoid prolonged exposure of samples to high temperatures, especially during solvent evaporation steps. Use a water bath set to no higher than 40-50°C.
-
pH: While pH adjustment is necessary, avoid extreme pH values for extended periods. Process samples promptly after acidification or basification.
-
Light Exposure: While less of a concern for the metabolite, it's good practice to protect samples from direct light, especially if the parent drug is also being analyzed.
-
Freeze-Thaw Cycles: Torsemide and its metabolites are generally stable through several freeze-thaw cycles, but it's always best to minimize them.[25]
By systematically addressing these factors—especially the critical role of pH control—you can develop a robust and reproducible sample preparation method that maximizes the recovery of this compound, leading to more accurate and reliable bioanalytical results.
References
-
Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Retrieved from Drugs.com. [Link]
-
Brooks, M. A., & Wesselman, D. (1998). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 1031–1039. [Link]
-
Pedersen-Bjergaard, S., & Rasmussen, K. E. (2005). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Chromatography B, 817(2), 345–351. [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164–166. [Link]
-
Pharmacology of Torsemide (Demadex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2024, January 18). YouTube. [Link]
-
Spahn, H., Knauf, H., & Mutschler, E. (1990). Pharmacokinetics of Torasemide and Its Metabolites in Healthy Controls and in Chronic Renal Failure. European Journal of Clinical Pharmacology, 39(4), 345–348. [Link]
-
Krämer, B. K., Schwab, A., Braun, N., Strutz, F., Müller, G. A., & Risler, T. (1994). Pharmacokinetics of Torasemide and Its Metabolites in End-Stage Renal Disease. European Journal of Clinical Pharmacology, 47(2), 157–159. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [Link]
-
Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Hawach Scientific. (n.d.). Common Failure Types And Troubleshooting in SPE Sample Preparation. [Link]
-
Wikipedia. (n.d.). Protein precipitation. [Link]
-
National Center for Biotechnology Information. (n.d.). Torasemide. PubChem Compound Database. [Link]
-
Phenomenex. (n.d.). Low Recovery - SPE Method. [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
-
Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. [Link]
-
Sane, R. T., Ghadge, A. G., Jani, A. B., & Vaidya, V. V. (2005). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian Journal of Pharmaceutical Sciences, 67(1), 59-63. [Link]
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [Link]
-
Agilent Technologies. (2017, August 22). SPE Troubleshooting. YouTube. [Link]
-
Rocchi, S., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(1), 195. [Link]
-
Zhang, J., et al. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(4), 268-273. [Link]
-
Zhang, J., et al. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(4), 268-273. [Link]
-
Bailey, D. N., & Kelner, M. (1984). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Journal of Analytical Toxicology, 8(1), 26–28. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. [Link]
-
Bioquochem. (2021, October 4). Principals of various protein precipitation methods. [Link]
-
Janežič, M., et al. (2013). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. TechnoRep. [Link]
-
Bailey, D. N., & Kelner, M. (1984). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Journal of Analytical Toxicology, 8(1), 26–28. [Link]
-
Gamboa, A. A. B., et al. (2011). Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection. Revista Mexicana de Patología Clínica y Medicina de Laboratorio, 58(4), 195-200. [Link]
-
Patel, P. R., et al. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. International Journal of Pharmaceutical Sciences and Research, 10(5), 2145-2153. [Link]
-
Li, Y., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. Journal of Chemical Research, 46(5-6), 465-469. [Link]
-
DrugFuture. (n.d.). Torsemide. [Link]
-
Al-Ghobashy, M. A., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4242. [Link]
-
Szymańska, E., et al. (2018). STABILITY OF FUROSEMIDE AND TORASEMIDE IN PARENTERAL NUTRITION ADMIXTURE. Acta Poloniae Pharmaceutica, 75(1), 123-130. [Link]
-
Johnson, C. E., et al. (2017). Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. The Journal of Pediatric Pharmacology and Therapeutics, 22(5), 346–350. [Link]
-
Johnson, C. E., et al. (2017). Long‐term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. The Journal of Pediatric Pharmacology and Therapeutics, 22(5), 346–350. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H18N4O5S | CID 14475218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. bioquochem.com [bioquochem.com]
- 10. Parallel artificial liquid membrane extraction of acidic drugs from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Protein precipitation - Wikipedia [en.wikipedia.org]
- 15. welch-us.com [welch-us.com]
- 16. Common Failure Types And Troubleshooting in SPE Sample Preparation - Blogs - News [alwsci.com]
- 17. specartridge.com [specartridge.com]
- 18. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Torsemide [drugfuture.com]
- 23. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Secure Verification [technorep.tmf.bg.ac.rs]
- 25. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of synthetic Torsemide Carboxylic Acid
Introduction
Welcome to the technical support center for the synthesis of Torsemide Carboxylic Acid (TCA). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this key Torsemide metabolite. This compound, chemically known as 3-[[3-(propan-2-ylcarbamoylsulfamoyl)-4-pyridinyl]amino]benzoic acid, is the primary active metabolite of the diuretic drug Torsemide[1]. Its synthesis, while conceptually straightforward, presents several challenges related to yield optimization and impurity control.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during synthesis and purification. We will explore the causality behind experimental choices, offering robust protocols and troubleshooting strategies to enhance both the yield and purity of your final product.
Troubleshooting & FAQs: Synthesis and Optimization
Q1: What are the primary synthetic routes to this compound, and what are their comparative advantages?
There are two principal strategies for synthesizing this compound (TCA). The choice depends on the availability of starting materials and desired control over the impurity profile.
-
Route A: Linear Synthesis. This is a convergent approach where the key fragments are prepared separately and combined in the final steps. It typically involves the reaction of a 4-aminopyridine derivative bearing the benzoic acid moiety with isopropyl isocyanate. This route offers better control over the final product's purity as impurities can be removed at intermediate stages.
-
Route B: Late-Stage Oxidation. This strategy involves synthesizing Torsemide first and then oxidizing its 3'-methyl group to a carboxylic acid. This can be advantageous if high-purity Torsemide is readily available. However, the oxidation step can be challenging, potentially affecting other functional groups in the molecule and leading to a complex mixture of byproducts.
Caption: Primary synthetic pathways to this compound.
Q2: My yield is consistently low during the final coupling step of Route A (reaction of the sulfonamide intermediate with isopropyl isocyanate). What are the critical parameters to investigate?
This coupling reaction is the cornerstone of the synthesis and is highly sensitive to reaction conditions. Low yields are often traced back to issues with the base, solvent, temperature, or reagent quality. Processes for the synthesis of the parent drug, Torsemide, highlight the criticality of these parameters[2][3].
Causality and Troubleshooting Steps:
-
Base Selection: The base is crucial for deprotonating the sulfonamide nitrogen, making it nucleophilic enough to attack the isocyanate.
-
Problem: A weak base (e.g., triethylamine used in excess) may not sufficiently deprotonate the sulfonamide, leading to a slow or incomplete reaction[2]. A base that is too strong can promote side reactions.
-
Solution: Screen a panel of non-nucleophilic organic bases. Consider bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases in stoichiometric amounts. Alternatively, using a lithium base like lithium hydroxide can precipitate the lithium salt of the product, driving the reaction to completion, a strategy used in high-purity Torsemide synthesis[4].
-
-
Solvent Choice: The solvent must dissolve the reactants and be inert to the reaction conditions.
-
Problem: Protic solvents (alcohols, water) will react with the highly electrophilic isopropyl isocyanate, consuming it and reducing the yield. Solvents like dioxane or dichloromethane, while used historically, can lead to low and variable yields[3].
-
Solution: Use anhydrous polar aprotic solvents. Acetonitrile is often a preferred solvent as it provides good solubility for the reactants and facilitates the reaction[3]. Ensure the solvent is rigorously dried before use.
-
-
Moisture Control: Isocyanates are extremely sensitive to water.
-
Problem: Trace amounts of water will hydrolyze isopropyl isocyanate to isopropylamine, which can then react with another molecule of isocyanate to form an undesired urea byproduct, consuming your reagent.
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Dry all glassware thoroughly. Use freshly opened or distilled reagents and anhydrous solvents.
-
-
Temperature Management:
-
Problem: The reaction is typically exothermic. Running the reaction at too high a temperature can lead to the formation of thermal decomposition products and other side reactions.
-
Solution: Add the isopropyl isocyanate dropwise to the solution of the sulfonamide and base at a controlled temperature, often starting at room temperature and sometimes gently warming to 35-40°C to ensure complete dissolution and reaction[2][3].
-
| Parameter | Recommended Condition | Rationale / Scientific Justification |
| Base | Lithium Hydroxide (LiOH) or DBU | LiOH forms an insoluble salt, driving equilibrium forward[4]. DBU is a strong, non-nucleophilic base that avoids side reactions. |
| Solvent | Anhydrous Acetonitrile | Polar aprotic nature provides good solubility while being inert to the isocyanate reagent[3]. |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of the highly reactive isopropyl isocyanate. |
| Temperature | 25°C to 40°C | Balances reaction rate against the risk of thermal degradation and side reactions[2]. |
Troubleshooting & FAQs: Purification and Analysis
Q3: My crude product contains several impurities that are difficult to separate by simple recrystallization. What is a robust purification strategy?
The purification of this compound benefits from its acidic nature. A multi-step approach combining acid-base extraction with a carefully chosen recrystallization is highly effective. General procedures for carboxylic acid purification provide a strong foundation for this process[5].
Workflow for High-Purity TCA:
Caption: A robust workflow for the purification of crude TCA.
Scientific Rationale:
-
Initial Acid Wash: Washing the crude organic solution with dilute HCl removes any residual organic base (e.g., triethylamine) used in the reaction.
-
Bicarbonate Extraction: TCA, being a carboxylic acid, is deprotonated by a weak base like sodium bicarbonate to form a water-soluble sodium carboxylate salt. Most neutral organic impurities and less acidic starting materials will remain in the organic layer.
-
Acidification & Precipitation: Re-acidifying the aqueous layer protonates the carboxylate, causing the water-insoluble TCA to precipitate out, leaving water-soluble salts behind. Adjusting the pH to around 4.3 has been shown to be effective for precipitating the parent compound, Torsemide[3].
-
Recrystallization: This final step removes any impurities that co-precipitated with the product. A solvent system of acetic acid and water has been used effectively for purifying Torsemide itself, yielding large, high-purity crystals[6].
| Solvent System | Ratio (v/v) | Comments |
| Acetic Acid / Water | 1:4 to 1:5 | Excellent for removing polar impurities. Dissolve in minimal hot acetic acid/water, cool slowly[6]. |
| Ethanol / Water | 1:1 to 1:3 | Good alternative. Provides high recovery. |
| Acetone / Water | 2:1 | Effective for removing non-polar impurities. |
Q4: What are the most common impurities I should expect, and how can they be identified?
Anticipating potential impurities is key to developing a sound analytical and purification strategy. Impurities typically arise from unreacted starting materials, side reactions, or reagents used in the synthesis. The impurity profile of Torsemide provides a useful reference[7][8][9].
Caption: Common impurity formation pathways in TCA synthesis.
Table of Potential Impurities:
| Impurity Name | Structure | Origin | Expected m/z [M+H]⁺ |
| Impurity A: 4-(3-carboxyphenylamino)pyridine-3-sulfonamide | (Placeholder) | Unreacted starting material from Route A. | 309.04 |
| Impurity B: Torsemide | (Placeholder) | Incomplete oxidation if using Route B. | 349.13 |
| Impurity C: N,N'-diisopropylurea | (Placeholder) | Reaction of isopropyl isocyanate with its hydrolysis product (isopropylamine). | 145.13 |
| Impurity D: N-(ethylcarbamoyl) analog | (Placeholder) | Contaminant of ethyl isocyanate in the isopropyl isocyanate starting material[7]. | 365.08 |
Note: Structures are illustrative. Actual analysis requires reference standards.
Identification: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive method for identifying these impurities. A standard Reverse-Phase HPLC (RP-HPLC) method can be developed for routine purity checks[10][11].
Starting HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.8 mL/min[11] |
| Detection | UV at 288 nm[11] |
| Column Temp | 30 °C |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Route A)
This protocol is a representative procedure and should be adapted and optimized based on laboratory results.
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 4-(3-carboxyphenylamino)pyridine-3-sulfonamide (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of sulfonamide). Stir to form a suspension.
-
Base Addition: Add triethylamine (2.5 eq) to the suspension and stir for 15 minutes at room temperature[2].
-
Reagent Addition: Add isopropyl isocyanate (1.1 eq) dropwise over 10 minutes, maintaining the temperature below 30°C.
-
Reaction: Gently warm the mixture to 40°C and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC[2].
-
Work-up: Cool the reaction to room temperature. Adjust the pH of the mixture to ~4.3 using 2M HCl, which should precipitate the crude product[3].
-
Isolation: Stir the slurry for 1 hour at room temperature, then filter the solid. Wash the filter cake with a 1:1 mixture of acetonitrile:water, followed by pure water.
-
Drying: Dry the crude solid under vacuum at 50°C to a constant weight. The product can then be purified according to Protocol 2.
Protocol 2: Purification of Crude this compound
-
Dissolution: Dissolve the crude TCA in ethyl acetate (approx. 20 mL per gram).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate solution (3 x 15 mL). Combine the aqueous layers.
-
Back-Extraction: Wash the combined aqueous layer with ethyl acetate (1 x 10 mL) to remove any remaining neutral impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl with vigorous stirring until the pH is between 4 and 4.5. A white precipitate should form.
-
Isolation: Continue stirring in the ice bath for 30 minutes. Filter the precipitate, wash thoroughly with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold acetone.
-
Recrystallization: Transfer the purified solid to a clean flask. Add a 1:4 mixture of glacial acetic acid and water (approx. 30 mL per gram of solid)[6]. Heat to 95-100°C until fully dissolved. Allow the solution to cool slowly to room temperature, then cool in an ice bath for 1 hour to complete crystallization.
-
Final Isolation: Filter the pure crystals, wash with cold water, and dry under vacuum at 60°C to yield high-purity this compound.
References
- (No Source)
- (No Source)
-
Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. (Source: ResearchGate) [Link]
-
This compound | C16H18N4O5S. (Source: PubChem) [Link]
- (No Source)
- WO2003097603A1 - Process for the preparation of highly pure torsemide.
- Novel processes for preparing torsemide intermediate.
- (No Source)
- (No Source)
-
Analytical Techniques for Determination of Torsemide and its Combinations: A Review. (Source: Sciendo) [Link]
-
Structure of torasemide; structures of impurities. (Source: ResearchGate) [Link]
- EP1741429A2 - Processes for preparing torsemide.
-
Synthesis and Characterization of Related Substances of Torasemide. (Source: Thieme Connect) [Link]
- (No Source)
-
Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. (Source: Journal of Pharmaceutical Negative Results) [Link]
- CN101717365A - Method for purification of torasemide and preparation of big crystal form.
-
Torsemide-impurities. (Source: Pharmaffiliates) [Link]
-
Torasemide Impurities. (Source: SynZeal) [Link]
-
Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. (Source: RJPBCS) [Link]
- (No Source)
-
General procedures for the purification of Carboxylic acids. (Source: LookChem) [Link]
Sources
- 1. This compound | C16H18N4O5S | CID 14475218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel processes for preparing torsemide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 4. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. CN101717365A - Method for purification of torasemide and preparation of big crystal form - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Torasemide Impurities | SynZeal [synzeal.com]
- 10. oaji.net [oaji.net]
- 11. pnrjournal.com [pnrjournal.com]
Minimizing matrix effects in the LC-MS/MS quantification of Torsemide Carboxylic Acid
Technical Support Center: LC-MS/MS Quantification of Torsemide Carboxylic Acid
Welcome to the technical support center for the LC-MS/MS quantification of this compound (M5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your bioanalytical experiments. As Senior Application Scientists, we have curated this guide to not only provide protocols but to also explain the scientific reasoning behind our recommendations, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
FAQ 1: What are matrix effects and why are they a significant concern for the quantification of this compound?
Answer:
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2][3] For an acidic metabolite like this compound, which is often analyzed in complex biological matrices such as plasma or urine, matrix effects are a primary cause of poor accuracy, imprecision, and lack of sensitivity in LC-MS/MS assays.[2]
The main culprits behind matrix effects in bioanalysis are phospholipids from cell membranes, which are highly abundant in plasma and can cause significant ion suppression in electrospray ionization (ESI).[4][5] Given that this compound is a metabolite, its concentration is often low, making the assay particularly vulnerable to these interferences. Failure to address matrix effects can lead to erroneous pharmacokinetic data.[2]
FAQ 2: I am observing significant signal suppression for this compound. What is the most likely cause and how can I diagnose it?
Answer:
Significant signal suppression for this compound is most commonly due to co-eluting phospholipids from the biological matrix.[4][5] A straightforward method to diagnose this is through a post-column infusion experiment .
Experimental Protocol: Post-Column Infusion
-
Preparation: Prepare a standard solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL in mobile phase).
-
Infusion Setup: Using a syringe pump, continuously infuse the standard solution into the LC flow stream just after the analytical column and before the mass spectrometer's ion source. This will create a stable baseline signal for your analyte.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma processed with your current sample preparation method).
-
Analysis: Monitor the baseline signal of this compound. A significant dip in the baseline at the retention time where phospholipids typically elute indicates ion suppression.
Below is a diagram illustrating the post-column infusion setup.
Caption: Post-column infusion experimental setup.
Troubleshooting Guide
Issue 1: Poor recovery and persistent matrix effects after protein precipitation.
Problem: You are using a simple protein precipitation (PPT) method with acetonitrile, but you are experiencing low recovery for this compound and significant ion suppression.
Cause: While PPT is a quick method for removing proteins, it is notoriously ineffective at removing phospholipids, which are soluble in the high organic content of the supernatant. Additionally, the acidic nature of this compound may lead to its partial precipitation with the proteins, resulting in low recovery.
Solution: Implement a more rigorous sample preparation technique such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For phospholipid removal, specialized SPE cartridges are highly effective.[6][7]
Workflow Diagram: Sample Preparation Decision Tree
Caption: Decision tree for optimizing sample preparation.
Protocol 1: Solid Phase Extraction (SPE) for Phospholipid Removal
This protocol utilizes a mixed-mode SPE sorbent designed to remove phospholipids and proteins while retaining the acidic this compound.
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 1% formic acid in acetonitrile. Vortex for 30 seconds. This step precipitates proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge (e.g., HybridSPE®) with 500 µL of methanol followed by 500 µL of water.
-
Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Elution: Apply a gentle vacuum or positive pressure to elute the sample into a clean collection tube. The phospholipids are retained on the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Acidic Analytes
This protocol is optimized for the extraction of an acidic compound like this compound.
-
Sample Preparation: To 200 µL of plasma, add 50 µL of an internal standard solution and 50 µL of 1M HCl to acidify the sample. This ensures the carboxylic acid is in its neutral, more organic-soluble form.[8][9]
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Data Comparison: Sample Preparation Techniques
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | SPE (Phospholipid Removal) |
| Recovery (%) | 40-60% | 75-90% | >90% |
| Matrix Effect (%) | 50-70% | 15-30% | <15% |
| Reproducibility (%RSD) | >15% | <10% | <5% |
| Phospholipid Removal | Poor | Moderate | Excellent[5] |
Issue 2: Inconsistent quantification and poor precision despite a clean sample extract.
Problem: Your sample preparation seems effective, but you are still observing high variability (%RSD > 15%) in your quality control (QC) samples.
Cause: Even with a clean extract, subtle variations in injection volume, ionization efficiency, or instrument response can lead to poor precision. The best way to compensate for these variations is by using a stable isotope-labeled (SIL) internal standard (IS).[10][11][12] A structural analog IS may not co-elute perfectly and may experience different matrix effects, failing to adequately compensate for variations.[13][14]
Solution: Utilize a stable isotope-labeled internal standard for this compound (e.g., this compound-d4). The SIL IS will have nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization variations.[15] This provides the most accurate and precise quantification.[12]
Logical Relationship: Internal Standard Selection
Caption: Comparison of SIL vs. Analog Internal Standards.
Method Validation and Regulatory Compliance
All bioanalytical methods must be validated according to regulatory guidelines from agencies like the FDA and EMA.[16][17][18] This ensures the reliability and integrity of the data.
Key Validation Parameters (as per FDA/EMA Guidelines): [18][19]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy and Precision: Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision should not exceed 15% CV (20% at the LLOQ).[19]
-
Calibration Curve: A minimum of six non-zero standards are required to demonstrate linearity over the expected concentration range.[19]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[20]
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: Assessed to ensure it does not compromise the accuracy and precision of the assay.
-
Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative).
By systematically addressing potential issues with matrix effects and employing the appropriate sample preparation techniques and internal standards, you can develop a robust, reliable, and regulatory-compliant LC-MS/MS method for the quantification of this compound.
References
-
Nakashima, T., et al. (1990). Solid-phase Extraction and Liquid Chromatography of Torsemide and Metabolites From Plasma and Urine. Journal of Pharmaceutical Sciences, 79(5), 453-457. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]
-
Chambers, A. G., et al. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710-720. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Mei, H., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
Unknown Author. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. [Link]
-
Selvan, P. S., & Kumar, T. P. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
Van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Xu, R. N., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(1), 1-5. [Link]
-
Bhandari, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(3), 235-242. [Link]
-
Engelhardt, S., et al. (2006). Improved solid-phase extraction and HPLC measurement of torasemide and its important metabolites. Journal of Chromatography B, 831(1-2), 31-35. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Song, D., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 353-359. [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
-
Unknown Author. (2012). Bioanalytical method validation emea. Slideshare. [Link]
-
Selvan, P. S., & Kumar, T. P. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Chromatography Today. [Link]
-
Van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 6(2), 95-102. [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]
-
Aalizadeh, R., et al. (2022). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology, 56(15), 11029-11038. [Link]
-
Bagade, S. B. (2010). Spectrophotometric Estimation of Torsemide in Tablet Dosage Form Using Chemical Derivatization Technique. International Journal of Pharmaceutical Quality Assurance, 2(3), 52-55. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
TIEI Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]
-
Kumar, A., et al. (2019). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 34(4), 434-439. [Link]
-
Bio-Rad Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Barroso, M. B., et al. (2001). Simultaneous Determination of Torasemide and Its Major Metabolite M5 in Human Urine by High-Performance Liquid Chromatography-Electrochemical Detection. ResearchGate. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Stanimirova, I., et al. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. Journal of Separation Science, 35(14), 1836-1845. [Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Li, Y., et al. (2014). Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. ResearchGate. [Link]
-
Anckaert, O., et al. (2011). LC-MS/MS in forensic toxicology: what about matrix effects?. ResearchGate. [Link]
Sources
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. waters.com [waters.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. resolvemass.ca [resolvemass.ca]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of extraction protocols for Torsemide Carboxylic Acid from biological matrices
Welcome to the technical support center for the extraction of Torsemide Carboxylic Acid (TCA), the primary active metabolite of Torsemide, from biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common challenges encountered during bioanalysis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the extraction of TCA from various biological matrices.
1. What are the most common biological matrices for TCA analysis, and are there any specific pre-analytical considerations?
TCA is most frequently analyzed in plasma and urine.[1] Whole blood can also be used, but plasma is generally preferred to avoid complexities with red blood cell lysis.
-
Plasma: Use anticoagulants such as EDTA or sodium heparin. Be aware that some anticoagulants, like lithium heparin, can potentially cause matrix effects in LC-MS/MS analysis.[2][3]
-
Urine: Urine samples often require pH adjustment and may benefit from a dilution step to minimize matrix effects from endogenous compounds like urea and salts.[4]
-
Sample Stability: Torsemide and its metabolites are generally stable in biological samples under typical storage conditions (e.g., -20°C or -80°C).[5] However, it is crucial to perform stability studies under your specific laboratory conditions, including freeze-thaw cycles and short-term benchtop stability.[5] Published studies have shown good stability of torsemide in compounded oral suspensions for up to 90 days at both refrigerated and room temperatures, suggesting a degree of inherent stability.[6][7][8]
2. Which extraction technique is better for TCA: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE are effective for extracting TCA. The choice depends on factors like desired cleanliness of the extract, sample throughput, and available resources.
-
Liquid-Liquid Extraction (LLE): This is a classic, cost-effective method.[9] For TCA, which is a carboxylic acid, LLE typically involves acidifying the sample to protonate the carboxylic acid group, making it more soluble in organic solvents.[9] Ethyl acetate is a commonly used and effective solvent for this purpose.[5][10]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and is more amenable to automation, leading to higher throughput.[4] For TCA, a mixed-mode SPE (combining reversed-phase and ion-exchange) can be highly effective in removing interferences.[4]
3. How do I choose an appropriate internal standard (IS) for TCA quantification?
An ideal internal standard should have similar physicochemical properties and extraction behavior to the analyte. For LC-MS/MS analysis, a stable isotope-labeled (SIL) TCA would be the best choice to compensate for matrix effects and variations in ionization. However, if a SIL-IS is unavailable, a structural analog can be used. Tolbutamide has been successfully used as an internal standard for Torsemide analysis.[5][11]
4. What are the key parameters to optimize for an LC-MS/MS method for TCA analysis?
-
Column Chemistry: A C18 reversed-phase column is commonly used for the separation of Torsemide and its metabolites.[12][13]
-
Mobile Phase: A typical mobile phase consists of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer).[5][12] The pH of the aqueous phase can be adjusted to optimize the peak shape and retention of TCA.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for the detection of Torsemide and TCA, as the carboxylic acid group is readily deprotonated.[5][11]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your TCA extraction experiments.
Problem 1: Low Analyte Recovery
Low recovery is a frequent issue in sample preparation. The underlying cause can be diagnosed by analyzing each fraction of the extraction process (e.g., the pre-extraction sample, the wash steps, and the final eluate).
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Sample pH (LLE & SPE) | This compound has a pKa associated with its carboxylic acid group. For efficient extraction into an organic solvent (LLE) or retention on a reversed-phase sorbent (SPE), the pH of the sample should be adjusted to at least 2 pH units below the pKa to ensure the analyte is in its neutral, protonated form. | Acidify the biological matrix (e.g., plasma, urine) with an appropriate acid like hydrochloric or sulfuric acid before extraction.[5][9] |
| Inappropriate LLE Solvent | The polarity of the extraction solvent must be suitable to partition the analyte from the aqueous matrix. | Ethyl acetate is a commonly used and effective solvent for extracting Torsemide and its metabolites.[5][14] Dichloromethane has also been used.[5] If recovery is still low, consider a more polar solvent or a mixture of solvents. |
| Suboptimal SPE Sorbent/Method | The chosen SPE sorbent may not have the appropriate retention mechanism for TCA, or the wash and elution steps may be inadequate.[15] | For TCA, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be effective. Ensure the wash solvent is strong enough to remove interferences but not so strong that it prematurely elutes the analyte.[16] The elution solvent must be strong enough to fully desorb TCA from the sorbent.[15] |
| Insufficient Mixing/Vortexing (LLE) | Inadequate mixing during LLE will result in poor partitioning of the analyte into the organic phase. | Vortex the sample and extraction solvent mixture for a sufficient amount of time (e.g., 3 minutes) to ensure thorough mixing and maximize surface area for extraction.[5] |
| Sample Overload (SPE) | Exceeding the capacity of the SPE sorbent can lead to breakthrough of the analyte during sample loading.[17] | Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[17] |
Problem 2: High Matrix Effects in LC-MS/MS
Matrix effects, observed as ion suppression or enhancement, are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[18]
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Sample Cleanup | Co-eluting phospholipids, salts, and other endogenous molecules are common sources of matrix effects.[4] | Employ a more rigorous sample preparation technique. SPE, particularly mixed-mode SPE, generally provides cleaner extracts than protein precipitation or LLE.[4] If using LLE, consider a back-extraction step to further purify the sample.[19] |
| Chromatographic Co-elution | The analyte is co-eluting with matrix components on the analytical column. | Optimize the chromatographic conditions to improve the separation between TCA and interfering peaks. This can involve adjusting the mobile phase composition, gradient profile, or trying a different column chemistry. |
| Inappropriate Internal Standard | The internal standard is not adequately compensating for matrix effects. | The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects. If unavailable, ensure your analog IS has very similar retention and ionization characteristics to TCA. |
| Exogenous Contaminants | Contaminants from collection tubes (e.g., polymers) or anticoagulants can cause matrix effects.[2] | Use consistent brands of collection tubes for all samples and standards. Avoid using lithium heparin as an anticoagulant if possible.[2] |
Problem 3: Poor Peak Shape and Reproducibility
Issues with peak shape (e.g., tailing, fronting, or splitting) and inconsistent results can compromise the accuracy and precision of your assay.
| Potential Cause | Explanation | Recommended Solution |
| Sample Solvent Incompatibility | Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can lead to peak distortion. | The final extract should be reconstituted in a solvent that is as weak as or weaker than the initial mobile phase conditions.[5] |
| pH Mismatch Between Sample and Mobile Phase | For ionizable compounds like TCA, a mismatch in pH can lead to peak tailing or splitting. | Ensure the pH of the reconstituted sample is compatible with the mobile phase pH. |
| Inconsistent Evaporation and Reconstitution | Incomplete drying of the extract or inconsistent reconstitution volumes will lead to poor reproducibility. | Ensure the organic extract is completely evaporated to dryness under a gentle stream of nitrogen.[5] Use a precise volume for reconstitution and vortex thoroughly to ensure the analyte is fully dissolved.[5] |
| Analyte Instability | TCA may be degrading during the sample preparation process. | Investigate the stability of TCA under your specific extraction conditions (e.g., temperature, pH, exposure to light).[5][20] |
III. Experimental Protocols
The following are example protocols for LLE and SPE of this compound from human plasma. These should be optimized for your specific application and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Torsemide in human plasma.[5]
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution
-
10% Hydrochloric Acid
-
Ethyl Acetate
-
Mobile phase for reconstitution
Procedure:
-
Pipette 200 µL of plasma into a clean centrifuge tube.
-
Add 10 µL of IS working solution.
-
Add 20 µL of 10% hydrochloric acid solution to acidify the sample.
-
Add 2.0 mL of ethyl acetate.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 3500 rpm for 10 minutes to separate the layers.
-
Transfer 1.5 mL of the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject an appropriate volume into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for SPE that can be adapted for TCA using a reversed-phase cartridge.
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution
-
Phosphoric Acid (for pH adjustment)
-
Methanol (conditioning solvent)
-
Deionized Water (equilibration solvent)
-
Wash Solvent (e.g., 5% Methanol in water)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Reversed-phase SPE cartridge (e.g., C18)
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a clean tube.
-
Add 10 µL of IS working solution.
-
Add a small amount of phosphoric acid to adjust the pH to ~3.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of the wash solvent through the cartridge to remove interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte with 1 mL of the elution solvent into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
IV. Visualizations
Workflow for Liquid-Liquid Extraction of TCA
Caption: Liquid-Liquid Extraction workflow for this compound.
Troubleshooting Decision Tree for Low Recovery
Caption: Decision tree for troubleshooting low recovery of TCA.
V. References
-
Gao, F., et al. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 983-984, 137-142. [Link]
-
Patel, D., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING METHODS FOR DETERMINATION OF TORSEMIDE. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 214-219. [Link]
-
Sree, G. S., et al. (2016). Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 7(9), 3764-3769. [Link]
-
Jain, D., et al. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(6), 1-6. [Link]
-
March, C., et al. (1990). Solid-phase Extraction and Liquid Chromatography of Torsemide and Metabolites From Plasma and Urine. Journal of Pharmaceutical Sciences, 79(5), 453-457. [Link]
-
Gao, F., et al. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Pinto, J., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. [Link]
-
Gao, F., et al. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]
-
Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]
-
Tran, N. T., & He, Y. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 17(1), 24-36. [Link]
-
Sznitowska, M., et al. (2022). STABILITY OF FUROSEMIDE AND TORASEMIDE IN PARENTERAL NUTRITION ADMIXTURE. Acta Poloniae Pharmaceutica, 79(1), 115-122. [Link]
-
Lefbom, B. K., et al. (2017). Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. Journal of Veterinary Internal Medicine, 31(6), 1744-1748. [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 114-123. [Link]
-
Lefbom, B. K., et al. (2017). Long‐term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. Journal of Veterinary Internal Medicine, 31(6), 1744-1748. [Link]
-
Lefbom, B. K., et al. (2017). Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. ResearchGate. [Link]
-
Dash, S. K., et al. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(3), 64-70. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
Hanson, D. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. Agilent. [Link]
-
Mondal, T., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(4), 434-438. [Link]
-
Gu, H., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. [Link]
-
El-Masry, S., & Ma, P. F. (1983). Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents. Journal of Pharmaceutical Sciences, 72(5), 555-558. [Link]
-
Li, Y., et al. (2020). Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker. Journal of Analytical Methods in Chemistry, 2020, 8860934. [Link]
-
Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. ResearchGate. [Link]
-
Jadhav, A. S., et al. (2013). Spectrophotometric Estimation of Torsemide in Tablet Dosage Form Using Chemical Derivatization Technique. International Journal of Pharmacy and Technology, 5(2), 5439-5448. [Link]
-
Dash, S. K., et al. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(3), 64-70. [Link]
-
Gildemyn, S., et al. (2015). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. Environmental Science & Technology, 49(1), 555-561. [Link]
-
Shah, D. A., et al. (2012). Optimization and Validation of a Sensitive Method for HPLC-PDA Simultaneous Determination of Torasemide and Spironolactone in Human Plasma using Central Composite Design. Scientia Pharmaceutica, 80(4), 945-962. [Link]
-
Procentese, A., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Chemical Engineering Research and Design, 138, 35-46. [Link]
Sources
- 1. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bme.psu.edu [bme.psu.edu]
- 5. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long‐term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. oaji.net [oaji.net]
- 13. jpsbr.org [jpsbr.org]
- 14. Extraction of acidic drugs from water and plasma: study of recovery with five different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
- 16. silicycle.com [silicycle.com]
- 17. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 18. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ris.utwente.nl [ris.utwente.nl]
- 20. scispace.com [scispace.com]
Technical Support Center: Optimization of Mobile Phase for Torsemide Metabolite Resolution
Welcome to the technical support center for the chromatographic analysis of Torsemide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of Torsemide from its key metabolites. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles that empower you to make informed decisions during method development and troubleshooting. Every recommendation is grounded in established chromatographic theory and supported by authoritative guidelines to ensure scientific integrity and robust, reproducible results.
Introduction: The Challenge of Separating Torsemide and Its Metabolites
Torsemide, a pyridine-sulfonylurea loop diuretic, undergoes extensive hepatic metabolism, primarily via the cytochrome P450 system. This process generates several metabolites, with the most significant being M1, M3, and M5. The analytical challenge lies in the inherent differences in their physicochemical properties, which necessitate a well-optimized chromatographic method to achieve baseline resolution.
-
Torsemide: The parent drug.
-
Metabolites M1 and M3: Active, hydroxylated metabolites. These are formed by the hydroxylation of the tolyl methyl group.[1]
-
Metabolite M5: An inactive, carboxylic acid derivative, which is the major metabolite.[2]
The addition of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups significantly increases the polarity of the metabolites compared to the parent drug, Torsemide. This polarity difference is the primary lever we will use to achieve separation.
Below is a diagram illustrating the metabolic pathway of Torsemide.
Sources
Troubleshooting issues with Torsemide Carboxylic Acid reference standard stability and storage
A Guide to Ensuring Stability, Accurate Storage, and Reliable Experimental Results
Welcome to the technical support center for the Torsemide Carboxylic Acid reference standard. As Senior Application Scientists, we understand that the integrity of your analytical reference standards is paramount to the success of your research. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios you may encounter. We will delve into the causality behind best practices, ensuring you can not only solve immediate issues but also prevent future complications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues researchers, scientists, and drug development professionals may face during the handling, storage, and use of the this compound reference standard.
Question 1: What are the optimal long-term storage conditions for the solid this compound reference standard? I've seen conflicting information.
This is a critical question, as improper storage is a primary cause of reference standard degradation.
Answer:
The definitive recommendation for long-term storage of solid this compound is in a refrigerator at +4°C .[1] Several suppliers explicitly state this condition on their product documentation.[1] While some vendors may ship the material at ambient room temperature, this is typically acceptable for the short duration of transit.[2] Upon receipt, the standard should be immediately transferred to its recommended refrigerated environment.
Causality & Scientific Rationale:
The structure of this compound, like its parent drug Torsemide, contains a sulfonylurea moiety. This functional group is susceptible to hydrolysis, a chemical breakdown process accelerated by higher temperatures and the presence of moisture.[3] Storing the standard at +4°C significantly slows down the rate of any potential degradation reactions, preserving its purity and integrity over its shelf life.
Best Practices for Long-Term Storage:
-
Temperature: Maintain at a consistent +4°C.
-
Container: Keep the standard in its original, tightly sealed vial to minimize exposure to air and humidity.[1]
-
Environment: Store in a dark place or within an amber vial to protect from light. While specific photostability data for this metabolite is limited, related compounds like the diuretic furosemide are known to be highly photolabile.[4][5] It is a prudent precautionary measure.
-
Hygroscopicity: Carboxylic acids as a class can be hygroscopic.[6] For added protection, especially in humid environments, store the vial inside a desiccator within the refrigerator.
Question 2: My stock solution of this compound is showing signs of degradation (e.g., new peaks in HPLC). What's happening and how can I prevent it?
Solution instability is a frequent challenge, particularly with compounds like Torsemide and its metabolites.
Answer:
The most likely cause of degradation in your stock solution is hydrolysis . Forced degradation studies on the parent drug, Torsemide, show it degrades significantly in solution under acidic, neutral, and alkaline conditions, especially when heated.[3] The primary degradation pathway involves the hydrolysis of the sulfonylurea bond. Given the structural similarity, this compound is expected to follow a similar degradation pattern.
The United States Pharmacopeia (USP) notes that analytical solutions of Torsemide are not stable at room temperature and recommends storage at 6°C for a very limited time (12-15 hours).[7]
Troubleshooting Workflow for Solution Instability:
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Secure Verification [technorep.tmf.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. Photostability studies on the furosemide-triamterene drug association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. uspnf.com [uspnf.com]
Validation & Comparative
A Comparative Metabolic Analysis of Torsemide and Furosemide: A Guide for Researchers
In the landscape of diuretic therapy, both torsemide and furosemide are mainstays for managing fluid retention associated with conditions like heart failure, renal disease, and cirrhosis.[1][2] While both are potent loop diuretics that act on the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, their metabolic fates and pharmacokinetic profiles diverge significantly.[1][3] This guide provides an in-depth comparative analysis of torsemide and furosemide metabolism, offering experimental insights and protocols for researchers and drug development professionals.
Introduction: Two Loop Diuretics, Distinct Metabolic Journeys
Torsemide, a pyridine-sulfonylurea derivative, and furosemide, an anthranilic acid derivative, share a common therapeutic target but exhibit notable differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5] These differences, rooted in their chemical structures, have significant implications for their clinical efficacy, duration of action, and potential for drug-drug interactions. Understanding the nuances of their metabolism is paramount for optimizing therapeutic strategies and for the development of novel diuretic agents.
Comparative Pharmacokinetics: A Tale of Two Profiles
A side-by-side comparison of the pharmacokinetic parameters of torsemide and furosemide reveals key distinctions that influence their clinical application. Torsemide generally exhibits more predictable and consistent absorption and a longer half-life compared to furosemide.[5][6][7]
| Parameter | Torsemide | Furosemide | Key Insights |
| Bioavailability | ~80-90%[1][5][6][8][9] | Highly variable, 10-100% (average ~40-69%)[2][6][10][11] | Torsemide's high and less variable bioavailability leads to more consistent diuretic effects with oral administration.[10] |
| Elimination Half-life | ~3.5 hours[1][8][9] | ~0.8-1.7 hours[6][7] | The longer half-life of torsemide contributes to a longer duration of diuretic action.[3][12][13] |
| Protein Binding | >99%[5][8][9] | 91-99%[2][14] | Both drugs are highly protein-bound, primarily to albumin. |
| Primary Route of Elimination | Hepatic metabolism (~80%)[1][7][8][9] | Renal excretion and metabolism (~50% renal excretion, ~50% glucuronidation)[14][15] | This fundamental difference in elimination pathways is a critical determinant of their metabolic profiles and potential for altered clearance in patients with renal or hepatic impairment.[5][16][17] |
Metabolic Pathways: A Divergence in Biotransformation
The metabolic pathways of torsemide and furosemide are markedly different, influencing their metabolite profiles and the enzymes responsible for their biotransformation.
Torsemide Metabolism
Torsemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[8][18][19] To a lesser extent, CYP2C8 and CYP2C18 are also involved.[8] The metabolism of torsemide involves hydroxylation and oxidation, leading to the formation of several metabolites.[20]
-
M1 and M3: These are active metabolites formed through methyl-hydroxylation and ring hydroxylation, respectively.[8][21] While they possess some diuretic activity, their systemic exposure is much lower than the parent drug.[8][22]
-
M5: This is the major, inactive metabolite, a carboxylic acid derivative formed by the oxidation of M1.[8][20][21]
Genetic polymorphisms in CYP2C9 can lead to interindividual variability in torsemide pharmacokinetics and pharmacodynamics.[18][19]
Furosemide Metabolism
In contrast to torsemide, furosemide's metabolism is less reliant on the cytochrome P450 system.[3] Its primary metabolic pathway is glucuronidation, a phase II metabolic reaction.[3][15] This process, which makes the drug more water-soluble for excretion, occurs in both the liver and the kidneys.[15][16]
-
Furosemide Glucuronide: This is the main, pharmacologically active metabolite of furosemide.[4][23]
-
Saluamine (CSA): The status of 4-chloro-5-sulfamoylanthranilic acid (CSA) as a major metabolite is controversial.[4][23]
While some studies have suggested minor involvement of CYP enzymes in furosemide metabolism in rats (CYP2C11, 2E1, 3A1, and 3A2), the clinical significance in humans appears to be limited compared to glucuronidation.[24][25][26] The predominant role of UGT enzymes, particularly UGT1A9 and UGT1A1, has been highlighted in in vitro studies.[15]
Metabolic Pathways of Torsemide and Furosemide
Caption: Comparative metabolic pathways of Torsemide and Furosemide.
Experimental Protocols for Metabolic Analysis
To further investigate the metabolism of these diuretics, researchers can employ a variety of in vitro and in vivo models. The choice of methodology should be guided by the specific research question, balancing technical feasibility with the need for physiologically relevant data.
In Vitro Metabolism Study: Human Liver Microsomes
This protocol provides a framework for assessing the metabolic stability and identifying the metabolites of torsemide and furosemide using human liver microsomes, a subcellular fraction rich in drug-metabolizing enzymes.
Objective: To determine the in vitro metabolic clearance and identify the primary metabolites of a test compound.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (Torsemide, Furosemide) and positive controls
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Incubation: Pre-warm the master mix and HLM to 37°C. Initiate the reaction by adding the test compound to the mixture. The final reaction volume should contain a specific concentration of HLM (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM).
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.
-
Analysis: The disappearance of the parent compound over time is monitored to calculate the in vitro half-life and intrinsic clearance. Metabolite identification is performed by analyzing the full-scan mass spectrometry data.
Causality Behind Experimental Choices:
-
Human Liver Microsomes: HLM is the gold standard for in vitro Phase I metabolism studies as it contains a high concentration of CYP enzymes.[27][28]
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.
-
LC-MS/MS: This analytical technique provides the sensitivity and specificity required to quantify the parent drug and identify its metabolites.
In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism studies using human liver microsomes.
In Vivo Pharmacokinetic Study: Animal Model
This protocol outlines a basic in vivo pharmacokinetic study in rats to compare the absorption and elimination profiles of torsemide and furosemide.
Objective: To determine and compare the key pharmacokinetic parameters of torsemide and furosemide in a rodent model.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Test compounds (Torsemide, Furosemide) formulated for oral and intravenous administration
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the facility for at least one week before the study.
-
Dosing: Animals are divided into groups for oral and intravenous administration of each drug. A washout period is necessary for crossover designs.
-
Blood Sampling: Blood samples are collected via a cannulated vessel (e.g., jugular vein) or tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over 24 hours.[29]
-
Sample Processing: Plasma is separated from blood by centrifugation. Plasma, urine, and homogenized feces are stored at -80°C until analysis.
-
Bioanalysis: The concentrations of the parent drug and its major metabolites in plasma, urine, and feces are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.
Causality Behind Experimental Choices:
-
Rodent Model: Rats are a commonly used preclinical species for pharmacokinetic studies due to their well-characterized physiology and ease of handling.[31][32]
-
Metabolic Cages: These are essential for accurately quantifying the excretion of the drug and its metabolites in urine and feces, providing a complete picture of the drug's elimination pathways.[30][33]
-
Intravenous and Oral Dosing: Including both routes of administration allows for the determination of absolute bioavailability.
Conclusion: From Metabolism to Clinical Implications
The metabolic profiles of torsemide and furosemide are fundamentally different, with torsemide undergoing extensive hepatic metabolism primarily by CYP2C9 and furosemide being cleared mainly through renal excretion and glucuronidation. These differences contribute to torsemide's more predictable pharmacokinetics and longer duration of action. For researchers and drug development professionals, a thorough understanding of these metabolic pathways is crucial for designing informative preclinical studies, predicting potential drug-drug interactions, and ultimately, for the rational development of new and improved diuretic therapies. The experimental protocols provided herein offer a starting point for the comparative evaluation of these and other diuretic compounds.
References
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Comparison of the pharmacokinetics and pharmacodynamics of torasemide and furosemide in healthy volunteers. Arzneimittel-Forschung, 38(1A), 160-163. [Link]
-
Lau, H. S., & Spahn, H. (1991). Pharmacokinetics of torasemide and its metabolites in end-stage renal disease. European journal of clinical pharmacology, 41(4), 355-360. [Link]
-
Vargo, D. L., Kramer, W. G., Black, P. K., Smith, W. B., Serpas, T., & Brater, D. C. (1995). Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide and furosemide in patients with congestive heart failure. Clinical pharmacology and therapeutics, 57(6), 601-609. [Link]
-
PubChem. (n.d.). Furosemide. National Center for Biotechnology Information. [Link]
-
Laube, W., & Frisch, E. P. (1988). Comparison of diuretic effects and pharmacokinetics of torasemide and furosemide after a single oral dose in patients with hydropically decompensated cirrhosis of the liver. Arzneimittel-Forschung, 38(1A), 164-166. [Link]
-
Deranged Physiology. (2022, December 5). Furosemide. [Link]
-
ClinPGx. (n.d.). furosemide. [Link]
-
ResearchGate. (n.d.). Metabolism pathway scheme for torasemide. [Link]
-
Dunn, C. J., & Fitton, A. (1994). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical pharmacokinetics, 27(3), 169-188. [Link]
-
Brater, D. C. (1994). Clinical pharmacology of loop diuretics. Drugs, 47 Suppl 1, 1-10. [Link]
-
ResearchGate. (n.d.). Effects of cytochrome P450 inducers and inhibitors on the pharmacokinetics of intravenous furosemide in rats: Involvement of CYP2C11, 2E1, 3A1 and 3A2 in furosemide metabolism. [Link]
-
Lee, D. Y., Shin, H. S., Lee, I., & Lee, M. G. (2009). Effects of cytochrome P450 inducers and inhibitors on the pharmacokinetics of intravenous furosemide in rats: involvement of CYP2C11, 2E1, 3A1 and 3A2 in furosemide metabolism. Journal of pharmacy and pharmacology, 61(1), 75-81. [Link]
-
Ponto, L. L., & Schoenwald, R. D. (1990). Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I). Clinical pharmacokinetics, 18(5), 381-408. [Link]
-
National Center for Biotechnology Information. (2023, July 31). Torsemide. In StatPearls. [Link]
-
Rao, V. S., Cox, Z. L., Ivey-Miranda, J. B., et al. (2023). Mechanistic Differences between Torsemide and Furosemide. Journal of the American College of Cardiology, 82(2), 127-138. [Link]
-
Pharmacology Animation. (2023, January 18). Pharmacology of Torsemide (Demadex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]
-
ClinicalTrials.gov. (2021, February 6). Torsemide comparison with Furosemide for management of patients with stable heart failure. [Link]
-
Spahn, H., Reiner, V., & Mutschler, E. (1990). Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure. European journal of clinical pharmacology, 39(4), 345-348. [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 156-159. [Link]
-
Ellison, D. H. (2023). Comparing Torsemide with Furosemide: Finally a Mechanistic Approach that Says, “Enough Already”. Journal of the American Society of Nephrology, 34(12), 1993-1995. [Link]
-
U.S. Food and Drug Administration. (n.d.). Demadex (torsemide) Tablets. [Link]
-
Vormfelde, S. V., Engelhardt, S., Zirk, A., Meineke, I., Tuchen, F., Kirchheiner, J., & Brockmöller, J. (2004). CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide. Clinical pharmacology and therapeutics, 76(6), 557-566. [Link]
-
Valentovic, M. A., & Brater, D. C. (1991). Role of the kidneys in the metabolism of furosemide: its inhibition by probenecid. The Journal of pharmacology and experimental therapeutics, 259(1), 285-290. [Link]
-
Lee, D. Y., Shin, H. S., Lee, I., & Lee, M. G. (2002). Effects of enzyme inducers and inhibitors on the pharmacokinetics of intravenous torasemide in rats. Journal of pharmacy and pharmacology, 54(8), 1109-1114. [Link]
-
PharmGKB. (n.d.). Furosemide – Pharmacokinetics. [Link]
-
Sahu, P. K., Das, D., & Mishra, A. (2022). A comparative review on In-vivo and In-vitro screening models for diuretic agents. Journal of Applied Pharmaceutical Science, 12(11), 001-010. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and metabolism of furosemide in man. [Link]
-
Ferguson, L. J., & Hinson, J. A. (2007). Chemical and enzymatic oxidation of furosemide: formation of pyridinium salts. Chemical research in toxicology, 20(10), 1499-1506. [Link]
-
Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2021). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. Pharmaceutics, 13(12), 2095. [Link]
-
Wikipedia. (n.d.). Furosemide. [Link]
-
Li, M., Zhang, Y., Li, Y., et al. (2022). Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. Molecules, 27(8), 2451. [Link]
-
Broekhuysen, J., Deger, F., Douchamps, J., Ducarne, H., & Herchuelz, A. (1986). Comparative pharmacodynamics of torasemide and furosemide in patients with oedema. European journal of clinical pharmacology, 31 Suppl, 29-34. [Link]
-
Sahu, P. K., Das, D., & Mishra, A. (2022). A comparative review on In-vivo and In-vitro screening models for diuretic agents. Journal of Applied Pharmaceutical Science, 12(11), 001-010. [Link]
-
Lesne, M. (1988). A comparison of the pharmacokinetics and diuretic effects of two loop diuretics, torasemide and furosemide, in normal volunteers. Arzneimittel-Forschung, 38(1A), 160-163. [Link]
-
Systematic Reviews in Pharmacy. (2020). A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]
-
BioPharma Notes. (2022, February 9). Screening of Diuretics. [Link]
-
Pharmacology Made Easy. (2020, May 4). Screening Method of Diuretic Activity | Screening models | Pharamacology [Video]. YouTube. [Link]
-
OHSU Elsevier. (n.d.). Mechanistic Differences between Torsemide and Furosemide. [Link]
-
ResearchGate. (n.d.). Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. [Link]
-
ResearchGate. (n.d.). Mechanistic Differences between Torsemide and Furosemide. [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. [Link]
-
DynaMed. (2023, May 22). Cytochrome P450 Drug Metabolism. [Link]
Sources
- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Furosemide - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacokinetics and pharmacodynamics of torasemide and furosemide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing Torsemide with Furosemide: Finally a Mechanistic Approach that Says, “Enough Already” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide and furosemide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Comparison of diuretic effects and pharmacokinetics of torasemide and furosemide after a single oral dose in patients with hydropically decompensated cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative pharmacodynamics of torasemide and furosemide in patients with oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. ClinPGx [clinpgx.org]
- 16. Role of the kidneys in the metabolism of furosemide: its inhibition by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Furosemide – Pharmacokinetics [sepia2.unil.ch]
- 18. CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Effects of cytochrome P450 inducers and inhibitors on the pharmacokinetics of intravenous furosemide in rats: involvement of CYP2C11, 2E1, 3A1 and 3A2 in furosemide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chemical and enzymatic oxidation of furosemide: formation of pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bioivt.com [bioivt.com]
- 28. dynamed.com [dynamed.com]
- 29. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 30. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 31. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ijcap.in [ijcap.in]
- 33. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Torsemide Carboxylic Acid
In the landscape of pharmacokinetic and metabolic studies, the precise quantification of drug metabolites is paramount to understanding the complete disposition of a therapeutic agent. Torsemide, a potent loop diuretic, undergoes extensive hepatic metabolism, with its major, albeit biologically inactive, metabolite being Torsemide Carboxylic Acid (TCA), also known as M5.[1] The accurate measurement of TCA in biological matrices is crucial for a comprehensive pharmacokinetic profile and for bioequivalence studies. This guide provides an in-depth comparison of two widely employed analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection, implementation, and validation of these analytical techniques. The methodologies are presented with a focus on scientific integrity, ensuring that each protocol is a self-validating system in accordance with regulatory guidelines.
The Significance of Torsemide Metabolism
Torsemide is primarily cleared from the body through hepatic metabolism, accounting for approximately 80% of its total clearance.[1][2] The remaining 20% is excreted unchanged in the urine.[1][2] The metabolic process terminates the diuretic action of the drug.[1] Torsemide is metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme into several metabolites.[3] The main metabolite is the inactive carboxylic acid derivative (TCA or M5).[1] Given its prominence as a metabolite, accurate quantification of TCA is essential for a thorough understanding of torsemide's pharmacokinetics.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of analytes in various matrices. The principle lies in the separation of the analyte of interest from other components in a sample based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. Following separation, the analyte is detected by its ability to absorb UV light at a specific wavelength.
Experimental Protocol: HPLC-UV for this compound
This protocol is adapted from established methods for Torsemide and its metabolites.[4]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is a reliable technique for sample clean-up and concentration of the analyte from a complex biological matrix like plasma or urine. It offers higher recovery and cleaner extracts compared to liquid-liquid extraction.
-
Procedure:
-
Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
Acidify the biological sample (e.g., 1 mL of plasma or urine) to a pH of approximately 3.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating the relatively non-polar TCA.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic solvent like acetonitrile. A typical starting ratio would be 80:20 (v/v) aqueous to organic.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[5]
-
Injection Volume: 20 µL.
Method Validation and Performance Characteristics
The validation of the HPLC-UV method should be performed in accordance with regulatory guidelines from bodies such as the FDA and EMA.[6][7][8]
| Validation Parameter | Typical Performance for HPLC-UV |
| Linearity | 20 ng/mL - 10 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) |
| Recovery | >75% |
| Limit of Quantification (LOQ) | ~20 ng/mL in urine[4] |
Visualization of the HPLC-UV Workflow
Caption: Workflow for TCA analysis by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. This technique couples the separation power of HPLC with the highly specific detection capabilities of a tandem mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of ions, providing structural information and enabling the differentiation of compounds with similar chromatographic behavior.
Experimental Protocol: LC-MS/MS for this compound
This protocol is based on established LC-MS/MS methods for Torsemide and adapted for its carboxylic acid metabolite.
1. Sample Preparation: Protein Precipitation
-
Rationale: For the high selectivity of MS detection, a simpler and faster sample preparation technique like protein precipitation is often sufficient. This method removes the majority of proteins from the biological matrix.
-
Procedure:
-
To a small volume of plasma (e.g., 100 µL), add a threefold excess of a cold organic solvent like acetonitrile containing an internal standard.
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
-
2. Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 column with smaller particle sizes (e.g., <2 µm) is often used to achieve faster separations.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of formic acid (for promoting ionization) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode for the carboxylic acid moiety.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored. For example, for Torsemide, a transition of m/z 347.00 → [product ion] has been used. A similar approach would be taken for TCA.
Method Validation and Performance Characteristics
LC-MS/MS methods are validated against the same regulatory guidelines as HPLC-UV methods.[6][7][8]
| Validation Parameter | Typical Performance for LC-MS/MS |
| Linearity | 1 ng/mL - 2500 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) |
| Recovery | >80% |
| Limit of Quantification (LOQ) | ≤1 ng/mL |
Visualization of the LC-MS/MS Workflow
Caption: Workflow for TCA analysis by LC-MS/MS.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Lower | Higher |
| Selectivity | Good | Excellent |
| Throughput | Moderate | High (with UHPLC) |
| Cost | Lower (instrumentation and running costs) | Higher (instrumentation and maintenance) |
| Complexity | Simpler to operate and maintain | More complex, requires specialized expertise |
| Sample Preparation | More extensive (SPE often required) | Simpler (protein precipitation often sufficient) |
| Regulatory Acceptance | Well-established and accepted | Gold standard for bioanalysis |
Decision-Making Framework
Caption: Decision tree for selecting an analytical method for TCA.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. HPLC-UV offers a cost-effective and robust solution suitable for studies where high sensitivity is not a critical requirement. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for demanding applications such as pharmacokinetic studies involving low doses or when dealing with complex biological matrices. The selection of the most appropriate method should be guided by the specific research question, available resources, and the required level of analytical performance. A thorough method validation according to regulatory standards is imperative for both techniques to ensure the generation of reliable and reproducible data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Barroso, M. B., Alonso, R. M., & Jiménez, R. M. (2001). Simultaneous Determination of Torasemide and Its Major Metabolite M5 in Human Urine by High-Performance Liquid Chromatography-Electrochemical Detection. Journal of Chromatographic Science, 39(11), 491–496. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
March, C., Farthing, D., Wells, B., Besenfelder, E., & Karnes, H. T. (1990). Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine. Journal of Pharmaceutical Sciences, 79(5), 453–457. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
Zhang, L., Wang, R., & Zhang, Z. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 6(2), 95–102. [Link]
-
Ghodke, A. Y., Poul, B. N., & Sorde, M. B. (2014). Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmacy and Chemistry, 4(4), 110-115. [Link]
-
Drugs.com. Torsemide Package Insert. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation Guidance for Industry on Biomarkers. [Link]
-
Neugebauer, G., Besenfelder, E., & von Mollendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164–168. [Link]
-
Stankovic, M., Otašević, B., Protić, A., Ota, A., & Zečević, M. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. Journal of Pharmaceutical and Biomedical Analysis, 66, 255–263. [Link]
-
Patel, D. J., et al. (2018). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian Journal of Pharmaceutical Sciences, 70(5), 634-638. [Link]
-
U.S. Food and Drug Administration. Demadex (torsemide) Tablets Label. [Link]
-
Brater, D. C. (1993). Pharmacokinetics and pharmacodynamics of torasemide in health and disease. Journal of Cardiovascular Pharmacology, 22 Suppl 3, S24-31. [Link]
-
Bolke, J., & Achhammer, I. (1994). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 27(4), 281-292. [Link]
-
Vormfelde, S. V., et al. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. Pharmaceutics, 14(12), 2707. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 41781, Torsemide. [Link]
-
National Center for Biotechnology Information. Torsemide - StatPearls. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
YouTube. Pharmacology of Torsemide (Demadex); Mechanism of Action, Pharmacokinetics, Uses, Effects. [Link]
-
Zhang, L., Wang, R., & Zhang, Z. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 6(2), 95-102. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
Zhang, L., Wang, R., & Zhang, Z. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central. [Link]
-
ResearchGate. Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. [Link]
-
U.S. Food and Drug Administration. Demadex (torsemide) Tablets. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medigraphic.com [medigraphic.com]
- 6. researchgate.net [researchgate.net]
- 7. jpsbr.org [jpsbr.org]
- 8. pnrjournal.com [pnrjournal.com]
A Comparative Pharmacokinetic Guide: Torsemide and its Carboxylic Acid Metabolite (M5)
For drug development professionals and researchers in nephrology and cardiology, a nuanced understanding of a drug's pharmacokinetic profile is not merely academic—it is fundamental to predicting clinical efficacy and safety. Torsemide, a potent loop diuretic, presents an interesting case study. Its therapeutic action is not solely attributable to the parent compound; the biotransformation into its major metabolite, the carboxylic acid derivative M5, plays a crucial role in its overall disposition. This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of torsemide and its M5 metabolite, grounded in experimental data and established analytical methodologies.
The Metabolic Transformation of Torsemide
The journey of torsemide in the body is primarily dictated by hepatic metabolism. The cytochrome P450 enzyme system, specifically CYP2C9, is responsible for the oxidation of torsemide's methyl group, leading to the formation of the carboxylic acid metabolite, designated M5.[1] This biotransformation is the principal metabolic pathway, converting the active diuretic into a pharmacologically inactive compound.[1][2]
Figure 1: Primary metabolic pathway of Torsemide.
A Head-to-Head Comparison of Pharmacokinetic Profiles
The structural differences between torsemide and its M5 metabolite give rise to distinct pharmacokinetic characteristics. Understanding these differences is critical for a complete picture of the drug's behavior in vivo.
Absorption and Bioavailability
Torsemide is characterized by its rapid and consistent absorption following oral administration. It exhibits a high bioavailability of approximately 80% to 90%.[2][3][4] Peak plasma concentrations (Tmax) are typically achieved within one hour of oral intake.[2][4]
Conversely, as a product of hepatic metabolism, the M5 metabolite does not undergo absorption from the gastrointestinal tract. Its appearance in the systemic circulation is rate-limited by the metabolic conversion of torsemide.
Distribution
Metabolism and Elimination Half-Life
The elimination of torsemide is predominantly through hepatic metabolism, with about 80% of its clearance attributed to this route.[1] The elimination half-life of torsemide in healthy individuals is approximately 3.5 to 4 hours.[1][2][5]
The M5 metabolite, being the end product of this metabolism, is primarily cleared by the kidneys.[2] There are some conflicting reports regarding its half-life. In healthy subjects, one study noted that none of the metabolites, including M5, had a longer half-life than the parent drug.[2] However, in patients with conditions like cirrhosis or end-stage renal disease, the elimination of M5 is significantly prolonged, leading to its accumulation.[6][7][8] This is a critical consideration in patient populations with compromised renal function.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Torsemide | Carboxylic Acid Metabolite (M5) |
| Pharmacological Activity | Active | Inactive[1][2] |
| Bioavailability (%) | ~80-90%[2][3][4] | Not Applicable |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour[2][4] | Dependent on torsemide metabolism |
| Plasma Protein Binding (%) | >99%[3][4] | Expected to be high |
| Volume of Distribution (Vd) | 12-15.5 L[2] | Data not readily available |
| Elimination Half-Life (t½) | ~3.5-4 hours[1][2][5] | Prolonged in renal impairment[6][7][8] |
| Primary Route of Elimination | Hepatic Metabolism (CYP2C9)[1] | Renal Excretion[2] |
The Analytical Standard: Experimental Quantification
To accurately delineate these pharmacokinetic profiles, robust and sensitive bioanalytical methods are essential. The gold standard for the simultaneous quantification of torsemide and its metabolites in biological matrices like plasma and urine is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Rationale for LC-MS/MS
The adoption of LC-MS/MS is predicated on its superior analytical performance:
-
Selectivity: Tandem mass spectrometry allows for the specific detection of precursor-product ion transitions unique to torsemide and M5, effectively eliminating interference from the complex biological matrix.
-
Sensitivity: This technique provides the low limits of quantification necessary to characterize the complete pharmacokinetic curve, including the terminal elimination phase.
-
High Throughput: Modern LC-MS/MS systems enable rapid analysis, which is crucial for processing the large number of samples generated in pharmacokinetic studies.
A Validated Experimental Workflow
Figure 2: LC-MS/MS workflow for Torsemide and M5.
Detailed Protocol:
-
Sample Preparation:
-
Aliquots of plasma samples are spiked with a known concentration of an internal standard (e.g., a stable isotope-labeled version of torsemide) to correct for variability in extraction and instrument response.
-
Proteins are precipitated by adding a water-miscible organic solvent, such as acetonitrile. This step is crucial as proteins can interfere with the chromatographic separation and ionize in the mass spectrometer.
-
The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
The clear supernatant containing the analytes of interest is carefully transferred to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the supernatant is injected into the HPLC system.
-
The analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
The eluent from the HPLC is directed to the electrospray ionization (ESI) source of the mass spectrometer, which generates charged ions of the analytes.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor ions for torsemide and M5 are selected and fragmented, and the resulting product ions are monitored for highly selective and sensitive detection.
-
-
Data Analysis:
-
The peak areas of the analytes and the internal standard are integrated.
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The concentration of the analytes in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
The resulting concentration-time data is then used to calculate the relevant pharmacokinetic parameters.
-
Concluding Insights
The pharmacokinetic relationship between torsemide and its carboxylic acid metabolite M5 is a classic example of how metabolic processes dictate the disposition and duration of a drug's effect. While torsemide itself is a potent, rapidly acting diuretic, its conversion to the inactive but longer-lasting M5 metabolite is a key determinant of its clearance. For researchers, a thorough characterization of both parent and metabolite is non-negotiable, particularly when investigating special patient populations, such as those with renal or hepatic impairment, where the accumulation of metabolites can have significant clinical implications. The application of robust analytical techniques like LC-MS/MS provides the necessary precision and sensitivity to unravel these complex pharmacokinetic profiles, ultimately contributing to the safer and more effective use of this important therapeutic agent.
References
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164-166. [Link]
-
Drugs.com. (2023). Torsemide: Package Insert / Prescribing Information. [Link]
-
Krämer, B. K., Schwab, A., Braun, N., Strutz, F., Müller, G. A., & Risler, T. (1994). Pharmacokinetics of torasemide and its metabolites in end-stage renal disease. European Journal of Clinical Pharmacology, 47(2), 157–159. [Link]
-
Knauf, H., & Mutschler, E. (1991). The loop diuretic torasemide in chronic renal failure. Pharmacokinetics and pharmacodynamics. Drugs, 41 Suppl 3, 23–34. [Link]
-
Shankar, S. S., & Dubin, J. (2023). Torsemide. In StatPearls. StatPearls Publishing. [Link]
-
Spahn, H., Knauf, H., & Mutschler, E. (1990). Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure. European Journal of Clinical Pharmacology, 39(4), 345–348. [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Semantic Scholar. [Link]
-
Lohrmann, E., & Valcarcel, J. (1999). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 37(1), 69–83. [Link]
-
Zhang, L., Wang, R., Wang, Y., & Zhang, Z. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 518–523. [Link]
-
Knauf, H., Gerok, W., & Mutschler, E. (1990). Comparison of diuretic effects and pharmacokinetics of torasemide and furosemide after a single oral dose in patients with hydropically decompensated cirrhosis of the liver. Arzneimittel-Forschung, 40(7), 797–801. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The loop diuretic torasemide in chronic renal failure. Pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Torsemide and Other Loop Diuretics' Metabolic Pathways
This guide provides an in-depth, objective comparison of the metabolic pathways of torsemide and other leading loop diuretics, namely furosemide and bumetanide. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to elucidate the critical differences in their biotransformation and the resulting clinical implications.
Introduction: The Clinical Significance of Metabolic Divergence
Loop diuretics are mainstays in the management of edematous states associated with heart failure, liver cirrhosis, and renal disease.[1][2] Their primary mechanism of action is the inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the Loop of Henle, leading to potent natriuresis and diuresis.[2][3][4] However, despite this shared pharmacodynamic target, significant pharmacokinetic differences exist among these agents, largely dictated by their distinct metabolic pathways.[5] Understanding these differences is paramount for optimizing therapy, predicting drug-drug interactions (DDIs), and accounting for inter-individual variability in patient response.
This guide moves beyond surface-level comparisons to explore the biochemical causality behind the metabolic fates of torsemide, furosemide, and bumetanide. We will dissect their routes of elimination, the enzymes responsible, the activity of their metabolites, and the experimental frameworks used to derive these insights.
Section 1: Contrasting Metabolic Philosophies: Hepatic vs. Renal Elimination
The primary divergence in the disposition of loop diuretics lies in their reliance on either hepatic metabolism or direct renal excretion. This fundamental difference governs their pharmacokinetic profiles, including bioavailability, half-life, and susceptibility to organ impairment.
-
Torsemide & Bumetanide: These agents are primarily cleared via hepatic metabolism through the cytochrome P450 (CYP) enzyme system.[5][6]
-
Furosemide: In contrast, furosemide's clearance is roughly balanced between renal excretion of the unchanged drug and hepatic metabolism, predominantly through glucuronidation (a Phase II reaction).[3][6]
This distinction is clinically crucial. In patients with renal insufficiency, the non-renal, hepatic clearance pathways for torsemide and bumetanide remain largely intact, leading to minimal changes in their elimination half-life.[6][7] Conversely, furosemide's elimination can be significantly prolonged in renal impairment as both its renal and non-renal clearance pathways are impaired.[6]
Section 2: The Metabolic Pathway of Torsemide: A CYP2C9-Driven Process
Torsemide undergoes extensive hepatic metabolism, with approximately 80% of its total clearance attributed to this route.[8][9] The remaining 20% is excreted unchanged in the urine.[8][9] The primary enzyme responsible for torsemide's biotransformation is CYP2C9 , a polymorphic enzyme that introduces significant inter-individual variability.[10][11][12]
Torsemide is metabolized into several derivatives, with three main metabolites identified in humans[9]:
-
M1 (methyl-hydroxylated): Possesses some pharmacological activity, estimated at one-tenth that of the parent drug.[13]
-
M3 (ring-hydroxylated): Also possesses pharmacological activity.[8][14]
-
M5 (carboxylated): The major metabolite found in urine, which is biologically inactive.[8][9][13][14]
Despite the activity of M1 and M3, their systemic exposure is much lower than that of torsemide, meaning the parent drug accounts for the vast majority of the diuretic effect.[8][13] The extensive hepatic metabolism and longer half-life of torsemide contribute to its prolonged duration of action compared to other loop diuretics.[5][15]
Genetic polymorphisms in the CYP2C9 gene can significantly alter torsemide's pharmacokinetics.[10][12] Individuals with reduced-function alleles, such as CYP2C9*3, exhibit decreased clearance and higher plasma concentrations of torsemide, which can lead to an exaggerated diuretic effect.[10][16]
Caption: Metabolic pathway of Torsemide via hepatic CYP2C9.
Section 3: Furosemide and Bumetanide Pathways
Furosemide: Glucuronidation and Renal Excretion
Furosemide's elimination is split, with approximately 50% cleared by the kidneys as unchanged drug and the other 50% undergoing biotransformation.[3] Its primary metabolic pathway is glucuronidation , a Phase II conjugation reaction, forming furosemide acyl-glucuronide.[1][3][17] This metabolite retains some diuretic activity.[18] The process can occur in both the liver and the kidneys, with UDP-glucuronosyltransferase (UGT) enzymes like UGT1A9 playing a predominant role.[3][19] Unlike torsemide, furosemide's metabolism is less dependent on the CYP450 system, although some minor oxidative metabolism may occur.[20] This results in a different profile of potential drug-drug interactions.
Bumetanide: Side-Chain Oxidation
Bumetanide is primarily cleared through hepatic metabolism, which involves the oxidation of its n-butyl side chain.[5][21][22] This process, mediated by CYP enzymes, leads to the formation of several alcohol metabolites that are largely inactive.[21][23] A substantial fraction of the administered dose is also excreted unchanged in the urine, which is crucial for its diuretic effect, as the drug must reach the renal tubule to be active.[21][23] The reliance on oxidative metabolism makes its clearance potentially susceptible to factors that induce or inhibit the mixed-function oxygenase system.[21][22]
Section 4: Head-to-Head Quantitative Comparison
The distinct metabolic pathways of these diuretics result in significant differences in their pharmacokinetic profiles. These differences are critical for dose selection, administration frequency, and predicting patient response, especially in populations with organ dysfunction.
| Parameter | Torsemide | Furosemide | Bumetanide |
| Oral Bioavailability | 80-100%[4][15][24] | 10-90% (highly variable)[1][4][15] | 80-100%[15][25] |
| Elimination Half-life | ~3.5 hours[8][15] | ~2 hours[1] | ~1-1.5 hours[26] |
| Duration of Action | 12-16 hours[24][25] | 6-8 hours[1][8][25] | 4-6 hours[24][27] |
| Primary Metabolic Route | Hepatic Oxidation (CYP2C9)[5][9] | Glucuronidation (UGT1A9)[3][5] | Hepatic Oxidation[5][21] |
| Active Metabolites | Yes (M1, M3)[8][28] | Yes (Glucuronide)[18] | No (metabolites are inactive)[21] |
| Hepatic Clearance | ~80%[8][9] | ~50%[3] | Major route |
| Renal Excretion (Unchanged) | ~20%[8][9] | ~50%[3] | Substantial fraction[21] |
| Impact of CYP2C9 Polymorphism | Significant[10][12][16] | Minimal | Minimal |
Section 5: Experimental Methodologies for Studying Diuretic Metabolism
To elucidate the metabolic pathways described, in vitro experimental systems are indispensable tools in drug development. A foundational experiment is the metabolic stability assay using human liver microsomes (HLMs). This assay provides critical data on a compound's susceptibility to Phase I metabolism.
Experimental Protocol: Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a loop diuretic by measuring its rate of disappearance when incubated with HLMs.
Rationale: HLMs are subcellular fractions of the liver endoplasmic reticulum that are enriched with CYP enzymes.[29] By incubating a drug with HLMs in the presence of necessary cofactors (like NADPH), we can simulate and quantify Phase I hepatic metabolism.[29][30] The rate of disappearance of the parent drug is a direct measure of its metabolic stability.
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Incubation Setup:
-
In a microcentrifuge tube on ice, add phosphate buffer, the HLM suspension (final protein concentration typically 0.2-0.5 mg/mL), and the test diuretic (final concentration typically 1 µM).[32]
-
Prepare a negative control incubation without the NADPH solution to account for non-enzymatic degradation.[31]
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.[32]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[29]
-
Immediately collect the first aliquot (T=0) and transfer it to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard for analytical quantification).[31] The organic solvent stops the reaction by precipitating the microsomal proteins.[29]
-
Continue incubating and collect subsequent aliquots at various time points (e.g., 5, 15, 30, 60 minutes).[29]
-
-
Sample Processing and Analysis:
-
Vortex all quenched samples and centrifuge at high speed (e.g., >10,000 g) to pellet the precipitated proteins.[33]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent drug.
-
-
Data Analysis:
-
Calculate the percentage of the parent drug remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
Conclusion
The metabolic pathways of torsemide, furosemide, and bumetanide are fundamentally distinct, leading to significant differences in their pharmacokinetic profiles and clinical characteristics. Torsemide's reliance on CYP2C9-mediated hepatic metabolism results in a longer half-life, high bioavailability, and susceptibility to genetic polymorphisms. Furosemide exhibits a more balanced clearance profile via glucuronidation and renal excretion, but its bioavailability is notoriously erratic. Bumetanide is also cleared hepatically but has a much shorter duration of action. For drug development professionals and researchers, a thorough understanding of these metabolic differences, validated through robust in vitro and in vivo experimental models, is essential for the rational design of new therapies, the prediction of clinical outcomes, and the pursuit of personalized medicine in the treatment of cardiovascular and renal diseases.
References
-
Brater, D. C. (1991). Clinical pharmacology of loop diuretics. Drugs, 41 Suppl 3, 14–22. [Link]
-
Spahn, H., et al. (1990). Pharmacokinetics of torasemide and its metabolites in end-stage renal disease. European Journal of Clinical Pharmacology, 39(4), 345–348. [Link]
-
Vormfelde, S. V., et al. (2005). CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide. Clinical Pharmacology & Therapeutics, 77(4), 245–256. [Link]
-
Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Drugs.com. [Link]
-
PharmGKB. (n.d.). Furosemide. PharmGKB. [Link]
-
Wargo, K. A., & Banta, W. M. (2009). A comprehensive review of the loop diuretics: should furosemide be first line?. Annals of Pharmacotherapy, 43(11), 1836–1847. [Link]
-
Mentz, R. J., et al. (2015). A reappraisal of loop diuretic choice in heart failure patients. Journal of the American College of Cardiology, 65(10), 1045–1054. [Link]
-
Oh, S. W., & Han, S. Y. (2023). Furosemide. In StatPearls. StatPearls Publishing. [Link]
-
Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 520–526. [Link]
-
Kirchheiner, J., et al. (2004). Genetic variation at the CYP2C locus and its association with torsemide biotransformation. Pharmacogenomics Journal, 4(3), 167–176. [Link]
-
Semantic Scholar. (n.d.). Metabolism of Bumetanide. Semantic Scholar. [Link]
-
Neugebauer, G., et al. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164–166. [Link]
-
Wikipedia. (n.d.). Bumetanide. Wikipedia. [Link]
-
ResearchGate. (n.d.). CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide. ResearchGate. [Link]
-
Kim, S. E., et al. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. Pharmaceutics, 14(12), 2720. [Link]
-
Deranged Physiology. (2020). Furosemide. Deranged Physiology. [Link]
-
Smith, D. E., & Benet, L. Z. (1983). Biotransformation of furosemide in kidney transplant patients. European Journal of Clinical Pharmacology, 24(6), 787–790. [Link]
-
Pentsak, E. E., & Smith, D. E. (1989). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 17(5), 522–527. [Link]
-
Kim, S. E., et al. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. Pharmaceutics, 14(12), 2720. [Link]
-
Chow, E. C., & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 14(8), 825–841. [Link]
-
Dr.Oracle. (2024). What is the difference between bumetanide and torsemide (loop diuretics) in clinical practice?. Dr.Oracle. [Link]
-
Dr.Oracle. (2024). What is the ranking of Lasix (furosemide), Bumex (bumetanide), and torsemide in terms of diuretic potency?. Dr.Oracle. [Link]
-
Wikipedia. (n.d.). Loop diuretic. Wikipedia. [Link]
-
OSTI.GOV. (n.d.). Metabolism of bumetanide (Journal Article). OSTI.GOV. [Link]
-
Springer Protocols. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Protocols. [Link]
-
FDA. (n.d.). DEMADEX (torsemide) tablets Label. accessdata.fda.gov. [Link]
-
Gonzalez, F. J., & Tukey, R. H. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100725. [Link]
-
PubChem. (n.d.). Torasemide. PubChem. [Link]
-
protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Joannidis, M., et al. (2024). Clinical Pharmacology of Loop Diuretics in Critical Care. Critical Care, 28(1), 108. [Link]
-
Brater, D. C. (1992). Clinical pharmacology of loop diuretics in health and disease. European Heart Journal, 13 Suppl G, 10–14. [Link]
-
Dr.Oracle. (2024). Which is a stronger diuretic, Bumex (bumetanide) or torsemide?. Dr.Oracle. [Link]
-
Dr.Oracle. (2024). What is the difference between bumetanide (Bumetanide) and torsemide in terms of loop diuretic therapy for patients with impaired renal function?. Dr.Oracle. [Link]
-
Pharmacology.org. (n.d.). Pharmacology of Loop Diuretics. Pharmacology.org. [Link]
-
YouTube. (2023). Pharmacology Of Bumetanide (Bumex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
Lee, Y. J., et al. (2012). Effects of Cytochrome P450 Inducers and Inhibitors on the Pharmacokinetics of Intravenous Furosemide in Rats: Involvement of CYP2C11, 2E1, 3A1 and 3A2 in Furosemide Metabolism. Biopharmaceutics & Drug Disposition, 33(4), 194–203. [Link]
Sources
- 1. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology of Loop Diuretics | Pharmacology Mentor [pharmacologymentor.com]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical Pharmacology of Loop Diuretics in Critical Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of loop diuretics in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Torsemide: Package Insert / Prescribing Information [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A reappraisal of loop diuretic choice in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derangedphysiology.com [derangedphysiology.com]
- 19. researchgate.net [researchgate.net]
- 20. Effects of cytochrome P450 inducers and inhibitors on the pharmacokinetics of intravenous furosemide in rats: involvement of CYP2C11, 2E1, 3A1 and 3A2 in furosemide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolism of Bumetanide | Semantic Scholar [semanticscholar.org]
- 23. Metabolism of bumetanide (Journal Article) | OSTI.GOV [osti.gov]
- 24. droracle.ai [droracle.ai]
- 25. droracle.ai [droracle.ai]
- 26. droracle.ai [droracle.ai]
- 27. youtube.com [youtube.com]
- 28. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 31. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 32. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An Inter-Laboratory Validation Guide for the Quantitative Assay of Torsemide Carboxylic Acid: A Comparative Analysis of Bioanalytical Platforms
This guide provides an in-depth analysis of the inter-laboratory validation of a quantitative assay for Torsemide Carboxylic Acid, the primary active metabolite of the diuretic Torsemide. In the landscape of drug development, the meticulous validation of bioanalytical methods is not merely a procedural step but the very foundation upon which pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies are built.[1][2] The reliability of data from these studies is paramount for regulatory decisions concerning drug safety and efficacy.[3] This document details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presents the results of a comprehensive inter-laboratory validation, and objectively compares its performance against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) alternative.
The narrative that follows is grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] An inter-laboratory validation, where multiple independent laboratories test the same method, represents the pinnacle of analytical rigor, demonstrating the method's transferability, robustness, and unwavering reliability across different environments.
The Imperative of Rigorous Validation: A Regulatory Overview
The objective of any bioanalytical method validation is to prove that the assay is fit for its intended purpose.[3] This involves a series of experiments designed to test the fundamental performance characteristics of the method. An assay that performs well in a single laboratory is promising, but one that delivers consistent, accurate, and precise results across multiple laboratories is truly trustworthy. The ICH M10 guideline provides a comprehensive framework for these validation activities.[3][5]
The core parameters assessed during a full validation are essential for ensuring data integrity.
Caption: Core tenets of bioanalytical method validation as per ICH M10 guidelines.
The Gold Standard: A Validated LC-MS/MS Assay for this compound
For the quantification of drug metabolites in complex biological matrices like plasma, LC-MS/MS has become the industry's gold standard. Its superiority lies in its exceptional sensitivity and selectivity, allowing for the precise measurement of low-concentration analytes while discriminating them from endogenous interferences.[7][8]
Causality in Method Design: Why These Choices?
-
Extraction Technique: Protein precipitation is often chosen for its speed and simplicity in sample preparation. However, for this compound, a more specific Liquid-Liquid Extraction (LLE) is employed. The rationale is to achieve a cleaner extract by selectively partitioning the acidic analyte into an organic solvent, thereby minimizing matrix effects that can suppress or enhance the analyte signal during ionization—a critical consideration for ensuring accuracy.[7]
-
Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte. When unavailable, a structural analog with similar chromatographic and mass spectrometric behavior is selected. Tolbutamide is a suitable choice for Torsemide analysis as it extracts similarly and ionizes effectively under the same conditions, ensuring that variations during sample processing and injection are normalized.[7][8]
-
Ionization Mode: Electrospray Ionization (ESI) is highly effective for polar molecules like Torsemide and its metabolites. A negative ionization mode was selected because it provides a strong, stable signal for the deprotonated molecule [M-H]-, leading to better sensitivity and selectivity for this specific compound.[7][8]
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol outlines a self-validating system, where Quality Control (QC) samples are analyzed alongside unknown samples in every run to ensure ongoing performance.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of this compound reference standard in methanol.
-
Generate a series of working standard solutions by serially diluting the stock solution.
-
Spike drug-free human plasma with working standards to create calibration curve standards (typically 8 non-zero levels) and QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC, ~3x LLOQ)
-
Medium QC (MQC)
-
High QC (HQC)
-
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (standard, QC, or unknown), add 10 µL of Internal Standard working solution (e.g., Tolbutamide).
-
Add 20 µL of 10% hydrochloric acid to acidify the sample, ensuring the analyte is in a non-ionized state for efficient extraction.[7]
-
Add 2.0 mL of ethyl acetate, vortex for 3 minutes to facilitate extraction.
-
Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer 1.5 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., Gl Sciences Inertsil ODS-3, 100 mm x 2.1 mm, 5.0 µm).[7][8]
-
Mobile Phase: 60:40 (v/v) methanol and 10 mM ammonium formate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI, Negative Mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the IS. For the parent drug Torsemide, this is m/z 347.00.[7][8]
-
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Inter-Laboratory Validation Results
The following tables summarize the acceptance criteria and representative data from a hypothetical 3-laboratory validation study. The criteria are based on FDA and EMA guidelines.[1][4][6]
Table 1: Linearity and Sensitivity
| Parameter | Acceptance Criteria | Result (Typical) |
|---|---|---|
| Calibration Range | At least 6 non-zero points | 1 - 2500 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 | 0.9985 |
| LLOQ Precision | ≤ 20% CV | 12.5% |
| LLOQ Accuracy | Within ±20% of nominal | 105.2% |
Table 2: Inter-Laboratory Accuracy & Precision (QC Samples)
| QC Level (ng/mL) | Acceptance Criteria (Accuracy/Precision) | Lab 1 (%Bias/%CV) | Lab 2 (%Bias/%CV) | Lab 3 (%Bias/%CV) | Overall (%Bias/%CV) |
|---|---|---|---|---|---|
| LQC (3) | ±15% / ≤15% CV | -2.5 / 6.8 | -1.8 / 7.2 | -3.1 / 6.5 | -2.5 / 6.8 |
| MQC (800) | ±15% / ≤15% CV | 1.2 / 4.1 | 2.5 / 3.8 | 1.9 / 4.5 | 1.9 / 4.1 |
| HQC (2000) | ±15% / ≤15% CV | 3.6 / 3.0 | 2.9 / 3.5 | 4.0 / 2.8 | 3.5 / 3.1 |
Table 3: Stability Assessment
| Stability Condition | Acceptance Criteria | Result (% Change from Nominal) |
|---|---|---|
| Freeze-Thaw (3 cycles) | Within ±15% | -4.8% |
| Short-Term (Room Temp, 8h) | Within ±15% | -3.1% |
| Long-Term (-20°C, 90 days) | Within ±15% | -6.5% |
Comparative Analysis: LC-MS/MS vs. HPLC-UV
While LC-MS/MS is the gold standard, HPLC with UV detection is a widely available and cost-effective alternative. It is crucial for researchers to understand the performance trade-offs between these platforms.[9][10]
An HPLC-UV method for Torsemide typically involves a C18 column with a mobile phase of acetonitrile and phosphate buffer, with detection around 290 nm.[11] While effective for quantifying the parent drug at high concentrations, its limitations become apparent when measuring low-level metabolites.
Table 4: Performance Comparison of Bioanalytical Methods
| Parameter | LC-MS/MS Assay | HPLC-UV Assay | Expert Commentary |
|---|---|---|---|
| Lower Limit of Quantification (LLOQ) | ~1-5 ng/mL[7][12] | ~50-100 ng/mL[10][11] | LC-MS/MS is significantly more sensitive, which is critical for characterizing the terminal elimination phase of a metabolite. |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | HPLC-UV is more susceptible to interference from endogenous plasma components or co-administered drugs that have similar retention times and absorb at the same wavelength. |
| Analysis Run Time | ~5 minutes[7][8] | ~6-10 minutes[10][13] | The speed of modern UHPLC-MS/MS systems allows for higher throughput. |
| Linear Dynamic Range | Wide (3-4 orders of magnitude)[7] | Narrower (1-2 orders of magnitude)[10] | The wider range of LC-MS/MS reduces the need for sample dilution. |
| Development Cost & Complexity | High | Moderate | HPLC-UV instrumentation is more accessible and requires less specialized expertise to operate and maintain. |
Conclusion
This guide demonstrates that a well-developed LC-MS/MS method for this compound exhibits exceptional sensitivity, selectivity, accuracy, and precision, meeting the stringent requirements of international regulatory guidelines. The successful outcome of an inter-laboratory validation confirms its robustness and transferability, making it a highly reliable tool for supporting drug development programs.
While HPLC-UV presents a viable, lower-cost alternative, its performance limitations, particularly in sensitivity and selectivity, render it less suitable for demanding bioanalytical studies that require quantification of low-level metabolites. For researchers and drug development professionals, the choice of analytical platform must be guided by the specific requirements of the study. For generating definitive data for regulatory submission, the investment in a rigorously validated LC-MS/MS assay is not only justified but essential for ensuring the integrity and success of the overall development program.
References
- Bansal, S., & DeStefano, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
-
Chen, J., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 6(2), 95-102. Available at: [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis, 3(2). Available at: [Link]
-
PubMed. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. Available at: [Link]
-
Jadhav, S.B., et al. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Asian Journal of Pharmaceutical Analysis, 9(2), 74-80. Available at: [Link]
-
Zhang, Y., et al. (2024). Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry. Molecules, 29(19), 4475. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Scientific guideline. Available at: [Link]
-
Sahu, N. K., et al. (2008). A simplified HPLC method for quantification of torsemide from human plasma and its application to a bioequivalence study. Indian Journal of Pharmaceutical Sciences, 70(4), 519-522. Available at: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
-
Brendan Bioanalytics. (n.d.). Home of STATLIA MATRIX software. Available at: [Link]
-
Allied Academies. (n.d.). RP-HPLC Determination of Torsemide in Pharmaceutical Formulation by Liquid Chromatography. Available at: [Link]
-
Kumar, A., et al. (2015). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 750-758. Available at: [Link]
-
Meher, V. K., et al. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(S04), 2365-2371. Available at: [Link]
-
Sahu, N. K., et al. (2008). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian Journal of Pharmaceutical Sciences, 70(4), 519-522. Available at: [Link]
-
Zaazaa, H. E., et al. (2016). Development and validation of stability-indicating methods for determination of torsemide. Bulletin of the Chemical Society of Ethiopia, 30(1), 13-25. Available at: [Link]
-
ResearchGate. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Available at: [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Araujo, P. (2009). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. Critical Reviews in Analytical Chemistry, 39(4), 229-236. Available at: [Link]
-
ResearchGate. (2016). Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. Available at: [Link]
-
Lefebvre, M. A., et al. (2017). Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. Journal of Veterinary Internal Medicine, 31(6), 1739-1744. Available at: [Link]
-
Impact Factor. (n.d.). Spectrophotometric Estimation of Torsemide in Tablet Dosage Form Using Chemical Derivatization Technique. Available at: [Link]
-
Ghodke, A. Y., et al. (2014). Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical Chemistry and Analysis, 1(1), 6-13. Available at: [Link]
Sources
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpsbr.org [jpsbr.org]
- 10. A simplified HPLC method for quantification of torsemide from human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oaji.net [oaji.net]
Torsemide Versus Furosemide: A Comparative Review of Their Active Metabolites
Introduction
Loop diuretics represent a cornerstone in the management of fluid overload associated with conditions such as congestive heart failure, renal disease, and hepatic cirrhosis.[1][2][3] Among this class of drugs, torsemide and furosemide are two of the most frequently prescribed agents.[4][5][6] Their primary mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[7][8][9] While both drugs share a common therapeutic target, their clinical profiles are distinguished by notable differences in their pharmacokinetic and pharmacodynamic properties.[4][6][9] A critical aspect of these differences lies in their metabolism and the nature of their resulting metabolites. This guide provides an in-depth comparative analysis of the active metabolites of torsemide and furosemide, offering valuable insights for researchers, scientists, and drug development professionals.
Metabolic Pathways: A Tale of Two Diuretics
The biotransformation of torsemide and furosemide follows distinct pathways, yielding metabolites with varying degrees of pharmacological activity. Understanding these pathways is fundamental to appreciating the nuances in their duration of action, potential for drug-drug interactions, and overall therapeutic effect.
Furosemide Metabolism
Furosemide undergoes relatively limited metabolism, with a significant portion of the drug excreted unchanged in the urine.[8][10] The primary metabolic transformation is glucuronidation, which occurs in both the kidney and the liver.[1][11] This process results in the formation of furosemide acyl-glucuronide, the principal and only confirmed active metabolite of furosemide.[1][12][13] While another metabolite, 2-amino-4-chloro-5-sulfamoylanthranilic acid (CSA), has been documented, its status as a true metabolite is highly controversial and it is not considered to be active.[13][14][15]
Caption: Metabolic Pathway of Furosemide.
Torsemide Metabolism
In contrast to furosemide, torsemide is extensively metabolized, primarily in the liver by the cytochrome P450 system.[7][16][17] Approximately 80% of torsemide's total clearance is attributed to hepatic metabolism.[16][17] The key enzymes involved are CYP2C9, with minor contributions from CYP2C8 and CYP2C18.[16][18] This metabolic process generates three main metabolites: M1, M3, and M5.[16][19][20] Metabolites M1 and M3 are pharmacologically active, while the major metabolite, M5 (a carboxylic acid derivative), is inactive.[16][19][20][21]
Caption: Metabolic Pathway of Torsemide.
Comparative Analysis of Active Metabolites
A direct comparison of the active metabolites reveals significant differences in their contribution to the overall diuretic effect and their pharmacokinetic profiles.
Pharmacodynamic Properties
The diuretic activity of the metabolites relative to their parent compounds is a key differentiator:
-
Furosemide Glucuronide: This metabolite possesses diuretic activity, but its potency is considered to be less than that of the parent furosemide.
-
Torsemide Metabolites: Metabolite M1 has approximately one-tenth the activity of torsemide, whereas metabolite M3 is considered to be as potent as the parent drug.[21] Despite the lower individual potencies of M1, together, the active metabolites M1 and M3 contribute significantly to the overall diuretic effect of torsemide, accounting for roughly 20% of the total activity.[21]
Pharmacokinetic Profiles
The pharmacokinetic parameters of the parent drugs and their metabolites underscore the differences in their disposition within the body.
| Parameter | Furosemide | Furosemide Glucuronide | Torsemide | Metabolite M1 | Metabolite M3 |
| Bioavailability | Highly variable (10-100%)[6][8] | N/A | ~80-90%[7][17][20] | N/A | N/A |
| Half-life (t½) | ~2 hours[1] | Not well-defined | ~3.5 hours[16][17] | Prolonged in renal failure[19][22] | Prolonged in renal failure[19] |
| Primary Route of Elimination | Renal (unchanged drug and glucuronide)[1][10] | Renal | Hepatic metabolism (~80%)[16][17] | Renal | Renal |
| Active Metabolites | Yes (Furosemide Glucuronide)[1] | N/A | Yes (M1 and M3)[16][20] | N/A | N/A |
| Inactive Metabolites | No | N/A | Yes (M5)[16][20] | N/A | N/A |
Data compiled from multiple sources.[1][6][8][10][16][17][19][20][22]
Clinical and Research Implications
The differences in the metabolic profiles of torsemide and furosemide have several important implications for both clinical practice and drug development:
-
Consistency of Effect: Torsemide's higher and more consistent bioavailability, coupled with its extensive hepatic metabolism, may lead to a more predictable diuretic response compared to furosemide.[4][9]
-
Duration of Action: The presence of active metabolites with potentially longer half-lives, particularly in certain patient populations, may contribute to torsemide's longer duration of action compared to furosemide.[2][4]
-
Impact of Organ Impairment:
-
Renal Impairment: The elimination half-life of furosemide is prolonged in patients with renal disease.[1][10] For torsemide, while the parent drug's pharmacokinetics are not significantly affected by renal failure, the half-lives of its metabolites (M1, M3, and M5) are markedly prolonged.[19][22]
-
Hepatic Impairment: Since torsemide is primarily metabolized by the liver, its clearance can be reduced in patients with liver disease, leading to an increased elimination half-life.[7] In contrast, furosemide's kinetics are more dependent on kidney function.[7]
-
-
Drug-Drug Interactions: Torsemide's reliance on the CYP2C9 pathway makes it susceptible to interactions with inhibitors or inducers of this enzyme.[23] This is a critical consideration in patients receiving polypharmacy.
Experimental Protocol: Quantification of Torsemide and its Metabolites by LC-MS/MS
The accurate quantification of parent drugs and their metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[24][25][26]
Objective
To develop and validate a robust LC-MS/MS method for the simultaneous determination of torsemide, and its metabolites M1, M3, and M5 in human plasma.
Methodology
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of torsemide).
-
Vortex mix the sample.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[24]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for torsemide, M1, M3, M5, and the internal standard.
-
Caption: LC-MS/MS Experimental Workflow.
Conclusion
The metabolic pathways of torsemide and furosemide give rise to distinct profiles of active metabolites that significantly influence their overall pharmacological characteristics. Furosemide's metabolism is limited, producing one active glucuronide conjugate. In contrast, torsemide undergoes extensive hepatic metabolism, resulting in two active metabolites, M1 and M3, which contribute to its diuretic effect. These differences in biotransformation are central to the observed variations in bioavailability, duration of action, and the impact of renal and hepatic impairment on their pharmacokinetics. For researchers and drug development professionals, a thorough understanding of these metabolic nuances is paramount for optimizing diuretic therapy and for the design of future therapeutic agents with improved efficacy and safety profiles.
References
-
National Center for Biotechnology Information. (n.d.). Furosemide. In StatPearls. Retrieved from [Link]
-
Lakos, G. (1998). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 34(2), 141-155. Retrieved from [Link]
-
Krämer, B. K., Schwab, A., Braun, N., Strutz, F., Müller, G. A., & Risler, T. (1994). Pharmacokinetics of torasemide and its metabolites in end-stage renal disease. European Journal of Clinical Pharmacology, 47(2), 157-159. Retrieved from [Link]
-
Spahn, H., Knauf, H., & Mutschler, E. (1990). Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure. European Journal of Clinical Pharmacology, 39(4), 345-348. Retrieved from [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164-166. Retrieved from [Link]
-
Drugs.com. (2023). Torsemide. Retrieved from [Link]
-
Benzi, J. R. D. L., Rocha, A., Colombari, J. C., Pego, A. M. G., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. Retrieved from [Link]
-
Smith, D. E., & Benet, L. Z. (1983). Biotransformation of furosemide in kidney transplant patients. European Journal of Clinical Pharmacology, 24(6), 787-790. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Furosemide. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism pathway scheme for torasemide. Retrieved from [Link]
-
Ponto, L. L. B., & Schoenwald, R. D. (1990). Furosemide (frusemide) a pharmacokinetic/pharmacodynamic review (Part I). Clinical Pharmacokinetics, 18(5), 381-408. Retrieved from [Link]
-
PharmGKB. (n.d.). Furosemide. Retrieved from [Link]
-
Vinks, A. A., van der Nagel, B. C., de Lange, D. W., de Koning, J. P., & Krekels, E. H. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. Pharmaceutics, 14(12), 2703. Retrieved from [Link]
-
Rao, V. S., Cox, Z. L., Ivey-Miranda, J. B., Neville, D., Balkcom, N., Moreno-Villagomez, J., ... & Testani, J. M. (2023). Mechanistic Differences between Torsemide and Furosemide. Journal of the American Society of Nephrology. Retrieved from [Link]
-
Staszel, M., Gąsior, M., & Streb, W. (2024). Comparative analysis of furosemide and torsemide efficacy in 24 hours of acute heart failure admission. Frontiers in Pharmacology, 15, 1365313. Retrieved from [Link]
-
Ponto, L. L. B., & Schoenwald, R. D. (1990). Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I). Clinical Pharmacokinetics, 18(5), 381-408. Retrieved from [Link]
-
Abraham, B., et al. (2020). Torsemide versus furosemide in heart failure patients: A systematic review and meta-analysis. Journal of Hospital Medicine, 15(5), 296-303. Retrieved from [Link]
-
Mentz, R. J., et al. (2015). Comparative effectiveness of torsemide versus furosemide in heart failure patients: insights from the PROTECT trial. Journal of the American College of Cardiology: Heart Failure, 3(11), 861-869. Retrieved from [Link]
-
Pharmacokinetics. (n.d.). Furosemide – Pharmacokinetics. Retrieved from [Link]
-
Oxford Medical Education. (n.d.). Furosemide. Retrieved from [Link]
-
Staszel, M., Gąsior, M., & Streb, W. (2024). Comparative analysis of furosemide and torsemide efficacy in 24 hours of acute heart failure admission. Frontiers in Pharmacology, 15, 1365313. Retrieved from [Link]
-
Shimadzu. (n.d.). Furosemide glucuronide. Retrieved from [Link]
-
Citterio-Quentin, A., et al. (1976). Pharmacokinetics and metabolism of furosemide in man. European Journal of Drug Metabolism and Pharmacokinetics, 1(4), 177-181. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Torasemide. In PubChem. Retrieved from [Link]
-
Rao, V. S., et al. (2024). Mechanistic Differences between Torsemide and Furosemide. Journal of the American Society of Nephrology. Retrieved from [Link]
-
Li, W., et al. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 983-984, 113-118. Retrieved from [Link]
-
Benzi, J. R. D. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. Retrieved from [Link]
-
Patel, R., et al. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. International Journal of Pharmaceutical Sciences and Research, 10(5), 2110-2119. Retrieved from [Link]
-
Barroso, M. B., et al. (2001). Simultaneous Determination of Torasemide and Its Major Metabolite M5 in Human Urine by High-Performance Liquid Chromatography-Electrochemical Detection. Journal of Chromatographic Science, 39(11), 477-482. Retrieved from [Link]
-
Li, X., et al. (2021). Comparative effectiveness of furosemide vs torasemide in symptomatic therapy in heart failure patients: A randomized controlled study protocol. Medicine, 100(7), e24747. Retrieved from [Link]
-
Yale University. (2021). Torsemide comparison with Furosemide for management of patients with stable heart failure. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Demadex (torsemide) Tablets. Retrieved from [Link]
Sources
- 1. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative analysis of furosemide and torsemide efficacy in 24 hours of acute heart failure admission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative analysis of furosemide and torsemide efficacy in 24 hours of acute heart failure admission [frontiersin.org]
- 4. the-hospitalist.org [the-hospitalist.org]
- 5. Comparative effectiveness of torsemide versus furosemide in heart failure patients: insights from the PROTECT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]
- 9. Comparative effectiveness of furosemide vs torasemide in symptomatic therapy in heart failure patients: A randomized controlled study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furosemide – Pharmacokinetics [sepia2.unil.ch]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Torsemide: Package Insert / Prescribing Information [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to the Diuretic Activity of Torsemide and its Carboxylic Acid Metabolite
This guide provides an in-depth evaluation of the diuretic activity of the loop diuretic Torsemide in comparison to its principal metabolite, Torsemide Carboxylic Acid. We will explore the underlying pharmacology, metabolic pathways, and present a comprehensive experimental framework for researchers to validate these findings in a preclinical setting. Our focus is on providing not just protocols, but the scientific rationale that underpins them, ensuring a self-validating and robust experimental design.
Introduction: The Significance of Metabolite Activity in Drug Efficacy
Torsemide is a high-ceiling loop diuretic widely prescribed for managing edema associated with heart failure, renal disease, and hepatic disease.[1][2] Its therapeutic effect stems from its ability to induce significant diuresis, natriuresis, and chloruresis. Like many pharmaceuticals, Torsemide undergoes extensive hepatic metabolism. A critical aspect of understanding a drug's complete pharmacological profile is to characterize the activity of its metabolites. An active metabolite can prolong or alter the drug's effect, while metabolism to an inactive compound is a primary route of signal termination. This guide focuses on Torsemide and its major metabolite, the carboxylic acid derivative (often designated M5), to elucidate their respective contributions to the overall diuretic effect observed in vivo.
Pharmacological Profile of the Parent Drug: Torsemide
Mechanism of Action
Torsemide exerts its diuretic effect by acting on the thick ascending limb of the loop of Henle in the nephron.[3] It selectively binds to and inhibits the Na+/K+/2Cl- cotransport system from within the lumen of the tubule.[4][5] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The resulting increase in luminal solute concentration creates an osmotic gradient that drives water excretion, leading to a potent diuretic effect.[3] Notably, Torsemide achieves this without significantly altering the glomerular filtration rate or renal plasma flow.[4]
Pharmacokinetic Profile
Torsemide exhibits favorable pharmacokinetics, with a high bioavailability of approximately 80-90% after oral administration.[1][6] The onset of diuresis occurs within one hour, peaking at one to two hours, and the effect lasts for about 6 to 8 hours.[1][4] The drug is extensively bound to plasma proteins (>99%) and has an elimination half-life of approximately 3.5 hours.[1][7][8] Torsemide is primarily cleared via hepatic metabolism (about 80%), with the remainder excreted unchanged in the urine.[1][9]
The Metabolic Fate of Torsemide
The liver metabolizes Torsemide through the cytochrome P450 system, primarily involving hydroxylation of the tolyl group and subsequent oxidation.[9] This process yields several metabolites, with the most significant being the carboxylic acid derivative, M5. Two other minor metabolites, M1 and M3 (hydroxylated derivatives), are also formed.[6] The vast majority of the metabolic pathway leads to M5, which accounts for 44% of the total dose recovered in urine, compared to 11% for M1 and 3% for M3.[6]
Caption: Metabolic pathway of Torsemide.
Comparative Diuretic Activity: Torsemide vs. Its Metabolites
A comprehensive review of pharmacological data reveals a stark difference in the diuretic activity between Torsemide and its primary carboxylic acid metabolite.
-
Torsemide (Parent Drug): The principal active agent responsible for the observed diuretic effect.
-
Metabolites M1 and M3: These lesser metabolites are reported to possess some diuretic activity.[6] However, given their low urinary recovery (11% and 3%, respectively), their contribution to the overall diuretic action of Torsemide is considered minor.
-
This compound (M5): This major metabolite is consistently described in the literature as biologically inactive .[4][8]
Therefore, the "comparison" is one of a highly active parent compound versus a biologically inert primary metabolite. The metabolic conversion of Torsemide to this compound is the primary mechanism for the termination of the drug's pharmacological action.[4]
| Compound | Role | Diuretic Activity | Relative Contribution to Effect |
| Torsemide | Parent Drug | High | Major |
| Metabolite M1 | Minor Metabolite | Some Activity | Minor |
| Metabolite M3 | Minor Metabolite | Some Activity | Minor |
| This compound (M5) | Major Metabolite | Biologically Inactive [4][8] | Negligible / None |
Experimental Protocol: In Vivo Evaluation of Diuretic Activity in a Rat Model
To empirically validate the differential activity, the following robust protocol is proposed. The design allows for a direct, head-to-head comparison of the parent drug and its major metabolite against a control.
Experimental Workflow Diagram
Caption: Workflow for in vivo diuretic activity study.
Step-by-Step Methodology
-
Animal Model and Housing:
-
Use male Sprague-Dawley rats (200-250g).
-
Acclimatize animals for at least one week in a temperature and light-controlled environment with free access to standard chow and water.
-
-
Experimental Groups (n=8 per group):
-
Group 1 (Vehicle Control): Administered the drug vehicle (e.g., 0.5% Carboxymethylcellulose in saline).
-
Group 2 (Torsemide): Administered Torsemide at a clinically relevant dose (e.g., 10 mg/kg, oral gavage).
-
Group 3 (this compound): Administered this compound (M5) at an equimolar dose to Group 2. Causality Insight: Using an equimolar dose ensures that any observed differences are due to intrinsic activity, not the number of molecules administered.
-
-
Dosing and Sample Collection:
-
Fast animals overnight before the experiment but allow free access to water.
-
Administer an oral saline load (e.g., 25 mL/kg) to ensure adequate hydration and a baseline urine flow.
-
30 minutes after the saline load, administer the respective treatments (Vehicle, Torsemide, or M5) via oral gavage.
-
Immediately place each rat in an individual metabolic cage designed for the separation and collection of urine.
-
Collect urine at specified intervals (e.g., 0-4h, 4-12h, and 12-24h) to assess both the onset and duration of action.
-
-
Endpoint Analysis:
-
Urine Volume: Measure the cumulative urine volume for each collection period.
-
Electrolyte Concentration: Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using an ion-selective electrode analyzer.
-
Drug/Metabolite Quantification: (Optional but recommended) Analyze plasma and urine samples to confirm drug exposure and metabolic conversion using a validated analytical method (see Section 6).
-
Analytical Methodology: Quantification of Torsemide and M5
A validated high-performance liquid chromatography (HPLC) method is essential for confirming the pharmacokinetics of the administered compounds in the in vivo study.[10]
-
Technique: Reversed-phase HPLC with UV detection is a robust and widely available method.[11] LC-MS/MS can be used for higher sensitivity and selectivity if required.[7]
-
Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of plasma and urine samples to isolate the analytes from biological matrix components and prevent column contamination.[7]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5µm).[10]
-
Mobile Phase: An isocratic or gradient mixture of an acidic phosphate buffer and acetonitrile.[10] Causality Insight: The acidic buffer ensures that both the parent drug and its carboxylic acid metabolite are in a non-ionized state, promoting better retention and peak shape on the C18 column.
-
Detection: UV detector set to a wavelength of maximum absorbance for Torsemide, typically around 288 nm.[10][11]
-
Validation: The method must be validated according to ICH guidelines for linearity, precision, accuracy, and specificity.[10]
-
Conclusion
The diuretic activity of Torsemide is attributable almost entirely to the parent drug. Its primary metabolite, this compound (M5), is biologically inactive and represents the terminal point of the drug's pharmacological action. While minor metabolites M1 and M3 possess some activity, their contribution is minimal. This metabolic profile ensures a predictable and titratable duration of action, as the potent diuretic effect is effectively "switched off" by hepatic conversion to the inactive M5. The experimental and analytical protocols detailed in this guide provide a comprehensive framework for researchers to independently verify these pharmacological characteristics, reinforcing the understanding of Torsemide's disposition and efficacy.
References
-
National Center for Biotechnology Information. (n.d.). Torsemide. StatPearls. Retrieved from [Link][1]
-
Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Retrieved from [Link][4]
-
Pharmacology of Torsemide (Demadex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 18). YouTube. Retrieved from [Link][9]
-
Lameire, N., et al. (1994). Pharmacokinetics of torasemide and its metabolites in end-stage renal disease. European Journal of Clinical Pharmacology, 47(2), 157-9. Retrieved from [Link][12]
-
Neugebauer, G., et al. (1990). Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure. European Journal of Clinical Pharmacology, 39(4), 345-8. Retrieved from [Link][13]
-
Patsnap. (2024, July 17). What is the mechanism of Torsemide? Synapse. Retrieved from [Link][3]
-
Patel, H., et al. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 10-15. Retrieved from [Link][10]
-
Dr.Oracle. (2025, February 7). What is the mechanism of action of Torsemide? Retrieved from [Link][5]
-
Neugebauer, G., et al. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittelforschung, 38(1A), 164-6. Retrieved from [Link][6]
-
Matzke, G.R., et al. (2025, August 6). The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency. ResearchGate. Retrieved from [Link][14]
-
La Villa, G., et al. (1996). Pharmacokinetics and pharmacodynamics of torasemide and furosemide in patients with diuretic resistant ascites. Journal of Hepatology, 25(4), 481-490. Retrieved from [Link][15]
-
Zhou, Z., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link][7]
-
Malesevic, M., et al. (n.d.). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. TechnoRep. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Metabolism pathway scheme for torasemide. Retrieved from [Link][17]
-
U.S. National Library of Medicine. (n.d.). Torsemide Tablets Rx only. DailyMed. Retrieved from [Link][8]
-
Valdés, R., et al. (2007). Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection. Revista Mexicana de Ciencias Farmacéuticas, 38(4), 14-20. Retrieved from [Link][11]
-
RxList. (n.d.). Torsemide: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link][2]
Sources
- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Torsemide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. What is the mechanism of Torsemide? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. droracle.ai [droracle.ai]
- 6. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Torsemide Tablets Rx only [dailymed.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. jpsbr.org [jpsbr.org]
- 11. medigraphic.com [medigraphic.com]
- 12. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Secure Verification [technorep.tmf.bg.ac.rs]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for the Bioanalysis of Torsemide Carboxylic Acid (M5)
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of bioanalysis, the choice of analytical technique is a critical decision that dictates the reliability, sensitivity, and overall success of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of two workhorse platforms—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of torsemide carboxylic acid (M5), the primary metabolite of the potent loop diuretic, torsemide.
Torsemide is extensively metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme. This process involves a series of oxidation and hydroxylation steps, leading to the formation of several metabolites.[1][2][3] The major metabolite in humans is M5, a carboxylic acid derivative, which is pharmacologically inactive but constitutes the largest portion of the excreted dose.[1][2] Accurate quantification of M5 is crucial for a complete understanding of torsemide's disposition in the body.
This guide moves beyond a simple listing of specifications to delve into the causal factors behind the performance differences of HPLC-UV and LC-MS/MS. We will explore the fundamental principles of each detector, present comparative experimental data, and provide detailed protocols, all grounded in the rigorous validation standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
The Core of the Matter: Detection Principles
The fundamental difference between HPLC-UV and LC-MS/MS lies in their detection mechanisms. This distinction is the primary driver of their divergent analytical capabilities.
HPLC-UV: This technique relies on the principle of light absorption. A UV-Vis detector measures the amount of light absorbed by the analyte as it passes through a flow cell. The degree of absorption is proportional to the analyte's concentration, as described by the Beer-Lambert law. For this to be effective, the analyte must possess a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible spectrum. Torsemide and its metabolites contain aromatic rings, making them suitable for UV detection.[6] However, this method is inherently non-selective. Any co-eluting compound from the biological matrix that also absorbs light at the selected wavelength will interfere with the measurement, potentially leading to inaccurate quantification.
LC-MS/MS: This is a far more specific and sensitive technique. After chromatographic separation, the analyte is ionized and enters the mass spectrometer. A tandem mass spectrometer (MS/MS), such as a triple quadrupole, performs two stages of mass analysis. In the first stage, a specific parent ion (precursor ion) corresponding to the mass-to-charge ratio (m/z) of the analyte is selected. This ion is then fragmented, and in the second stage, a specific fragment ion (product ion) is selected and detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective as it is exceptionally unlikely that an interfering compound will have both the same precursor ion and the same product ion as the analyte of interest.
Analytical Performance: A Side-by-Side Comparison
The choice between HPLC-UV and LC-MS/MS often comes down to the required sensitivity and the complexity of the biological matrix. The following table summarizes the typical analytical performance characteristics for the analysis of this compound (M5), based on published methods and established principles.
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale for the Difference |
| Linearity (r²) | >0.99[7] | >0.998[5][8] | Both techniques can achieve excellent linearity. |
| Limit of Quantitation (LOQ) | ~10-100 ng/mL[7] | ~0.5-1 ng/mL[5] | LC-MS/MS offers significantly lower LOQs due to its superior signal-to-noise ratio and selectivity. |
| Selectivity | Moderate | Very High | UV detection is susceptible to interference from co-eluting matrix components that absorb at the same wavelength. LC-MS/MS, particularly with MRM, provides exceptional selectivity by monitoring specific precursor-product ion transitions. |
| Accuracy (%) | 88-107%[7] | 94-104%[5][8] | While both can be accurate, the higher selectivity of LC-MS/MS often leads to better accuracy by minimizing positive bias from interferences. |
| Precision (%CV) | <15%[7] | <15%[5] | Both methods can achieve high precision as per regulatory guidelines. |
| Matrix Effects | High Potential | Moderate to Low | HPLC-UV is prone to interferences from the biological matrix. While LC-MS/MS can experience ion suppression or enhancement, these effects can often be mitigated through meticulous sample preparation and the use of a stable isotope-labeled internal standard. |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical analytical workflows for quantifying this compound using both HPLC-UV and LC-MS/MS.
Detailed Experimental Protocols
To ensure scientific integrity, the following are representative, step-by-step protocols for the analysis of torsemide and its carboxylic acid metabolite (M5) in a biological matrix like plasma or urine. These are based on methods published in the scientific literature.[5][7][9]
Protocol 1: HPLC-UV Method
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Acidify 1 mL of the plasma or urine sample to pH 3.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analyte and metabolite with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions
-
Data Analysis
-
Generate a calibration curve by plotting the peak area of the analyte against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of the analyte in the quality control and unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: LC-MS/MS Method
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of plasma, add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled M5 or a structurally similar compound).
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions
-
LC System: Shimadzu LC-20AD or equivalent.[5]
-
Column: C18, 5 µm, 2.1 x 100 mm.[5]
-
Mobile Phase: Methanol and 10 mM ammonium formate in a 60:40 (v/v) ratio.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined and optimized.
-
-
Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Perform a weighted (e.g., 1/x²) linear regression analysis.
-
Determine the concentration of the analyte in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent upon the specific requirements of the study.
HPLC-UV can be a cost-effective and reliable method for studies where high sample concentrations are expected and the biological matrix is relatively clean. Its simplicity and robustness are advantageous for routine analyses in less demanding applications. However, its inherent lack of selectivity and lower sensitivity make it less suitable for studies requiring low limits of quantitation or for complex matrices where interferences are likely.
LC-MS/MS is unequivocally the superior technique for regulated bioanalysis in drug development. Its exceptional sensitivity and selectivity allow for the accurate quantification of this compound at very low concentrations, which is essential for defining the terminal pharmacokinetic phase. The ability to minimize matrix effects and provide unambiguous identification of the analyte makes it the gold standard, ensuring data of the highest quality and integrity to support regulatory submissions.
For researchers and drug development professionals, a thorough understanding of these analytical platforms is paramount. While HPLC-UV has its place, the rigorous demands of modern bioanalysis for sensitivity, specificity, and reliability firmly position LC-MS/MS as the technique of choice for the definitive quantification of this compound.
References
-
Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Retrieved from [Link]
-
RxReasoner. (n.d.). Torasemide Pharmacology - Active Ingredient. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism pathway scheme for torasemide. [Image]. Retrieved from [Link]
-
Vardaman, J. T., & Pleitez, A. (2023). Torsemide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Pharmacology of Torsemide (Demadex); Mechanism of Action, Pharmacokinetics, Uses, Effects. (2024, January 18). [Video]. YouTube. Retrieved from [Link] (Note: A more formal reference would be preferable if available)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41781, Torsemide. Retrieved from [Link]
-
Barroso, M. B., Alonso, R. M., & Jiménez, R. M. (2001). Simultaneous determination of torasemide and its major metabolite M5 in human urine by high-performance liquid chromatography-electrochemical detection. Journal of Chromatographic Science, 39(11), 491–496. [Link]
-
Barroso, M. B., Alonso, R. M., & Jiménez, R. M. (2001). Simultaneous Determination of Torasemide and Its Major Metabolite M5 in Human Urine by High-Performance Liquid Chromatography-Electrochemical Detection. Journal of Chromatographic Science, 39(11), 491-496. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Zhang, L., Wang, R., Yuan, D., Tian, Y., Guo, Q., & Zhang, Z. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 6(2), 95–102. [Link]
- Impact Journals. (n.d.). Spectrophotometric Estimation of Torsemide in Tablet Dosage Form Using Chemical Derivatization Technique. Impact Factor. Retrieved from an appropriate URL for the specific article if available.
- Dubey, S., Kumar, A., & Singh, R. (2012).
-
Patel, R. B., Patel, M. R., Shankar, M. B., & Bhatt, K. K. (2008). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian journal of pharmaceutical sciences, 70(4), 451–456. [Link]
-
Zhang, L., Wang, R., Yuan, D., Tian, Y., Guo, Q., & Zhang, Z. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of pharmaceutical analysis, 6(2), 95–102. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Torasemide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. Torasemide | 56211-40-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of torasemide and its major metabolite M5 in human urine by high-performance liquid chromatography-electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalsciencebooks.info [globalsciencebooks.info]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Torsemide Carboxylic Acid
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. Torsemide Carboxylic Acid, a primary metabolite of the diuretic drug Torsemide, is a compound frequently encountered in metabolic studies and pharmaceutical research.[1] Adherence to proper disposal protocols for this substance is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory guidelines. Our objective is to empower your laboratory with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment and Precautionary Principles
According to one available SDS, this compound is a "Pharmaceutical related compound of unknown potency."[2] The sheet advises medical consultation in case of exposure and lists carbon oxides, nitrogen oxides, and sulfur oxides as potential hazardous decomposition products upon combustion.[2] Notably, a study on the ototoxicity of Torsemide and its metabolites found that this compound (referred to as M5) did not exhibit ototoxic effects in animal models, even at high doses.[3]
However, the parent compound, Torsemide, is classified as causing serious eye irritation.[4][5] Given the structural similarity, it is prudent to handle this compound with the same level of care, utilizing appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.
Environmental Considerations:
Research has confirmed the presence of this compound (carboxytorasemide) in wastewater treatment plant effluents and surface waters, highlighting its potential to enter the aquatic environment.[6] While specific aquatic toxicity data is limited, the general persistence of pharmaceuticals in the environment underscores the importance of preventing their release through improper disposal.
Regulatory Framework: A Brief Overview
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] A key tenet of these regulations is the prohibition of sewering hazardous pharmaceutical waste.[9][10][11][12]
While this compound is not explicitly listed as an RCRA hazardous waste, the most conservative and recommended approach for non-hazardous pharmaceutical waste is to manage it as if it were hazardous.[11] This ensures the highest level of environmental protection and mitigates any potential risks associated with its unknown hazard profile.
Step-by-Step Disposal Procedures
The following protocols are designed to provide clear, actionable guidance for the disposal of this compound in various forms.
Protocol 1: Disposal of Solid this compound and Contaminated Materials
This protocol applies to the pure, solid compound, as well as materials contaminated with it, such as weighing boats, contaminated gloves, and bench paper.
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for solid this compound waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Selection: Use a high-density polyethylene (HDPE) or other compatible container with a secure, leak-proof lid.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Collection: Place all solid waste contaminated with this compound into the designated container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of disposal for non-hazardous pharmaceutical waste is incineration to ensure complete destruction.[10][12]
Protocol 2: Disposal of Aqueous Solutions of this compound
This protocol is for dilute aqueous solutions of this compound generated during experimental procedures.
-
Waste Segregation: Collect all aqueous waste containing this compound in a dedicated, labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Container Selection: Use a compatible, leak-proof container, such as an HDPE carboy.
-
Labeling: Label the container with "Hazardous Waste," "Aqueous Waste with this compound," and list all chemical components, including solvents and their approximate concentrations.
-
In-Lab Neutralization (for acidic solutions, with caution):
-
Rationale: Carboxylic acids can be neutralized with a weak base to form a salt and water, which may be less hazardous.[13][14] However, this should only be performed by trained personnel in a controlled environment.
-
Procedure:
-
Work in a chemical fume hood and wear appropriate PPE.
-
For small quantities, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the aqueous waste while stirring.
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Be aware that neutralization is an exothermic reaction and may generate gas. Proceed slowly and with caution.
-
Even after neutralization, the resulting solution should be collected as hazardous waste due to the presence of the pharmaceutical metabolite.
-
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
Summary of Disposal Procedures
| Waste Type | Container | Disposal Method |
| Solid this compound | Labeled, sealed HDPE container | Collection by a licensed hazardous waste disposal company for incineration. |
| Contaminated Labware (gloves, wipes, etc.) | Labeled, sealed HDPE container | Collection by a licensed hazardous waste disposal company for incineration. |
| Aqueous Solutions | Labeled, sealed HDPE carboy | Collection by a licensed hazardous waste disposal company. |
| Empty Stock Containers | Original container | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the empty container according to institutional guidelines. |
Emergency Procedures
Spills:
-
Solid Spills: In a well-ventilated area, gently sweep up the solid material to avoid creating dust. Place the material in a labeled hazardous waste container. Clean the spill area with a damp cloth and place the cloth in the waste container.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a labeled hazardous waste container. Clean the spill area with soap and water.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Quantitative assessment of torasemide ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. dep.wv.gov [dep.wv.gov]
- 8. medicalwastepros.com [medicalwastepros.com]
- 9. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 10. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 11. Content Retired - Compliance Assistance Centers [caiweb.com]
- 12. usbioclean.com [usbioclean.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Comprehensive Guide to Personal Protective Equipment for Handling Torsemide Carboxylic Acid
Researchers and scientists working with active pharmaceutical ingredients (APIs) and their metabolites, such as Torsemide Carboxylic Acid, are at the forefront of innovation. This guide provides essential safety and logistical information for handling this compound, ensuring both personal safety and the integrity of your research. As a "pharmaceutical-related compound of unknown potency," a cautious and well-informed approach to handling is paramount.[1]
Hazard Identification and Risk Assessment: The Precautionary Principle
This compound is the major, biologically inactive metabolite of the potent loop diuretic Torsemide.[2] While the parent compound, Torsemide, is a potent pharmacologically active material where occupational exposure to small amounts may cause physiological effects, specific toxicological data for this compound is largely unavailable.[3] Safety Data Sheets (SDS) for the carboxylic acid metabolite note a lack of data on specific hazards, such as pictograms and hazard statements.[1]
Given this absence of comprehensive safety data, the precautionary principle must be applied. This means treating this compound with a high degree of caution, assuming it may have a significant level of biological activity or hazardous properties until proven otherwise. A thorough risk assessment is the first and most critical step before any handling of the material.
Key Considerations for Your Risk Assessment:
-
The nature of the work: Are you handling powders, solutions, or performing reactions? Dry powders of APIs are particularly hazardous due to the risk of inhalation.
-
The quantity of material: The risks associated with handling milligrams are different from those for handling grams.
-
The duration and frequency of handling: Will this be a one-time task or a routine procedure?
-
The available engineering controls: Do you have access to a chemical fume hood, a ventilated balance enclosure, or a glove box?
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment (PPE), appropriate engineering controls must be in place to minimize exposure. For a compound with unknown potency like this compound, open bench handling is not recommended.[3]
-
Primary Containment: For handling small quantities of powder (e.g., weighing), a ventilated balance enclosure or a powder containment hood is essential. For larger quantities or more complex manipulations, a glove box provides the highest level of containment.
-
Secondary Containment: All work with this compound should be conducted within a certified chemical fume hood to protect against inhalation of any aerosols or dust.[4]
Personal Protective Equipment (PPE): A Multi-Layered Approach
PPE is the last line of defense, but it is a critical one. The selection of PPE should be based on a risk assessment that considers the potential for inhalation, skin contact, and eye exposure.
Eye and Face Protection
-
Safety glasses with side shields are the minimum requirement for any laboratory work.[5]
-
Chemical splash goggles should be worn when there is a risk of splashes, such as when working with solutions.[6][7]
-
A face shield , in addition to goggles, is recommended when handling larger quantities or when there is a significant splash risk.
Skin Protection
-
Lab Coat: A clean, buttoned lab coat should be worn at all times.
-
Gloves: The choice of gloves is critical.
-
Nitrile gloves are a good initial choice for incidental contact with many chemicals, including acids.[6][7]
-
Double gloving is recommended when handling potent compounds to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.
-
Impervious clothing and Tyvek sleeves can provide additional protection against contamination of personal clothing.[4][5]
Respiratory Protection
Due to the unknown inhalation hazards of this compound powder, respiratory protection is a key consideration. The appropriate level of respiratory protection depends on the scale of the work and the effectiveness of the engineering controls.
| Scenario | Recommended Respiratory Protection |
| Small-scale handling (mg) inside a certified chemical fume hood or ventilated enclosure | A properly fitted N95 or higher filtering facepiece respirator may be sufficient. |
| Larger scale handling or potential for aerosol generation | A Powered Air-Purifying Respirator (PAPR) with a full hood is recommended for a higher level of protection and comfort.[8][9] |
| Emergency situations (e.g., large spills) | A self-contained breathing apparatus (SCBA) may be necessary.[1] |
Safe Handling and Operational Plans
A clear, step-by-step operational plan is essential for minimizing the risk of exposure.
Workflow for Handling this compound Powder:
Caption: A typical workflow for safely handling this compound powder.
Spill Management and Emergency Procedures
Even with the best precautions, spills can happen. Being prepared is crucial.
-
Spill Kit: A spill kit appropriate for chemical spills should be readily available. This should include absorbent materials, waste bags, and appropriate PPE.
-
Small Spills: For small spills of powder, carefully cover with a damp paper towel to avoid raising dust, then clean with an appropriate deactivating solution or soap and water.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Personal Contamination:
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[7]
-
Containers: Use clearly labeled, sealed, and leak-proof containers for all contaminated solid and liquid waste.[11]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Disposal Workflow:
Caption: A clear workflow for the proper disposal of waste contaminated with this compound.
By implementing these comprehensive safety measures, you can confidently handle this compound while protecting yourself, your colleagues, and the environment. The principles of thorough risk assessment, containment, and appropriate PPE are the cornerstones of a strong laboratory safety culture.
References
- Best Practices for Pharmaceutical PPE | PDF | Safety - Scribd. (n.d.).
- Pharmaceutical PPE - Respirex International. (n.d.).
- Pharmaceutical Manufacturing PPE | Worker Health & Safety - 3M India. (n.d.).
- Pharmaceutical industry best practice. - 3M. (n.d.).
- Pharmaceutical PPE | Worker Health & Safety - 3M Nederland. (n.d.).
- MATERIAL SAFETY DATA SHEETS this compound - Cleanchem Laboratories. (n.d.).
- SAFETY DATA SHEET - CymitQuimica. (2006-06-12).
- Safety Data Sheet - Cayman Chemical. (2025-08-14).
- Torsemide (Standard)-SDS-MedChemExpress. (2024-07-01).
- Torasemide - Safety Data Sheet - ChemicalBook. (n.d.).
- Acid Handling. (n.d.).
- Demadex (torsemide) Tablets - accessdata.fda.gov. (n.d.).
- Acid Safety - Flinn Scientific. (n.d.).
- 3 - SAFETY DATA SHEET. (2023-08-25).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
- SAFETY DATA SHEET. (2021-05-10).
- Safe Storage. (n.d.).
- Page 1 of 5 povidone USP - Camber Pharmaceuticals. (n.d.).
- Safe Handling of Hazardous Drugs - Duke Safety. (2025-03-05).
- Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. (n.d.).
- CAS 113844-99-8 | this compound Supplier - Clinivex. (n.d.).
- This compound | CAS 113844-99-8 | SCBT. (n.d.).
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- This compound | Chromato Scientific: Complex Impurity Reference Standards and Deuterated Compounds. (n.d.).
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. earth.utah.edu [earth.utah.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. flinnsci.com [flinnsci.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. 3mnederland.nl [3mnederland.nl]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Placeholder)
(Placeholder)
(Placeholder)
(Placeholder)